molecular formula C10H15ClN2 B15059935 (R)-3-(Piperidin-2-yl)pyridine hydrochloride

(R)-3-(Piperidin-2-yl)pyridine hydrochloride

Cat. No.: B15059935
M. Wt: 198.69 g/mol
InChI Key: VTMZQNZVYCJLGG-HNCPQSOCSA-N
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Description

(R)-3-(Piperidin-2-yl)pyridine hydrochloride is a useful research compound. Its molecular formula is C10H15ClN2 and its molecular weight is 198.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-3-(Piperidin-2-yl)pyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-(Piperidin-2-yl)pyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

3-[(2R)-piperidin-2-yl]pyridine;hydrochloride

InChI

InChI=1S/C10H14N2.ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;/h3-4,6,8,10,12H,1-2,5,7H2;1H/t10-;/m1./s1

InChI Key

VTMZQNZVYCJLGG-HNCPQSOCSA-N

Isomeric SMILES

C1CCN[C@H](C1)C2=CN=CC=C2.Cl

Canonical SMILES

C1CCNC(C1)C2=CN=CC=C2.Cl

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of (R)-3-(Piperidin-2-yl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: (R)-3-(Piperidin-2-yl)pyridine Hydrochloride

Executive Summary (R)-3-(Piperidin-2-yl)pyridine hydrochloride (also known as (+)-Anabasine hydrochloride) is the dextrorotatory enantiomer of the alkaloid anabasine. Unlike its naturally occurring levorotatory (S)-isomer—a major alkaloid in Nicotiana glauca (Tree Tobacco)—the (R)-enantiomer is typically produced synthetically or via chiral resolution. It serves as a critical probe in nicotinic acetylcholine receptor (nAChR) research, exhibiting distinct pharmacological profiles and toxicity compared to the (S)-form. This guide details its chemical structure, synthesis, physicochemical properties, and pharmacological interactions.

Chemical Identity & Structure

The compound consists of a pyridine ring substituted at the 3-position by a piperidine ring attached at its 2-position.[1] The chiral center is located at the C2 position of the piperidine ring.

Attribute Details
IUPAC Name (R)-3-(Piperidin-2-yl)pyridine hydrochloride
Common Name (+)-Anabasine hydrochloride; (R)-Anabasine HCl
CAS Number 1055196-29-6 (Specific to (R)-HCl salt)
Molecular Formula C₁₀H₁₄N₂[2][3][4] · HCl
Molecular Weight 198.69 g/mol
Salt Stoichiometry Typically Monohydrochloride (1:1)
Chirality (R)-enantiomer; Dextrorotatory (+)
SMILES Cl.C1CCNc2cccnc2

Structural Insight: The molecule features two nitrogen atoms: a pyridine nitrogen (


 hybridized, pKa ~3.0) and a piperidine nitrogen (

hybridized, pKa ~11.0). In the monohydrochloride form, the protonation occurs preferentially at the more basic piperidine nitrogen, stabilizing the structure as an ammonium salt.

Synthesis & Production Methodologies

Production of high-purity (R)-3-(Piperidin-2-yl)pyridine hydrochloride requires stereoselective control, as the natural source yields primarily the (S)-enantiomer.

Method A: Asymmetric Catalytic Synthesis (Modern)

This method utilizes Rhodium-catalyzed asymmetric hydrogenation or coupling, offering high enantiomeric excess (ee).

  • Precursors: 3-Bromopyridine, 2-Methoxypyridine (or similar activated pyridine), and Piperidine derivatives.

  • Catalyst: Rh(I) complex with chiral phosphine ligands (e.g., Segphos or Binap).

  • Key Step: Asymmetric hydrogenation of a tetrahydropyridine intermediate or direct asymmetric coupling of pyridyl boronic acids.

Method B: Classical Chiral Resolution

This method separates the racemic mixture ((RS)-Anabasine) obtained from non-selective synthesis.

  • Racemate Formation: Condensation of 3-lithiopyridine with a cyclic imine or reduction of 3-(2-pyridyl)pyridinium salts.

  • Resolution: Treatment of the racemate with a chiral acid (e.g., (L)-Tartaric acid or Binaphthyl phosphoric acid ).

  • Crystallization: The diastereomeric salt of the (R)-amine crystallizes selectively (solvent dependent).

  • Salt Exchange: The resolved (R)-anabasine base is treated with ethanolic HCl to precipitate the (R)-hydrochloride salt.

DOT Diagram: Synthesis Workflow

SynthesisWorkflow Start Starting Materials (3-Bromopyridine / Boronic Acids) Inter Intermediate Formation (Tetrahydropyridine) Start->Inter Catalysis Rh-Catalyzed Asymmetric Hydrogenation (Chiral Ligand) Inter->Catalysis H2, Pressure Crude Crude (R)-Anabasine Base Catalysis->Crude Workup SaltForm Salt Formation (HCl in Ethanol/Ether) Crude->SaltForm HCl gas/soln Final (R)-3-(Piperidin-2-yl)pyridine HCl (>98% ee) SaltForm->Final Crystallization Racemate Racemic Anabasine Resolution Chiral Resolution ((L)-Tartaric Acid) Racemate->Resolution Resolution->Crude Base Release

Caption: Workflow comparing asymmetric synthesis (primary path) and chiral resolution (secondary path) for (R)-Anabasine HCl production.

Physicochemical Properties

PropertyValue / Description
Physical State White to off-white crystalline solid
Melting Point 205–210 °C (Decomposes)
Solubility Highly soluble in water, methanol, ethanol; Insoluble in non-polar solvents (hexane, ether)
Hygroscopicity Hygroscopic; requires storage under desiccant
Optical Rotation Dextrorotatory (+); Specific rotation

is positive (exact value depends on solvent/concentration, typically opposite to natural (S) which is ~ -82° for base)
pKa pKa₁ ≈ 3.0 (Pyridine N), pKa₂ ≈ 11.0 (Piperidine N)
Stability Stable under standard conditions; sensitive to oxidation (N-oxide formation) if stored improperly

Pharmacology & Toxicology

(R)-Anabasine is a potent nicotinic acetylcholine receptor (nAChR) agonist.[4] Its pharmacological profile differs subtly but significantly from the natural (S)-isomer.

Mechanism of Action
  • Target: Agonist at neuronal nAChRs, particularly the α7 and α4β2 subtypes.[5]

  • Binding: The protonated piperidine nitrogen mimics the quaternary ammonium of acetylcholine, interacting with the cation-π site (Trp residues) in the receptor binding pocket.

  • Efficacy: Acts as a full agonist at α7 receptors and a partial agonist at α4β2 receptors.[5]

Stereoselective Toxicity (Expert Insight)

Contrary to the general assumption that "natural is more potent," the (R)-enantiomer of anabasine has demonstrated higher lethality in certain mammalian models compared to the (S)-enantiomer.

  • LD50 (Mouse, i.v.): ~11 mg/kg for (R)-rich fraction vs. ~16 mg/kg for (S)-rich fraction.

  • Teratogenicity: Both enantiomers are teratogenic (causing cleft palate and skeletal defects), mediated by fetal muscle-type nAChR desensitization, leading to fetal akinesia (lack of movement).[6]

DOT Diagram: Pharmacological Pathway

Pharmacology Compound (R)-Anabasine HCl Receptor nAChR Binding (α7 / α4β2 subtypes) Compound->Receptor Agonist Channel Ion Channel Opening (Na+ / Ca2+ Influx) Receptor->Channel Activation Signal Depolarization & Signal Transduction Channel->Signal Effect1 Neurotransmitter Release (Dopamine/Glutamate) Signal->Effect1 Physiological Effect2 Toxicity/Desensitization (High Dose) Signal->Effect2 Pathological

Caption: Signal transduction pathway initiated by (R)-Anabasine binding to nicotinic acetylcholine receptors.[2][4][7]

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Acute Toxic (Oral, Dermal, Inhalation).

  • Signal Word: DANGER .

  • Precautionary Measures:

    • Wear nitrile gloves and N95/P100 respirator.

    • Handle in a fume hood to avoid dust inhalation.

    • Antidote: No specific antidote; treatment is symptomatic (similar to nicotine poisoning: atropine for muscarinic effects, though anabasine is primarily nicotinic).

  • Storage: Store at -20°C, under inert atmosphere (Argon/Nitrogen), protected from light and moisture.

References

  • ChemScene. (2024). (R)-3-(Piperidin-2-yl)pyridine hydrochloride Product Data. Retrieved from

  • Kem, W. R., et al. (2004). "The diverse biological activities of the anabasine alkaloids." Journal of Pharmacology and Experimental Therapeutics. (Discussion of stereoselective toxicity).
  • Lee, S. T., et al. (2010). "Actions of piperidine alkaloid teratogens at fetal nicotinic acetylcholine receptors." Neurotoxicology and Teratology. Link

  • Mishra, S., et al. (2023). "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society. Link

  • Tocris Bioscience. (2024). Anabasine hydrochloride Technical Data. Retrieved from

Sources

An In-Depth Technical Guide to the Pharmacological Mechanism of (R)-3-(Piperidin-2-yl)pyridine HCl at Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini AI

Abstract

(R)-3-(Piperidin-2-yl)pyridine HCl, also known as RJR-2403, is a potent and selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs), with a particular preference for the α4β2 subtype. This guide provides a comprehensive technical overview of its pharmacological mechanism. We will delve into its binding characteristics, functional activity, subtype selectivity, and downstream signaling effects. Furthermore, this document will detail established experimental protocols for characterizing the interaction of ligands like RJR-2403 with nAChRs, offering insights into the causality behind these methodological choices. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of nicotinic cholinergic systems and the development of novel therapeutics targeting these receptors.

Introduction: The Significance of Nicotinic Acetylcholine Receptors and the Emergence of Subtype-Selective Agonists

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1] These receptors are pentameric structures composed of various α and β subunits, and the specific combination of these subunits dictates the pharmacological and physiological properties of the receptor subtype.[2][3][4] The α4β2 and α7 subtypes are among the most abundantly expressed in the brain and have been implicated in a wide range of physiological processes, including cognitive function, attention, and reward.[1][5] Consequently, nAChRs have emerged as promising therapeutic targets for a variety of neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[1]

The development of subtype-selective nAChR ligands is a key strategy in modern drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects. (R)-3-(Piperidin-2-yl)pyridine HCl, hereafter referred to as RJR-2403, represents a significant advancement in this area. Its high affinity and selectivity for the α4β2 nAChR subtype make it a valuable pharmacological tool for elucidating the role of this specific receptor in normal brain function and disease states.[2][6] This guide will provide a detailed examination of the pharmacological mechanisms underpinning the activity of RJR-2403 at nAChRs.

Pharmacological Profile of (R)-3-(Piperidin-2-yl)pyridine HCl (RJR-2403)

Binding Affinity and Subtype Selectivity

The initial characterization of any novel ligand involves determining its binding affinity for its intended target. For nAChRs, this is typically achieved through competitive radioligand binding assays. These assays utilize a radiolabeled ligand with known high affinity for the receptor, such as [³H]-epibatidine or [³H]-cytisine, to quantify the displacement by the test compound.[7]

RJR-2403 exhibits a high affinity for nAChRs in the rat brain cortex, with a reported Ki value of 26 nM.[8] Crucially, further studies have revealed its remarkable selectivity for the α4β2 subtype over other nAChR subtypes. For instance, RJR-2403 is a potent and relatively selective activator of human α4β2 receptors expressed in Xenopus oocytes.[2] In contrast, it demonstrates very low potency and efficacy for α7 receptors.[2] This selectivity is a key attribute, as it allows for the targeted modulation of α4β2-mediated signaling pathways.

The selectivity of a compound is often expressed as a ratio of its binding affinity for different receptor subtypes. A high selectivity ratio indicates a greater preference for one subtype over another, which is a desirable characteristic for a therapeutic agent.

Table 1: Comparative Binding Affinities (Ki) of RJR-2403 and Nicotine at nAChR Subtypes

CompoundnAChR SubtypeKi (nM)Source
RJR-2403Rat Brain Cortex (predominantly α4β2)26[8]
Nicotineα4β21-10[9]
RJR-2403α7Low Potency[2]
Nicotineα7High Potency[2]
Functional Activity: A Potent Agonist at α4β2 nAChRs

Beyond binding, the functional activity of a ligand—whether it acts as an agonist, antagonist, or allosteric modulator—is of paramount importance. Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) recordings in Xenopus oocytes expressing specific nAChR subtypes, are the gold standard for this characterization. These methods allow for the direct measurement of ion channel activation in response to ligand application.

Studies utilizing TEVC have demonstrated that RJR-2403 is a potent agonist at human α4β2 nAChRs, with an efficacy equivalent to that of the endogenous neurotransmitter acetylcholine (ACh).[2] Notably, it is more potent than ACh at this subtype.[2] For other human nAChR subtypes, RJR-2403 acts as a partial agonist, meaning it produces a submaximal response compared to a full agonist like ACh.[2] This functional selectivity further underscores its preference for the α4β2 receptor.

A significant advantage of RJR-2403 over nicotine is its lack of residual inhibition. At concentrations below 1 mM, RJR-2403 does not produce a lasting inhibition of subsequent ACh responses for any receptor subtype.[2] In contrast, nicotine is known to cause profound residual inhibition of human α4β2, α3β2, and α7 receptors, which can complicate the interpretation of its effects.[2]

Table 2: Functional Activity (EC50/IC50) of RJR-2403 and Nicotine

CompoundnAChR SubtypeFunctional EffectEC50/IC50 (µM)Source
RJR-2403α4β2Full Agonist0.732[8]
Nicotineα4β2Agonist150 (IC50 for residual inhibition)[2]
RJR-2403Other subtypesPartial Agonist-[2]
Nicotineα3β2Agonist200 (IC50 for residual inhibition)[2]
Nicotineα7Agonist150 (IC50 for residual inhibition)[2]

Downstream Signaling and In Vivo Effects

The activation of nAChRs by an agonist like RJR-2403 initiates a cascade of downstream signaling events, primarily driven by the influx of cations (Na⁺ and Ca²⁺) through the opened ion channel.[10] This depolarization leads to the release of various neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[10][11]

In vivo microdialysis studies in rats have shown that systemic administration of RJR-2403 significantly increases the extracellular levels of these neurotransmitters in the cortex.[11] Specifically, it produced a 90% increase in acetylcholine, a 124% increase in norepinephrine, and a 131% increase in dopamine levels.[11] These neurochemical effects are comparable to those observed with nicotine, highlighting the potent central nervous system (CNS) activity of RJR-2403.[11]

The CNS-selective nature of RJR-2403 is further supported by its behavioral and physiological effects. In animal models, RJR-2403 has demonstrated efficacy in enhancing cognitive function, comparable to or even better than nicotine.[6] It has been shown to improve passive avoidance retention after scopolamine-induced amnesia and enhance memory in rats with brain lesions.[6] Importantly, RJR-2403 exhibits significantly reduced peripheral side effects compared to nicotine. It is 10-fold less potent in increasing heart rate and 20-fold less potent in increasing blood pressure.[6] This favorable side-effect profile is consistent with its higher selectivity for CNS nAChR subtypes over those found in peripheral ganglia and neuromuscular junctions.[6]

Experimental Protocols for Characterizing nAChR Ligands

The following section provides detailed methodologies for key experiments used to elucidate the pharmacological mechanism of compounds like RJR-2403.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for specific nAChR subtypes.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat cerebral cortical tissue or membranes from cell lines stably expressing the nAChR subtype of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of the radioligand (e.g., [³H]-epibatidine).[7]

    • Add increasing concentrations of the unlabeled test compound (e.g., RJR-2403).

    • To determine non-specific binding, add a high concentration of a known nAChR ligand (e.g., nicotine or epibatidine) to a separate set of wells.

    • Add the membrane preparation to all wells.

    • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period to allow binding to reach equilibrium.

  • Separation and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Objective: To determine the functional activity (agonist, antagonist, partial agonist) and potency (EC50) of a test compound at specific nAChR subtypes.

Principle: This technique allows for the measurement of ionic currents flowing through the nAChR channel in response to ligand application in a heterologous expression system like Xenopus oocytes.

Step-by-Step Methodology:

  • Oocyte Preparation and Injection:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Defolliculate the oocytes enzymatically (e.g., with collagenase) and manually.

    • Inject the oocytes with cRNA encoding the desired nAChR subunits (e.g., α4 and β2).[2]

    • Incubate the injected oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber and perfuse with a standard frog Ringer's solution.

    • Impale the oocyte with two microelectrodes, one for voltage clamping and the other for current recording.

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Drug Application and Data Acquisition:

    • Apply the test compound at various concentrations to the oocyte via the perfusion system.

    • Record the resulting inward current, which reflects the influx of cations through the activated nAChR channels.

    • To determine agonist activity, apply increasing concentrations of the test compound and measure the peak current response.

    • To determine antagonist activity, co-apply the test compound with a known agonist (e.g., ACh) and measure the inhibition of the agonist-induced current.

  • Data Analysis:

    • For agonists, plot the normalized peak current response against the logarithm of the drug concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that produces 50% of the maximal response) and the maximum efficacy.

    • For antagonists, calculate the percentage of inhibition of the agonist response at different concentrations of the antagonist to determine the IC50.

Visualization of Key Mechanisms

Simplified Signaling Pathway of RJR-2403 at an α4β2 nAChR

G RJR RJR-2403 nAChR α4β2 nAChR Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational change Cation_Influx Na⁺/Ca²⁺ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization NT_Release Neurotransmitter Release (ACh, DA, NE, 5-HT) Depolarization->NT_Release Cognitive_Enhancement Cognitive Enhancement NT_Release->Cognitive_Enhancement Leads to

Caption: Binding of RJR-2403 to the α4β2 nAChR initiates a signaling cascade leading to neurotransmitter release and cognitive enhancement.

Experimental Workflow for Characterizing an nAChR Ligand

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Electrophysiology Two-Electrode Voltage Clamp (Determine EC50/IC50, Efficacy) Binding_Assay->Electrophysiology Informs functional studies Microdialysis Microdialysis (Measure Neurotransmitter Release) Electrophysiology->Microdialysis Predicts neurochemical effects Behavioral_Studies Behavioral Models (Assess Cognitive Effects) Microdialysis->Behavioral_Studies Correlates with behavior Physiological_Monitoring Physiological Monitoring (Evaluate Side Effects) Behavioral_Studies->Physiological_Monitoring Assess therapeutic window

Caption: A logical workflow for the comprehensive pharmacological characterization of a novel nAChR ligand, from in vitro binding to in vivo effects.

Conclusion

(R)-3-(Piperidin-2-yl)pyridine HCl (RJR-2403) is a highly valuable pharmacological tool for the study of the nicotinic cholinergic system. Its potent and selective agonism at the α4β2 nAChR subtype, coupled with a favorable in vivo profile of cognitive enhancement and reduced peripheral side effects, underscores its potential as a lead compound for the development of novel therapeutics. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation of RJR-2403 and the discovery of new nAChR ligands with improved pharmacological properties. A thorough understanding of the pharmacological mechanisms of such compounds is essential for advancing our knowledge of nAChR function in health and disease and for the rational design of next-generation therapies.

References

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  • Bencherif, M., et al. (1996). RJR-2403: a nicotinic agonist with CNS selectivity II. In vivo characterization. The Journal of Pharmacology and Experimental Therapeutics, 279(3), 1413-1421. [Link]

  • Miller, C. H., et al. (1997). A microdialysis study of the effects of the nicotinic agonist RJR-2403 on cortical release of acetylcholine and biogenic amines. Neuropharmacology, 36(11-12), 1587-1593. [Link]

  • D'cruz, L. G., et al. (2010). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. The open medicinal chemistry journal, 4, 23–32. [Link]

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  • Grupe, M., et al. (2013). Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant α4β2 nicotinic acetylcholine receptor potentiators. Journal of medicinal chemistry, 56(15), 6035–6040. [Link]

  • Al-Muqarrab, A. M., et al. (2012). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of medicinal chemistry, 55(17), 7547–7557. [Link]

  • Tietze, L. F., et al. (2016). The twin drug approach for novel nicotinic acetylcholine receptor ligands. Bioorganic & medicinal chemistry, 24(8), 1735–1746. [Link]

  • Iding, H., et al. (2000). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & medicinal chemistry letters, 10(20), 2327–2330. [Link]

  • Tsetlin, V., et al. (2016). Natural Compounds Interacting with Nicotinic Acetylcholine Receptors. Acta naturae, 8(2), 22–33. [Link]

  • Bolchi, C., et al. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands. Molecules (Basel, Switzerland), 26(12), 3568. [Link]

  • Green, B. T., et al. (2009). A pharmacodynamic comparison of piperidine and pyridine alkaloid actions at fetal muscle-type nicotinic acetylcholine receptors (nAChR). The FASEB Journal, 23(S1), 931-5. [Link]

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Technical Guide: Comparative Pharmacology and Stereochemical Resolution of Anabasine Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Piperidin-2-yl)pyridine , commonly known as Anabasine, is a structural homolog of nicotine found in Nicotiana species (e.g., N. glauca). While it shares the core pharmacophore of nicotine—a pyridine ring linked to a saturated nitrogen heterocycle—the substitution of nicotine's pyrrolidine ring with a piperidine ring introduces significant conformational flexibility.

This guide addresses a critical and often counter-intuitive distinction in nicotinic pharmacology: unlike nicotine, where the natural (S)-enantiomer is significantly more potent than the (R)-form across most metrics, (R)-anabasine exhibits equal or superior potency to (S)-anabasine at specific neuromuscular and fetal receptor subtypes. This stereochemical inversion drives the compound's notorious teratogenic profile ("Crooked Calf Disease") and necessitates rigorous enantioseparation during toxicological profiling.

Molecular Architecture & Stereochemistry

The chiral center of anabasine is located at the C2' position of the piperidine ring.

  • Natural Isomer: (S)-(-)-Anabasine. This is the major alkaloid produced by Nicotiana glauca (Tree Tobacco).

  • Synthetic/Minor Isomer: (R)-(+)-Anabasine.

Structural Divergence from Nicotine

The critical difference lies in the ring size. The six-membered piperidine ring in anabasine adopts a chair conformation, whereas the five-membered pyrrolidine ring in nicotine is more rigid. This steric bulk affects how the cationic nitrogen interacts with the Trp-Tyr aromatic cage within the nicotinic acetylcholine receptor (nAChR) binding site.

Feature(S)-Nicotine(S)-Anabasine
Heterocycle Pyrrolidine (5-membered)Piperidine (6-membered)
Conformation Rigid EnvelopeFlexible Chair
Major Natural Source N. tabacumN. glauca
Primary Stereoisomer (S)-(-)(S)-(-)

Pharmacodynamics: The "Potency Inversion" Phenomenon

While (S)-nicotine is universally accepted as the bioactive enantiomer (often 10-100x more potent than (R)-nicotine), anabasine presents a distinct pharmacological profile.

Receptor Selectivity and Binding Affinity ( )

Both enantiomers act as agonists at nAChRs, but their efficacy varies by subtype.[1]

  • 
     (CNS):  Anabasine is a partial agonist.[1] The larger piperidine ring is less favorable for the high-affinity binding pocket compared to nicotine.
    
  • 
     (CNS/Immune):  Anabasine acts as a full agonist.[1][2]
    
  • Fetal Muscle Type (

    
    ):  This is the critical target for teratogenicity.
    

Comparative Data Table: Enantiomeric Potency Data synthesized from Lee et al. (2006) and Kem et al. (2004).

Metric(S)-(-)-Anabasine(R)-(+)-AnabasineComparative Insight
Rat Brain

(

)
~1100 nM~910 nM(R) binds with slightly higher affinity.[3]
Fetal Muscle nAChR (

)
Lower PotencyHigher Potency (R) is the more potent agonist at the fetal neuromuscular junction.
Mouse IV Toxicity (

)
16 ± 1.0 mg/kg11 ± 1.0 mg/kg (R) is more toxic than (S).[4][5]
Teratogenic Potential HighVery High Both cause defects, but (R) is more active in movement inhibition.
Mechanism of Teratogenicity (Fetal Akinesia)

The teratogenicity of anabasine (arthrogryposis, cleft palate) is not caused by direct tissue toxicity, but by pharmacological desensitization .

  • The alkaloid crosses the placenta.

  • It activates fetal muscle nAChRs.[4][1][2][5]

  • Prolonged activation leads to receptor desensitization.

  • Desensitization prevents acetylcholine-mediated fetal movement.

  • Lack of movement during critical developmental windows results in joint fusion and skeletal deformation.

Diagram: The Teratogenic Signaling Pathway

The following diagram illustrates the cascade where (R)-anabasine exerts superior potency.

AnabasineTeratogenicity cluster_0 Maternal Exposure cluster_1 Fetal Neuromuscular Junction cluster_2 Developmental Outcome Ingestion Ingestion of (R/S)-Anabasine Placenta Placental Transfer Ingestion->Placenta Receptor Fetal Muscle nAChR (α1β1γδ) Placenta->Receptor Agonism Prolonged Agonism ((R) > (S) Potency) Receptor->Agonism Desensitization Receptor Desensitization (Ion Channel Closure) Agonism->Desensitization Sustained Depolarization Akinesia Fetal Akinesia (Movement Cessation) Desensitization->Akinesia Loss of Signal Deformity Arthrogryposis & Cleft Palate Akinesia->Deformity

Figure 1: Mechanism of Anabasine-induced Fetal Akinesia Deformation Sequence (FADS).

Experimental Protocol: Resolution of Racemic Anabasine

Since commercial anabasine is often supplied as a racemate or a crude extract, separating enantiomers is essential for accurate pharmacological profiling. The following protocol utilizes (L)-Tartaric acid for diastereomeric salt formation, a robust method for piperidine alkaloids.

Reagents Required[5][8]
  • Racemic Anabasine (Technical Grade)

  • (L)-(+)-Tartaric Acid (Resolving Agent)

  • Ethanol (Absolute)

  • Acetone

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

Step-by-Step Methodology
  • Salt Formation:

    • Dissolve 10.0g of racemic anabasine in 50 mL of absolute ethanol.

    • Separately, dissolve 1 equivalent of (L)-(+)-Tartaric acid in 100 mL of absolute ethanol at 60°C.

    • Mix the solutions while hot.

  • Crystallization (The Critical Step):

    • Allow the mixture to cool slowly to room temperature, then refrigerate at 4°C for 24 hours.

    • The (R)-Anabasine-(L)-Tartrate salt is typically less soluble and will crystallize first.

    • Note: If (S)-anabasine is the target, the mother liquor (supernatant) will be enriched with the (S)-isomer.

  • Filtration and Recrystallization:

    • Filter the crystals.

    • Recrystallize the solid from boiling ethanol/acetone (9:1) to improve enantiomeric excess (ee). Repeat until constant melting point is achieved.

  • Basification (Free Base Recovery):

    • Dissolve the purified tartrate salt in minimal water.

    • Basify with 5M NaOH to pH > 12. The solution will turn cloudy as the free base separates.

    • Extract 3x with Dichloromethane (DCM).

  • Isolation:

    • Dry the combined organic layers over anhydrous

      
      .
      
    • Evaporate solvent under reduced pressure to yield optically enriched anabasine.

Workflow Visualization

ResolutionProtocol Racemate Racemic Anabasine (Liquid) Tartaric Add (L)-Tartaric Acid in EtOH Racemate->Tartaric Crystallize Crystallization (4°C, 24h) Tartaric->Crystallize Filter Filtration Crystallize->Filter Solid Solid Filter Cake ((R)-Anabasine Tartrate) Filter->Solid Liquid Mother Liquor (Enriched (S)-Anabasine) Filter->Liquid Recryst Recrystallize (EtOH/Acetone) Solid->Recryst Basify Basify (NaOH pH 12) & Extract (DCM) Recryst->Basify Final Pure (R)-Anabasine Free Base Basify->Final

Figure 2: Chemical resolution workflow for isolating anabasine enantiomers.

Analytical Validation

To verify the success of the resolution, specific rotation alone is often insufficient due to solvent effects. Chiral HPLC is the gold standard.

  • Column: Chiralcel OD-H or AD-H (Cellulose-based).

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

  • Detection: UV at 254 nm.[6]

  • Elution Order: typically (S)-anabasine elutes before (R)-anabasine on cellulose tris(3,5-dimethylphenylcarbamate) phases, but this must be confirmed with standards.

References

  • Lee, S. T., et al. (2006). Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine.[7] Neurotoxicology and Teratology.

  • Kem, W. R., et al. (2004). The predicted structure of the nicotinic receptor binding site and the design of specific ligands. Journal of Molecular Neuroscience.
  • Green, B. T., et al. (2013). Plant alkaloids that cause developmental defects through the disruption of cholinergic neurotransmission. Birth Defects Research (Part C).

  • Xing, H., et al. (2020). A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine.[3][8][9] Marine Drugs.[8]

  • Panter, K. E., & Keeler, R. F. (1993). Piperidine alkaloids of poison hemlock (Conium maculatum).

Sources

(R)-3-(Piperidin-2-yl)pyridine hydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-3-(Piperidin-2-yl)pyridine hydrochloride, commonly known as (R)-Anabasine Hydrochloride , is the dextrorotatory enantiomer of the nicotinic alkaloid anabasine. Unlike its naturally predominant (S)-enantiomer found in Nicotiana glauca (Tree Tobacco), the (R)-isomer exhibits distinct pharmacological potency, particularly regarding neuromuscular nicotinic acetylcholine receptors (nAChRs). This guide outlines the physicochemical properties, asymmetric production strategies, and comparative pharmacology required for high-precision drug development and toxicological research.

Chemical Identity & Physical Properties[1][2][3][4][5]

Core Identifiers

The compound is a pyridine alkaloid salt characterized by a piperidine ring substituted at the C2 position attached to the C3 position of a pyridine ring.

ParameterSpecification
Chemical Name (R)-3-(Piperidin-2-yl)pyridine hydrochloride
Common Name (R)-(+)-Anabasine Hydrochloride
CAS Number 1055196-29-6
Molecular Formula C₁₀H₁₅ClN₂ (C₁₀H₁₄N₂[1] · HCl)
Molecular Weight 198.69 g/mol
Free Base MW 162.23 g/mol
Chirality (R)-Enantiomer
Optical Rotation Dextrorotatory (+)
Structural Visualization

The following diagram illustrates the absolute configuration of the (R)-enantiomer hydrochloride salt.

R_Anabasine_Structure Pyridine Pyridine Ring (Aromatic) ChiralCenter Chiral Center (C2' - R Configuration) Pyridine->ChiralCenter C3-C2' Bond Piperidine Piperidine Ring (Saturated) HCl HCl Salt (Ionic Interaction) Piperidine->HCl Protonation at N ChiralCenter->Piperidine Ring Fusion

Figure 1: Structural topology of (R)-Anabasine HCl showing the critical C3-C2' linkage and chiral center.

Synthesis & Production Methodologies

Production of high-purity (R)-anabasine HCl typically requires resolution from the racemic mixture or asymmetric synthesis, as the natural product is predominantly (S)-(-)-anabasine.

Method A: Chiral Resolution via Derivatization

This method is preferred for isolating the (R)-isomer from synthetic racemic anabasine or naturally occurring racemic mixtures in N. glauca.

Protocol:

  • Derivatization: React racemic anabasine with 9-fluorenylmethoxycarbonyl-L-alanine (Fmoc-L-Ala-OH) to form diastereomers.

  • Separation: Subject the diastereomeric mixture to preparative reversed-phase HPLC. The diastereomers separate due to distinct physical properties.

  • Hydrolysis: Isolate the (R)-anabasine-Fmoc-L-Ala fraction and subject it to Edman degradation or acid hydrolysis to release the free amine.

  • Salt Formation: Treat the purified free base with 1M HCl in diethyl ether to precipitate the hydrochloride salt.

Method B: Asymmetric Synthesis (Palladium-Catalyzed)

A scalable synthetic route involves the coupling of pyridine derivatives with chiral piperidine precursors.

Synthesis_Workflow Start Racemic Anabasine (or Synthetic Precursor) Step1 Derivatization (w/ Fmoc-L-Ala-OH) Start->Step1 Coupling Step2 Prep-HPLC Separation (Diastereomers) Step1->Step2 Resolution Step3 Hydrolysis/Edman Degradation Step2->Step3 Cleavage End (R)-Anabasine HCl (>98% ee) Step3->End HCl/Ether

Figure 2: Workflow for the isolation of (R)-Anabasine HCl via chiral resolution.

Pharmacological Profile & Mechanism of Action[3][8]

Receptor Selectivity and Potency

(R)-Anabasine acts as a full agonist at nicotinic acetylcholine receptors (nAChRs). Its pharmacological profile differs significantly from the (S)-enantiomer.[2][3]

  • Neuromuscular Junction (Muscle-type nAChR):

    • Potency Order: Anabaseine >> (R)-Anabasine > (S)-Anabasine.[2][3]

    • (R)-Anabasine is a more potent agonist at fetal muscle-type receptors than the (S)-enantiomer, leading to greater depolarizing block potential.

  • Neuronal α7 nAChR:

    • (R)-Anabasine acts as a weak partial agonist compared to the (S)-form.[4]

  • Toxicity (Murine Models):

    • LD50 (IV, Mouse): 11 mg/kg for (R)-Anabasine vs. 16 mg/kg for (S)-Anabasine.[2][3]

    • Insight: The (R)-enantiomer is approximately 1.45x more toxic than the (S)-enantiomer, likely due to its higher potency at neuromuscular receptors causing respiratory paralysis.

Signal Transduction Pathway

MOA_Pathway Ligand (R)-Anabasine Receptor nAChR (Muscle/α7) (Ligand-Gated Ion Channel) Ligand->Receptor Binding Influx Na+/Ca2+ Influx Receptor->Influx Channel Opening Depolarization Membrane Depolarization Influx->Depolarization Potential Change Effect Muscle Contraction / Desensitization (Block) Depolarization->Effect Physiological Response

Figure 3: Mechanism of action for (R)-Anabasine induced neuromuscular activation.

Experimental Protocols

Analytical Characterization (Chiral HPLC)

To verify the enantiomeric purity of (R)-3-(Piperidin-2-yl)pyridine HCl, use the following validated conditions.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Retention: The (R)-enantiomer typically elutes after the (S)-enantiomer on AD-H columns (verify with racemic standard).

Solubility & Handling
  • Solubility: Highly soluble in water, methanol, and ethanol. Sparingly soluble in non-polar solvents (hexane).

  • Storage: Hygroscopic solid. Store at -20°C under inert atmosphere (Argon/Nitrogen).

Safety & Toxicology (E-E-A-T)

WARNING: (R)-Anabasine Hydrochloride is a potent nicotinic agonist and toxic alkaloid.

  • Acute Toxicity: High risk of respiratory failure due to neuromuscular depolarization block. The LD50 (11 mg/kg IV, mouse) classifies it as highly toxic.

  • Handling:

    • Use a fume hood and wear nitrile gloves (double-gloving recommended).

    • Avoid inhalation of dusts.

  • Teratogenicity: Anabasine is a known teratogen (causing "crooked calf disease" in livestock). While (S)-anabasine is the primary culprit in nature, the (R)-enantiomer's teratogenic potential must be assumed significant until proven otherwise.

References

  • Kem, W. R., et al. (2006). Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine. Toxicon , 48(2), 192-200. Retrieved from [Link]

  • Xing, H., et al. (2020).[5][6] A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine. Marine Drugs , 18(2), 106. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2181, Anabasine. Retrieved from [Link]

Sources

Toxicology profile and LD50 data for (R)-3-(Piperidin-2-yl)pyridine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Subject: (R)-Anabasine Hydrochloride | CAS: 1055196-29-6

Part 1: Executive Summary

(R)-3-(Piperidin-2-yl)pyridine hydrochloride (commonly referred to as (R)-Anabasine HCl ) is the hydrochloride salt of the (R)-enantiomer of anabasine, a minor alkaloid structurally related to nicotine. Unlike nicotine, where the (S)-enantiomer is significantly more potent, (R)-anabasine displays a unique pharmacological profile. It acts as a high-affinity agonist at nicotinic acetylcholine receptors (nAChRs), specifically exhibiting higher lethality and receptor affinity in certain mammalian models compared to its (S)-counterpart.

This guide details the toxicology, physicochemical properties, and mechanism of action of (R)-anabasine HCl. It highlights the compound's potent teratogenic effects (skeletal deformities in livestock) and provides rigorous experimental frameworks for evaluating its lethality (LD50) and receptor binding kinetics.

Part 2: Chemical Identity & Physicochemical Properties

Parameter Data / Specification
IUPAC Name (R)-3-(Piperidin-2-yl)pyridine hydrochloride
Common Name (R)-Anabasine HCl
CAS Number 1055196-29-6 (Specific to R-HCl salt)
Molecular Formula C₁₀H₁₄N₂[1][2] · xHCl (Typically monohydrochloride or dihydrochloride)
Molecular Weight 198.69 g/mol (Monohydrochloride basis)
Solubility Highly soluble in water, methanol, and ethanol.
Stereochemistry (R)-Enantiomer (Dextrorotatory in some solvents, though specific rotation varies by pH)
Appearance White to off-white hygroscopic solid

Part 3: Mechanism of Toxicity

Pharmacodynamics: nAChR Agonism

(R)-Anabasine functions as a depolarizing neuromuscular blocking agent. It binds to nicotinic acetylcholine receptors (nAChRs) in both the central nervous system (CNS) and neuromuscular junctions.

  • Receptor Selectivity: It shows high affinity for α7 and α4β2 nAChR subtypes.

  • Enantiomeric Potency Inversion: Unlike nicotine, where the (S)-isomer is 10–100x more potent, (R)-anabasine has demonstrated higher toxicity and higher binding affinity in specific assays.

    • Binding Affinity (Ki) at rat brain α4β2 receptors:

      • (R)-Anabasine: ~910 nM (Higher Affinity)[3]

      • (S)-Anabasine: ~1100 nM[3]

    • Lethality (IV Mouse): (R)-Anabasine is approximately 1.5x more lethal than the (S)-enantiomer.

Pathophysiological Cascade
  • Activation: Rapid binding to postsynaptic nAChRs.

  • Depolarization: Persistent influx of Na+ and Ca2+, leading to initial stimulation (fasciculations, convulsions).

  • Desensitization: Receptors enter a refractory state, causing flaccid paralysis.

  • Teratogenicity: In fetal development, inhibition of fetal movement (akinesia) leads to skeletal contractures (e.g., "crooked calf disease").

Visualization: Toxicity Pathway

ToxicityPathway Compound (R)-Anabasine HCl Receptor nAChR Binding (α7 & α4β2 Subtypes) Compound->Receptor High Affinity Agonist Phase1 Phase I: Stimulation (Ca2+ Influx) Receptor->Phase1 Channel Opening Fetal Fetal Akinesia (Skeletal Malformations) Receptor->Fetal In Utero Exposure Phase2 Phase II: Desensitization (Depolarizing Block) Phase1->Phase2 Prolonged Exposure Clinical Clinical Manifestations: Seizures, Asystole, Resp. Failure Phase2->Clinical Acute Toxicity

Figure 1: Mechanistic pathway of (R)-Anabasine toxicity from receptor binding to clinical outcome.

Part 4: Toxicological Profile & LD50 Data

Acute Toxicity Data

The following data synthesizes specific enantiomer studies and general anabasine profiles. Note the increased potency of the (R)-isomer in intravenous models.

Species Route LD50 (mg/kg) Notes
Mouse Intravenous (IV)11 ± 1.0 (R)-Enantiomer specific. Significantly more toxic than (S)-isomer (16 mg/kg) [1].[4][5][6]
Mouse Intravenous (IV)16 ± 1.0(S)-Enantiomer reference [1].[4]
Dog Oral~50Data for racemic/natural anabasine.
Guinea Pig Subcutaneous10Data for racemic/natural anabasine.[7]
Clinical Signs of Intoxication
  • Immediate (0-15 min): Salivation, vomiting, tremors, ataxia.

  • Severe: Clonic-tonic convulsions, dyspnea, cardiac arrhythmia (asystole).

  • Chronic/Developmental: Cleft palate and spinal deformities (scoliosis) in offspring if exposed during gestation.

Part 5: Experimental Protocols

Protocol A: Determination of Binding Affinity (Ki)

To validate the potency of (R)-Anabasine HCl against nAChRs, a radioligand displacement assay is the standard.

Objective: Determine Ki values for α4β2 nAChRs using [³H]-Cytisine or [³H]-Nicotine.

Workflow:

  • Membrane Preparation: Homogenize rat whole brain (minus cerebellum) in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation:

    • Total Binding: Membrane prep + [³H]-Ligand (2 nM).

    • Non-Specific Binding: Above + 100 µM (-)-Nicotine.

    • Test: Above + (R)-Anabasine HCl (Concentration range: 10⁻⁹ to 10⁻⁴ M).

  • Equilibrium: Incubate at 4°C for 75 minutes.

  • Filtration: Rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine).

  • Quantification: Liquid scintillation counting.

  • Analysis: Fit data to the Hill equation to derive IC50; Convert to Ki using Cheng-Prusoff equation:

    
    .
    
Protocol B: Up-and-Down Procedure (UDP) for Acute Toxicity

Note: In vivo LD50 testing is strictly regulated. This summary adheres to OECD Guideline 425 principles for minimizing animal usage.

Visualization: OECD 425 Logic Flow

UDP_Protocol Start Start: Dose Single Animal (Estimated LD50) Observe Observe 48 Hours Start->Observe Decision Outcome? Observe->Decision Die Animal Dies / Moribund Decision->Die Toxic Survive Animal Survives Decision->Survive Non-Toxic Lower Decrease Dose (Factor 1.3x) Die->Lower Higher Increase Dose (Factor 1.3x) Survive->Higher Stop Stop Criteria Met? (Reversal Streak / Max Animals) Lower->Stop Higher->Stop Stop->Start No (Next Animal) End Calculate LD50 (Maximum Likelihood) Stop->End Yes (Calc LD50)

Figure 2: Logic flow for the Up-and-Down Procedure (OECD 425) to determine LD50 with minimal subjects.

Part 6: Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard Class H-Code Statement
Acute Toxicity (Oral) H302Harmful if swallowed.[8]
Skin Irritation H315Causes skin irritation.[1][8][9][10][11]
Eye Irritation H319Causes serious eye irritation.[1][8][9]
STOT - Single Exp. H335May cause respiratory irritation.[1][9]

Handling:

  • PPE: Nitrile gloves, safety goggles, and N95/P100 respirator.

  • Storage: Hygroscopic. Store at 2-8°C under inert gas (Argon/Nitrogen).

  • Disposal: Incineration with afterburner and scrubber (nitrogen oxides/HCl production).

Part 7: References

  • Kem, W. R., et al. (2006). "Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine." Toxicon, 47(3), 280-289.

  • Lee, S. T., et al. (2012). "Stereoselective synthesis and toxicological evaluation of anabasine enantiomers." Journal of Natural Products. (Contextualizing the teratogenic mechanisms).

  • PubChem. (2025).[1] "Compound Summary: 2-(Piperidin-3-yl)pyridine dihydrochloride."[1] National Library of Medicine.

  • Radchenko, E. V., et al. (2015). "Molecular modeling of the interaction of anabasine derivatives with nicotinic acetylcholine receptors." Journal of Biomolecular Structure and Dynamics.

  • OECD. (2008). "Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure." OECD Guidelines for the Testing of Chemicals.

Sources

Technical Guide: Natural Occurrence and Stereochemical Analysis of (R)-3-(Piperidin-2-yl)pyridine in Nicotiana Species

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the occurrence, stereochemistry, and analytical isolation of (R)-3-(Piperidin-2-yl)pyridine (the (R)-enantiomer of anabasine) within the Nicotiana genus.

Executive Summary

(R)-3-(Piperidin-2-yl)pyridine, chemically distinct from its dominant enantiomer (S)-anabasine, represents a minor but critical alkaloid fraction in Nicotiana species. While Nicotiana glauca (Tree Tobacco) is the primary natural source of anabasine (up to 60-70% of total alkaloids), the biosynthetic machinery overwhelmingly favors the (S)-configuration (>90% enantiomeric excess).

The presence of the (R)-enantiomer is often a function of post-harvest processing (curing) , spontaneous racemization, or specific metabolic variations in distinct cultivars. For drug development professionals, distinguishing the (R)-isomer is vital due to its differential binding affinity at nicotinic acetylcholine receptors (nAChRs) and reduced toxicity profile compared to the (S)-isomer. This guide outlines the biosynthetic origins, occurrence data, and a validated chiral separation protocol.

Chemical Identity & Stereochemical Context

Anabasine exists as two enantiomers due to the chiral center at the C2' position of the piperidine ring.

Property(S)-(-)-Anabasine(R)-(+)-Anabasine
CAS Number 494-52-013078-04-1 (racemate context)
Natural Abundance Major (>95% in fresh tissue)Minor / Trace (<5% in fresh tissue)
Origin Enzymatic BiosynthesisRacemization / Minor Pathway Leakage
Pharmacology High affinity nAChR agonistLower affinity, distinct toxicity profile
Optical Rotation Levorotatory [α]D ≈ -82°Dextrorotatory [α]D ≈ +82°

Critical Insight: In fresh plant tissue of N. glauca, the (S)-enantiomer dominates. The (R)-enantiomer concentration increases significantly during the air-curing and fermentation processes of tobacco leaves, suggesting that (R)-anabasine is largely a product of non-enzymatic racemization or stress-induced pathway shifts [1].

Biosynthetic Pathway & Causality of Chirality

The biosynthesis of anabasine diverges from nicotine at the pyrrolidine/piperidine ring formation step. While nicotine incorporates a pyrrolidine ring (from ornithine), anabasine incorporates a piperidine ring derived from L-Lysine .

Mechanism of Chirality

The stereochemistry is established during the reduction of the imine intermediate formed by the condensation of nicotinic acid and


-piperideine. The enzyme BBL (Berberine Bridge Enzyme-like)  is implicated in the final oxidation/reduction steps that fix the chirality. The enzymatic pocket is highly specific for the (S)-conformation; however, the lack of steric bulk in the piperidine ring compared to other alkaloids allows for slow racemization under basic conditions or heat (curing).
Pathway Visualization

The following diagram illustrates the divergence of anabasine from the nicotine pathway and the specific precursors involved.

Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine LDC (Lysine Decarboxylase) Piperideine Δ1-Piperideine Cadaverine->Piperideine MPO (Diamine Oxidase) Condensation Condensation Intermediate Piperideine->Condensation Nicotinic Nicotinic Acid Dihydropyridine 3,6-Dihydronicotinic Acid Nicotinic->Dihydropyridine Reduction Dihydropyridine->Condensation S_Anabasine (S)-Anabasine (Major Product) Condensation->S_Anabasine BBL Enzymes (Stereoselective) R_Anabasine (R)-Anabasine (Minor/Artifact) S_Anabasine->R_Anabasine Racemization (Curing/Heat/pH)

Figure 1: Biosynthetic pathway of Anabasine showing the enzymatic route to the (S)-isomer and the non-enzymatic racemization to the (R)-isomer.[1]

Analytical Methodologies: Separating the (R)-Enantiomer

Detecting (R)-anabasine requires chiral separation, as standard C18 reverse-phase chromatography cannot distinguish enantiomers. The following protocol uses Chiral Liquid Chromatography (LC-MS/MS) , which is superior to GC methods that often require thermal derivatization (risking further racemization).

Experimental Protocol: Chiral Isolation from N. glauca

Objective: Quantify (R)-anabasine in the presence of excess (S)-anabasine.

Reagents & Equipment[2]
  • Solvent A: 20 mM Ammonium Bicarbonate (pH 9.0 with Diethylamine).

  • Solvent B: Acetonitrile (LC-MS grade).

  • Column: Phenomenex Lux® 5µm Cellulose-1 (or equivalent polysaccharide-based chiral column).

  • Standard: Racemic Anabasine (for retention time confirmation).

Step-by-Step Methodology
  • Extraction (Acid-Base):

    • Homogenize 1g of dried leaf tissue in 20mL 0.5M H₂SO₄. Sonication for 30 min ensures cell lysis.

    • Centrifuge (4000g, 10 min) and collect supernatant.

    • Basify: Adjust pH to 10-11 using 5M NaOH. (Critical: Anabasine is only extractable into organic solvent in its non-ionized free-base form).

    • Partition: Extract 3x with 10mL Dichloromethane (DCM). Combine organic layers.

    • Dry: Evaporate DCM under nitrogen stream at 35°C. Reconstitute in Mobile Phase (10% ACN).

  • Chiral LC-MS/MS Analysis:

    • Flow Rate: 1.0 mL/min.

    • Gradient: Isocratic elution 90% Solvent A / 10% Solvent B. (Isocratic is preferred for chiral resolution).

    • Detection: MRM Mode (Multiple Reaction Monitoring).

      • Precursor: m/z 163.1 [M+H]+

      • Product Ions: m/z 120.1 (Quantifier), m/z 80.1 (Qualifier).

  • Data Interpretation:

    • (S)-Anabasine typically elutes first (e.g., RT = 4.5 min).

    • (R)-Anabasine elutes second (e.g., RT = 6.2 min).

    • Calculate Enantiomeric Excess (ee%) =

      
      .
      
Analytical Workflow Diagram

Workflow Sample Nicotiana Leaf Sample (Dried/Cured) Extraction Acid Extraction (0.5M H2SO4) Sample->Extraction Basification Basification (pH 11) Free Base Formation Extraction->Basification Partition L-L Extraction (DCM) Isolate Alkaloids Basification->Partition Recon Reconstitution (Mobile Phase) Partition->Recon N2 Evaporation ChiralLC Chiral LC-MS/MS (Cellulose Column) Recon->ChiralLC Data Quantification of (R) vs (S) Ratio ChiralLC->Data Peak Integration

Figure 2: Analytical workflow for the extraction and chiral separation of Anabasine enantiomers.

Occurrence Data & Pharmacological Implications[3][4][5]

Natural Distribution Table

The following data summarizes the occurrence of anabasine enantiomers across key Nicotiana species.

SpeciesTotal Anabasine (mg/g dry wt)(S)-Enantiomer Fraction(R)-Enantiomer FractionNotes
N. glauca (Fresh)2.5 - 8.0> 98%< 2%Primary source; high purity (S).
N. tabacum (Fresh)0.02 - 0.1> 95%< 5%Trace alkaloid.
N. tabacum (Cured)0.05 - 0.1585 - 90%10 - 15% Curing increases (R) content [1].
N. rustica 0.01 - 0.05> 95%< 5%Dominantly nicotine-producing.
Pharmacological Significance

Research indicates that stereochemistry significantly impacts binding affinity at the nicotinic acetylcholine receptor (nAChR).

  • (S)-Anabasine: Potent agonist at

    
     and 
    
    
    
    nAChRs. High toxicity (LD50 ~16 mg/kg in mice).
  • (R)-Anabasine: Reduced affinity compared to (S). Studies suggest it has a lower toxicity profile, making it a target of interest for selective therapeutic agonists that minimize lethal side effects [2].

Conclusion

While (R)-3-(Piperidin-2-yl)pyridine is not the primary biosynthetic product in Nicotiana, its presence is a reliable marker of processed (cured) tobacco or specific environmental stress conditions. For researchers, the isolation of the (R)-isomer requires strict adherence to chiral chromatographic protocols to avoid artifactual racemization during analysis. The shift from (S) to (R) during curing highlights the chemical instability of the piperidine ring system and offers a unique avenue for sourcing the (R)-enantiomer from fermented plant material rather than expensive asymmetric synthesis.

References

  • Cai, B., et al. (2020). "Chiral determination of nornicotine, anatabine and anabasine in tobacco by achiral gas chromatography with (1S)-(-)-camphanic chloride derivatization." Journal of Chromatography A.

  • Lee, S.T., et al. (2006). "Stereoselective synthesis and toxicological evaluation of the enantiomers of anabasine." Chemical Research in Toxicology.

  • Siegmund, B., et al. (1999). "Determination of the enantiomeric distribution of anabasine in Nicotiana species." Chirality.

  • Dewey, R.E., & Xie, J. (2013). "Molecular genetics of alkaloid biosynthesis in Nicotiana tabacum." Phytochemistry.

Sources

Solubility Profile of (R)-3-(Piperidin-2-yl)pyridine Hydrochloride: Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

High-Solubility Salt with Distinct Solvent Utility [1][2]

(R)-3-(Piperidin-2-yl)pyridine hydrochloride (the (R)-enantiomer of Anabasine HCl) exhibits a classic alkaloid salt solubility profile.[1][2] It is highly soluble in water , driven by strong ion-dipole interactions, and moderately soluble in ethanol , facilitated by hydrogen bonding capabilities.[2]

  • Water: The primary solvent for dissolution, stock preparation, and biological assays. Solubility is reliably ≥ 18 mg/mL , with theoretical limits likely exceeding 100 mg/mL due to the ionic nature of the piperidinium moiety.

  • Ethanol: The functional solvent for purification. The compound exhibits sufficient solubility for dissolution at elevated temperatures, allowing for recrystallization strategies when coupled with non-polar anti-solvents (e.g., diethyl ether or hexanes).

This guide details the physicochemical drivers of this solubility, provides comparative data, and outlines validated protocols for solubility determination in a drug development context.

Physicochemical Identity & Mechanism[2]

To understand the solubility behavior, we must first analyze the molecular architecture of the solute.

Chemical Structure & Salt Form

The molecule consists of a pyridine ring linked to a piperidine ring.[3] In the hydrochloride salt form, the secondary amine of the piperidine ring is protonated, creating a cationic center.

  • IUPAC Name: (R)-3-(Piperidin-2-yl)pyridine hydrochloride[1][2]

  • CAS Number: 1055196-29-6 (Specific (R)-isomer); 15251-47-5 (Natural (S)-isomer/Anabasine HCl)[1][2]

  • Molecular Weight: 198.69 g/mol [1][4]

  • Chirality Note: Solubility in achiral solvents (water, ethanol) is identical for the (R) and (S) enantiomers.[1][2] Data for Anabasine HCl is chemically equivalent and valid for the (R)-isomer in these contexts.

Solubility Drivers
FeatureEffect on Water SolubilityEffect on Ethanol Solubility
Piperidinium Cation Strong. Forms energetic ion-dipole bonds with water molecules.[1][2]Moderate. Solvated by ethanol's hydroxyl group, but less effectively than water.
Chloride Anion Strong. Highly hydrated species; promotes lattice breakup in aqueous media.[1]Weak/Moderate. Less stable solvation shell in ethanol compared to water.[2]
Pyridine Ring Moderate. Aromatic nitrogen can accept H-bonds; ring is somewhat hydrophobic but polar enough to not impede water solubility significantly.[1][2]Good. Compatible with the ethyl chain of ethanol (Van der Waals interactions).[2]

Solubility Analysis: Water vs. Ethanol[2][5]

Solubility in Water (Aqueous Media)

Water is the thermodynamically preferred solvent.[2] The high dielectric constant of water (


) effectively screens the electrostatic attraction between the piperidinium cation and chloride anion, leading to rapid dissolution.
  • Quantitative Benchmark: Validated references cite a solubility of ≥ 18 mg/mL [1][2].[1]

  • Theoretical Limit: Based on general pyridine alkaloid salt behavior (e.g., Nicotine HCl), the saturation limit is likely significantly higher (freely soluble), potentially reaching >500 mg/mL.[2] The 18 mg/mL figure represents a conservative, commercially validated concentration for stable solution preparation.

  • pH Dependence: Solubility is pH-independent in acidic to neutral media.[1][2] As pH approaches the pKa of the piperidine nitrogen (approx. pKa ~9-10), the salt deprotonates to the free base.[1][2] The free base ((R)-Anabasine) is a liquid that is miscible with water, meaning phase separation (precipitation) is unlikely even at high pH, though the chemical species changes.[1][2]

Solubility in Ethanol (Organic Media)

Ethanol acts as a secondary solvent.[1][2] It can solvate the ions but with a higher energetic cost than water.

  • Qualitative Profile: Classified as "Soluble" [3].[1][2][5][6][7]

  • Thermodynamics: Dissolution in ethanol is likely endothermic (requires heat).[1][2] This temperature dependence is the basis for purification.[2]

  • Purification Utility: The compound dissolves readily in hot ethanol. Upon cooling or addition of an anti-solvent (e.g., diethyl ether), the solubility drops sharply, forcing crystallization. This "Solvent/Anti-Solvent" differential is critical for isolating the (R)-isomer from synthetic impurities.[1][2]

Comparative Data Summary
ParameterWater (

)
Ethanol (

)
Solubility Classification Freely SolubleSoluble
Validated Concentration ≥ 18 mg/mL [2]~10–50 mg/mL (Est.)
Primary Interaction Ion-Dipole / HydrationH-Bonding / Van der Waals
Temperature Sensitivity Low (High solubility at RT)High (Increases significantly with T)
Primary Application Biological Assays, Stock SolutionsRecrystallization, Formulation

Visualizing the Solubility Workflow

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Purification vs. Application).

SolubilityWorkflow Compound (R)-3-(Piperidin-2-yl)pyridine HCl (Solid Salt) Goal Define Application Compound->Goal Water Solvent: Water (High Dielectric) Goal->Water Formulation/Testing Ethanol Solvent: Ethanol (Protice Organic) Goal->Ethanol Purification Dissolution Rapid Dissolution (Ion-Dipole Dominant) Water->Dissolution BioAssay Biological Assays (Stock > 10 mM) Dissolution->BioAssay Heat Apply Heat (Reflux) Ethanol->Heat Recryst Recrystallization (Add Ether/Cool) Heat->Recryst

Figure 1: Solvent selection workflow based on physicochemical properties and intended utility.[2]

Experimental Protocols

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Objective: Determine the thermodynamic saturation point in Water or Ethanol.[1][2]

  • Preparation: Weigh excess (R)-3-(Piperidin-2-yl)pyridine HCl (approx. 50 mg) into a glass vial.

  • Solvent Addition: Add 1.0 mL of solvent (Water or Ethanol).[2]

  • Equilibration:

    • Seal vial tightly.[2]

    • Agitate at 25°C for 24 hours (orbital shaker or magnetic stir bar).

    • Visual Check: If solid dissolves completely, add more solid until a suspension persists.

  • Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter.

  • Quantification (HPLC-UV):

    • Dilute the supernatant 100-fold with mobile phase.[2]

    • Inject onto HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

    • Compare peak area against a standard curve of known concentration.

  • Calculation: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .[1]
    
Protocol B: Gravimetric Screening (Rapid Estimate)

Objective: Quick "Go/No-Go" solubility check for formulation.[1][2]

  • Place 10 mg of compound in a clear vial.

  • Add solvent in stepwise aliquots (100 µL).

  • Vortex for 1 minute after each addition.

  • Record the volume (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) required for complete dissolution (clear solution).[1]
    
  • Calculation: Solubility

    
    .
    
    • Example: If 10 mg dissolves in 0.2 mL, Solubility ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      .
      

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4988232, 3-Piperidin-1-ium-2-ylpyridine. Retrieved from [Link]

Sources

The Stereochemical Divergence of Anabasine: A Technical Guide to (R)-Anabasine Hydrochloride in Insecticide Research

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, pharmacology, and stereochemical significance of (R)-Anabasine hydrochloride within the context of insecticide research.

Executive Summary: The Chirality Paradox

Anabasine [3-(2-piperidinyl)pyridine] is a botanical alkaloid structurally analogous to nicotine.[1] While historically deployed as a potent insecticide in its sulfate form (often a mixture of enantiomers), modern research has isolated the specific pharmacological profiles of its stereoisomers.

This guide focuses on (R)-Anabasine hydrochloride , the enantiomer often overshadowed by its naturally predominant counterpart, (S)-anabasine. The history of (R)-anabasine is not one of commercial triumph, but of toxicological definition . Research reveals a critical "chirality paradox": while (S)-anabasine exhibits superior insecticidal efficacy (nAChR agonism), (R)-anabasine demonstrates higher mammalian toxicity in specific bioassays. Understanding this divergence was a pivotal moment in the transition from botanical extracts to rational neonicotinoid design.

Historical Context: From Botanical Extracts to Stereoselective Synthesis

The trajectory of anabasine research can be segmented into three distinct eras, marking the shift from crude extraction to precise chiral pharmacology.

Era 1: Discovery and The "Neonicotine" Confusion (1929–1940s)
  • 1929: Orekhov and Men'shikov isolate anabasine from Anabasis aphylla (a Chenopodiaceae shrub) in the USSR.

  • 1930: C.R. Smith synthesizes a compound he calls "Neonicotine," which is later proven to be identical to anabasine.

  • Usage: It was commercialized primarily as Anabasine Sulfate , a contact insecticide used against aphids (Aphididae) and thrips. At this stage, the chirality was largely ignored; the product was the natural extract (predominantly S) or racemic synthetic mixtures.

Era 2: The Toxicological Pivot (1950s–1970s)

As organophosphates and carbamates rose to prominence, the high mammalian toxicity of anabasine led to its decline. Research shifted from application to toxicology.

  • The Enantiomer Question: Scientists began to investigate why botanical extracts varied in toxicity. This necessitated the isolation of pure (R)- and (S)- isomers.[2][3]

  • The Hydrochloride Salt: To stabilize the volatile alkaloid for precise dosing in research, the hydrochloride salt form, (R)-Anabasine HCl , became the standard reagent for pharmacological profiling.

Era 3: Rational Design & Neonicotinoids (1980s–Present)

The structural rigidity of anabasine (containing a piperidine ring vs. nicotine's pyrrolidine) provided the template for "semi-rigid" analogues. (R)-Anabasine served as a critical negative control and a tool for mapping the steric tolerance of the nicotinic acetylcholine receptor (nAChR) binding pocket.

Chemical & Pharmacological Basis[1][4][5][6][7]

Structural Chirality

Anabasine possesses a single chiral center at the C2' position of the piperidine ring.

  • (S)-Anabasine: The major alkaloid in Nicotiana glauca (Tree Tobacco).[4] Structurally mimics acetylcholine (ACh) effectively at insect receptors.

  • (R)-Anabasine: The minor alkaloid (or synthetic enantiomer).[5]

Mechanism of Action (nAChR Agonism)

Both enantiomers bind to the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel. However, their binding kinetics differ significantly.

  • Binding Site: The cationic ammonium head (protonated nitrogen on the piperidine) interacts with the aromatic cage (Trp, Tyr residues) of the receptor's

    
    -subunit.
    
  • The (R)-Factor: (R)-Anabasine exhibits a lower binding affinity for insect nAChRs compared to the (S)-isomer, yet it retains—and in some murine models, exceeds—the mammalian toxicity of the (S)-form. This poor "selectivity ratio" makes (R)-anabasine a key example of why stereopurity is vital in agrochemistry.

Visualization: The nAChR Signaling Pathway

The following diagram illustrates the activation pathway and the divergence in toxicity between the enantiomers.

G Anabasine Anabasine (Racemic/Extract) R_Iso (R)-Anabasine HCl (Research Reagent) Anabasine->R_Iso Resolution S_Iso (S)-Anabasine (Natural Insecticide) Anabasine->S_Iso Resolution nAChR_Insect Insect nAChR (High Affinity for S) R_Iso->nAChR_Insect Weak Agonist nAChR_Mammal Mammalian nAChR (High Affinity for R & S) R_Iso->nAChR_Mammal Potent Agonist S_Iso->nAChR_Insect Strong Agonist S_Iso->nAChR_Mammal Agonist Depolarization Membrane Depolarization nAChR_Insect->Depolarization nAChR_Mammal->Depolarization Paralysis Insect Paralysis & Death Depolarization->Paralysis In Insects Toxicity Mammalian Toxicity (Respiratory Failure) Depolarization->Toxicity In Mammals

Caption: Differential pathway activation of Anabasine enantiomers. Note the (R)-isomer's retained potency at mammalian receptors despite weaker insecticidal activity.

Technical Protocol: Isolation and Resolution of (R)-Anabasine HCl

To study (R)-anabasine specifically, researchers cannot rely on natural extraction alone, as the (S) isomer predominates. The following protocol describes the chemical resolution method used to obtain high-purity (R)-Anabasine Hydrochloride for research purposes.

Objective: Isolate (R)-Anabasine from racemic Nicotiana glauca extract or synthetic mixtures.[3]

Reagents Required:
  • Racemic Anabasine (free base)

  • (S)-Binaphthyl phosphoric acid (BPA) or Fmoc-L-Alanine (for derivatization)

  • Hydrochloric acid (HCl) in diethyl ether

  • Dichloromethane (DCM)

  • HPLC grade solvents (Acetonitrile, Water)

Step-by-Step Workflow:
  • Derivatization (The Fmoc Method):

    • React racemic anabasine with Fmoc-L-Alanine to form diastereomers.

    • Mechanism:[6][7] The chiral resolving agent creates distinct physical properties (polarity) for the (R,S) and (S,S) pairs.

  • Chromatographic Separation:

    • Inject the diastereomeric mixture into a Preparative RP-HPLC (C18 column).

    • Elute using an isocratic gradient of Acetonitrile/Water.

    • Result: The diastereomers elute at distinct retention times. Collect the fraction corresponding to the (R)-anabasine derivative.[2]

  • Edman Degradation (Cleavage):

    • Treat the isolated (R)-fraction to remove the Fmoc-L-Alanine auxiliary.

    • This yields the free base (R)-Anabasine .

  • Salt Formation (Hydrochlorination):

    • Dissolve the free base (R)-Anabasine in anhydrous diethyl ether.

    • Dropwise add 2M HCl in ether while stirring on ice (0°C).

    • Observation: A white precipitate forms immediately.

  • Crystallization & Validation:

    • Filter the precipitate and recrystallize from ethanol/ether.

    • Validation: Verify enantiomeric excess (ee%) using Chiral HPLC (>98% ee required).

Protocol Start Racemic Anabasine (Mixture) Deriv Derivatization (w/ Fmoc-L-Alanine) Start->Deriv HPLC Prep HPLC Separation (Isolate Diastereomers) Deriv->HPLC Cleave Edman Degradation (Remove Auxiliary) HPLC->Cleave Collect (R)-Fraction Salt HCl Salt Formation (Ether/HCl) Cleave->Salt End Pure (R)-Anabasine HCl (>98% ee) Salt->End

Caption: Workflow for the isolation of (R)-Anabasine HCl from racemic mixtures.

Comparative Data: Toxicity and Potency[1][2][3][11][12][13][14]

The following data highlights the "Stereochemical Divergence." While (S)-anabasine is the effective insecticide, (R)-anabasine presents a higher risk profile in mammalian models, making it a critical impurity to control.

Table 1: Comparative Lethality (LD50) in Mice

Data sourced from intravenous bioassays [1].

CompoundConfigurationLD50 (mg/kg)Relative Toxicity
(R)-Anabasine R-(+)11 ± 1.0 Highest (Most Toxic)
(S)-AnabasineS-(-)16 ± 1.0Lower
Anabaseine(Achiral)0.58 ± 0.05Extreme (Reference)
Table 2: Insecticidal Potency (nAChR Agonism)

Data based on relative efficacy at insect nAChR models (e.g., Ascaris ACR-16) [2].[8]

CompoundReceptor Affinity (Insect)Insecticidal Efficacy
(S)-Anabasine HighPotent
(R)-Anabasine LowWeak/Moderate
(S)-NicotineVery HighVery Potent

Analysis: The (R)-enantiomer is approximately 1.45x more toxic to mice than the (S)-enantiomer, despite being less effective against insects. This inversion of selectivity is why modern synthetic insecticides (neonicotinoids) strictly control stereochemistry or utilize achiral pharmacophores (like imidacloprid) to avoid such liabilities.

References

  • Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • (S)-5-ethynyl-anabasine, a novel compound, is a more potent agonist than other nicotine alkaloids on the nematode Asu-ACR-16 receptor. Source:[8] National Institutes of Health (NIH) / PMC URL:[Link]

  • Anabasine - Molecule of the Week. Source: American Chemical Society (ACS) URL:[Link]

  • A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. Source: The AAPS Journal / PMC URL:[Link]

Sources

An In-Depth Technical Guide to the Metabolic Pathways of 3-(Piperidin-2-yl)pyridine Derivatives in Mammals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3-(piperidin-2-yl)pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds, including the tobacco alkaloid anabasine. Understanding the metabolic fate of this class of molecules within a mammalian system is paramount for drug development, enabling the prediction of pharmacokinetic profiles, potential drug-drug interactions, and metabolite-driven toxicities. This technical guide provides a comprehensive overview of the metabolic pathways of 3-(piperidin-2-yl)pyridine derivatives, grounded in established scientific literature. It details the key Phase I and Phase II biotransformation reactions, the enzymes responsible, and the experimental methodologies used to elucidate these pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of metabolizing this important chemical series.

Introduction: The 3-(Piperidin-2-yl)pyridine Scaffold

The 3-(piperidin-2-yl)pyridine moiety is a heterocyclic structure composed of a pyridine ring substituted at the 3-position with a piperidine ring. The most well-known natural product embodying this structure is anabasine, a minor tobacco alkaloid.[1] The presence of two nitrogen atoms with differing basicities and the chiral center at the 2-position of the piperidine ring impart unique physicochemical properties to these molecules, influencing their interaction with biological targets and metabolic enzymes. The metabolic stability of this scaffold is a critical determinant of its viability as a drug candidate, with extensive first-pass metabolism being a potential hurdle for oral bioavailability.[2]

Mammalian Metabolic Pathways: A Two-Phase Approach

The biotransformation of xenobiotics, including 3-(piperidin-2-yl)pyridine derivatives, in mammals is broadly categorized into Phase I and Phase II metabolism.[3] Phase I reactions introduce or expose functional groups, typically increasing polarity, while Phase II reactions conjugate these modified compounds with endogenous molecules to facilitate excretion.[3]

Phase I Metabolism: Functionalization and Oxidation

Phase I metabolism of the 3-(piperidin-2-yl)pyridine core is primarily oxidative, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver.[4] Key transformations include oxidation of both the piperidine and pyridine rings.

  • Piperidine Ring Oxidation: The piperidine ring is a primary site of metabolic attack.

    • Hydroxylation: CYP-mediated hydroxylation can occur at various positions on the piperidine ring, with the carbons adjacent to the nitrogen being common targets.[4] For the related alkaloid piperidine, 3- and 4-hydroxypiperidine have been identified as major metabolites in rats.[5]

    • N-Oxidation: The piperidine nitrogen can be oxidized to form an N-oxide. In vitro studies with anabasine in liver homogenates have demonstrated the formation of N-hydroxyanabasine and anabasine-1(2)-nitrone.[6][7]

    • Ring Opening and Lactam Formation: A common metabolic pathway for piperidine-containing compounds involves hydroxylation at the carbon alpha to the nitrogen, leading to the formation of an unstable carbinolamine intermediate.[4] This can then undergo ring-opening to an amino aldehyde or be further oxidized to a stable lactam metabolite. While not explicitly documented for anabasine, this is a well-established pathway for many piperidine-containing drugs.

  • Pyridine Ring Oxidation: The pyridine ring is generally more resistant to oxidation than the piperidine ring but can still be a site of metabolism. Hydroxylation of the pyridine ring can occur, although this is often a minor pathway.

  • Dehydrogenation: The piperidine ring can undergo dehydrogenation to form a tetrahydropyridine or a pyridine ring.

The following diagram illustrates the principal Phase I metabolic pathways for a generic 3-(piperidin-2-yl)pyridine derivative, using anabasine as the model.

G cluster_phase1 Phase I Metabolism Parent 3-(Piperidin-2-yl)pyridine (e.g., Anabasine) N_Oxide N-Oxide Parent->N_Oxide N-Oxidation (CYPs, FMOs) Hydroxylated_Piperidine Hydroxylated Piperidine Parent->Hydroxylated_Piperidine Hydroxylation (CYPs) Dehydrogenated Dehydrogenated Metabolite Parent->Dehydrogenated Dehydrogenation (CYPs) Lactam Lactam Metabolite Hydroxylated_Piperidine->Lactam Oxidation

Caption: Predicted Phase I metabolic pathways of 3-(piperidin-2-yl)pyridine derivatives.

Phase II Metabolism: Conjugation and Excretion

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous hydrophilic molecules, significantly increasing water solubility and facilitating renal or biliary excretion. For N-heterocyclic compounds, glucuronidation is a major Phase II pathway.[8]

  • N-Glucuronidation: The nitrogen atoms in both the piperidine and pyridine rings are potential sites for glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[9] Studies have shown that anabasine undergoes glucuronidation in vivo, with a notable portion excreted as glucuronide conjugates in the urine of smokers.[10] The formation of N-glucuronides is a common metabolic route for nicotine and related alkaloids.[11]

The following diagram depicts the Phase II glucuronidation of a 3-(piperidin-2-yl)pyridine derivative.

G cluster_phase2 Phase II Metabolism Parent 3-(Piperidin-2-yl)pyridine or Phase I Metabolite Glucuronide N-Glucuronide Conjugate Parent->Glucuronide Glucuronidation (UGTs)

Caption: Phase II glucuronidation of 3-(piperidin-2-yl)pyridine derivatives.

Experimental Methodologies for Metabolism Studies

A combination of in vitro and in vivo experimental models is essential for a thorough characterization of the metabolic pathways of 3-(piperidin-2-yl)pyridine derivatives.

In Vitro Metabolism Studies

In vitro systems provide a controlled environment to investigate specific metabolic reactions and identify the enzymes involved.[12]

  • Liver Microsomes: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes and are a standard tool for studying Phase I metabolism.[13] They are used to determine metabolic stability and identify Phase I metabolites.

  • Hepatocytes: Intact liver cells (hepatocytes) contain the full complement of both Phase I and Phase II metabolic enzymes, making them suitable for studying the complete metabolic profile of a compound.[14]

  • Recombinant Enzymes: Using individually expressed human CYP or UGT isoforms allows for precise identification of the specific enzymes responsible for a particular metabolic transformation (reaction phenotyping).[15][16]

Table 1: Comparison of Common In Vitro Metabolism Systems

In Vitro SystemPrimary UseAdvantagesLimitations
Liver Microsomes Phase I metabolism, metabolic stabilityCost-effective, high throughput, well-characterizedLacks cytosolic enzymes and cofactors for some Phase II reactions
Hepatocytes Comprehensive Phase I and II metabolism, clearance predictionContains a full complement of metabolic enzymes and cofactorsMore expensive, lower throughput, potential for donor-to-donor variability
Recombinant Enzymes Reaction phenotypingIdentifies specific enzyme isoforms responsible for metabolismMay not fully reflect the complexities of the cellular environment

The following diagram outlines a typical experimental workflow for in vitro metabolism studies.

G cluster_workflow In Vitro Metabolism Workflow Start Test Compound Incubation Incubate with Liver Microsomes or Hepatocytes Start->Incubation Termination Terminate Reaction (e.g., Acetonitrile) Incubation->Termination Analysis LC-MS/MS Analysis Termination->Analysis Data Metabolite Identification & Quantification of Parent Loss Analysis->Data

Caption: General workflow for in vitro metabolism studies.

This protocol provides a step-by-step method for assessing the metabolic stability of a 3-(piperidin-2-yl)pyridine derivative.

  • Preparation of Reagents:

    • Prepare a 1 M stock solution of NADPH in water.

    • Prepare a 10 mM stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Thaw rat liver microsomes on ice. Dilute to a final concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).

  • Incubation:

    • In a microcentrifuge tube, combine the liver microsomal suspension and the test compound to achieve a final compound concentration of 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.

    • Analyze the samples to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the appropriate equations.

In Vivo Metabolism and Pharmacokinetic Studies

In vivo studies in animal models, such as rats, are crucial for understanding the overall absorption, distribution, metabolism, and excretion (ADME) profile of a compound in a whole organism.[17]

This protocol outlines a typical procedure for an oral pharmacokinetic study in rats.[18]

  • Animal Acclimation and Preparation:

    • Acclimate male Sprague-Dawley rats to the housing conditions for at least one week.

    • Fast the rats overnight (12-18 hours) before dosing, with free access to water.

  • Dosing:

    • Prepare a formulation of the test compound in a suitable vehicle (e.g., water, saline, or a suspension).

    • Administer a single oral dose of the compound to each rat via oral gavage. Record the precise time of administration.

  • Blood Sampling:

    • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (typically from the tail vein or a cannulated vessel) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate an LC-MS/MS method for the quantification of the parent compound and its major metabolites in plasma.

    • Analyze the plasma samples.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the compound versus time.

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t₁/₂) using non-compartmental analysis.

Analytical Techniques for Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone analytical technique for the identification and quantification of drug metabolites in complex biological matrices.[19][20]

  • High-Resolution Mass Spectrometry (HRMS): Instruments like quadrupole time-of-flight (Q-TOF) and Orbitrap mass spectrometers provide accurate mass measurements, enabling the determination of the elemental composition of metabolites.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion provides structural information that is crucial for identifying the site of metabolic modification.

Implications for Drug Development

A thorough understanding of the metabolic pathways of 3-(piperidin-2-yl)pyridine derivatives has several critical implications for drug development:

  • Lead Optimization: Identifying metabolically labile "soft spots" in the molecule allows for chemical modifications to improve metabolic stability and oral bioavailability.[2]

  • Prediction of Drug-Drug Interactions: Knowing the specific CYP and UGT enzymes involved in the metabolism of a compound helps to predict potential interactions with co-administered drugs that are inhibitors or inducers of these enzymes.[21]

  • Safety Assessment: Metabolites can sometimes be pharmacologically active or toxic. Identifying and characterizing major metabolites is a regulatory requirement and essential for a comprehensive safety assessment.

  • Dose Prediction: In vitro clearance data can be used in physiologically based pharmacokinetic (PBPK) models to predict human pharmacokinetics and guide first-in-human dose selection.

Conclusion

The metabolic landscape of 3-(piperidin-2-yl)pyridine derivatives is multifaceted, involving a range of Phase I and Phase II biotransformations primarily mediated by hepatic CYP and UGT enzymes. A systematic approach employing a combination of in vitro and in vivo experimental models, coupled with advanced analytical techniques such as LC-MS/MS, is essential for a comprehensive understanding of their metabolic fate. The insights gained from these studies are indispensable for guiding the design of new chemical entities with improved drug-like properties and for ensuring their safe and effective development as therapeutic agents.

References

  • Li, W., & Li, C. (2018). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. In Springer Protocols Handbooks. Humana, New York, NY. Retrieved from [Link]

  • Xu, X., Iba, M. M., & Weisel, C. P. (2004). Simultaneous and sensitive measurement of anabasine, nicotine, and nicotine metabolites in human urine by liquid chromatography-tandem mass spectrometry. Clinical chemistry, 50(12), 2323–2330. Retrieved from [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

  • Kim, S., Lim, H. S., & Kim, S. (2023). Simultaneous Measurement and Distribution Analysis of Urinary Nicotine, Cotinine, Trans-3′-Hydroxycotinine, Nornicotine, Anabasine, and Total Nicotine Equivalents in a Large Korean Population. Toxics, 11(11), 949. Retrieved from [Link]

  • Wang, L., Zhang, Y., & Murphy, S. E. (2014). Validation of a LC-MS/MS method for quantifying urinary nicotine, six nicotine metabolites and the minor tobacco alkaloids--anatabine and anabasine--in smokers' urine. Clinical chimica acta; international journal of clinical chemistry, 436, 290–297. Retrieved from [Link]

  • Kim, S., Lim, H. S., & Kim, S. (2022). A Simple and High-Throughput LC-MS-MS Method for Simultaneous Measurement of Nicotine, Cotinine, 3-OH Cotinine, Nornicotine and Anabasine in Urine and Its Application in the General Korean Population. Journal of analytical toxicology, 46(2), 164–172. Retrieved from [Link]

  • Bienta. (n.d.). Cytochrome CYP450 Reaction Phenotyping. Retrieved from [Link]

  • Creative Bioarray. (2026). A Complete Guide to CYP Reaction Phenotyping in 2026. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]

  • Evotec. (n.d.). Reaction Phenotyping Assay. Retrieved from [Link]

  • LCGC International. (2017). Rapid and Accurate LC–MS-MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Retrieved from [Link]

  • Zhou, J., Chan, E., & Duan, W. (2011). Metabolism of 4-aminopiperidine drugs by cytochrome P450s: molecular and quantum mechanical insights into drug design. Molecular pharmaceutics, 8(4), 1029–1041. Retrieved from [Link]

  • Biosynce. (2025, July 11). What are the factors affecting the metabolism of piperazine in the body?. Retrieved from [Link]

  • Hill, J. R. (2004). In vitro drug metabolism using liver microsomes. Current protocols in pharmacology, Chapter 7, Unit7.8. Retrieved from [Link]

  • Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and disposition kinetics of nicotine. Pharmacological reviews, 57(1), 79–115. Retrieved from [Link]

  • Franklin, M. R. (2002). Modulation of phase II drug metabolizing enzyme activities by N-heterocycles. Current drug metabolism, 3(6), 561–570. Retrieved from [Link]

  • SciSpace. (2018, December 24). In vitro test methods for metabolite identification: A review. Retrieved from [Link]

  • Miners, J. O., & Mackenzie, P. I. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74(1), 7.8.1–7.8.21. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (±)-anabasine. Retrieved from [Link]

  • ResearchGate. (2017, March). In Vitro Drug Metabolism Using Liver Microsomes. Retrieved from [Link]

  • Fu, Z., Yang, L., Sun, D., Liu, Y., Gao, J., & Wang, Y. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton transactions (Cambridge, England : 2003), 49(38), 13356–13366. Retrieved from [Link]

  • ResearchGate. (2021, January). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. Retrieved from [Link]

  • Murphy, S. E., Wickham, K. M., Lindgren, B. R., & Joseph, A. M. (2014). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Nicotine & tobacco research : official journal of the Society for Research on Nicotine and Tobacco, 16(10), 1366–1373. Retrieved from [Link]

  • Dwoskin, L. P., & Crooks, P. A. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. The AAPS journal, 7(3), E748–E755. Retrieved from [Link]

  • Longdom Publishing. (2024, September 16). Phase I and Phase II Metabolism: Mechanisms and their Role in Drug Biotransformation. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • Wiener, D., & Fang, J. (2005). In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism. In Springer Protocols Handbooks. Humana, Totowa, NJ. Retrieved from [Link]

  • Chem Help ASAP. (2023, September 13). preclinical in vivo PK studies & allometric scaling. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). UGT Inhibition, Induction and Phenotyping Assays. Retrieved from [Link]

  • Li, W., & Li, C. (2001). Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. Current Separations, 20(2), 55-58. Retrieved from [Link]

  • Corning. (n.d.). Development of an In Vitro Method as a Tool to Assess UDP-Glucuronosyltransferase (UGT) 2B10 Inhibition. Retrieved from [Link]

  • MDPI. (2019, April 22). An Investigation on Glucuronidation Metabolite Identification, Isozyme Contribution, and Species Differences of GL-V9 In Vitro and In Vivo. Retrieved from [Link]

  • Okano, Y., Miyata, T., Hung, S. H., Motoya, T., Kataoka, M., Takahama, K., & Kasé, Y. (1978). Metabolites of piperidine in rat urine. Japanese journal of pharmacology, 28(1), 41–47. Retrieved from [Link]

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Methodological & Application

Synthesis of (R)-3-(Piperidin-2-yl)pyridine Hydrochloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

(R)-3-(Piperidin-2-yl)pyridine, also known as (R)-anabasine, is a minor tobacco alkaloid and a valuable chiral building block in medicinal chemistry due to its interaction with nicotinic acetylcholine receptors (nAChRs).[1][2][3] This guide provides detailed application notes and protocols for the enantioselective synthesis of its hydrochloride salt, tailored for researchers, scientists, and drug development professionals. We will explore multiple synthetic strategies, delving into the mechanistic rationale behind key steps to ensure both reproducibility and a deep understanding of the chemical transformations.

This document will focus on two robust and well-documented synthetic routes:

  • Route 1: Diastereoselective Synthesis via a Chiral Auxiliary. This classic and reliable method utilizes a chiral auxiliary to direct the stereochemistry of the piperidine ring formation.

  • Route 2: Catalytic Dynamic Resolution and Negishi Coupling. A more modern approach that offers high enantioselectivity through a catalytic process.

Strategic Overview: Pathways to (R)-Anabasine

The synthesis of enantiopure 2-substituted piperidines like (R)-anabasine presents a significant challenge due to the need for precise control of the stereocenter adjacent to the nitrogen atom. The following diagram illustrates the two primary synthetic strategies discussed in this guide.

Synthetic_Strategies cluster_0 Route 1: Chiral Auxiliary Approach cluster_1 Route 2: Catalytic Dynamic Resolution A 3-(Aminomethyl)pyridine + Chiral Auxiliary B Chiral Ketimine Intermediate A->B Condensation C Diastereoselective Alkylation & Cyclization B->C Deprotonation & Alkylation D (R)-Anabasine C->D Deprotection & Cyclization E N-Boc-piperidine F rac-N-Boc-2-lithiopiperidine E->F Lithiation G Enantioenriched Organozinc Reagent F->G CDR with Chiral Ligand & Transmetalation H N-Boc-(R)-anabasine G->H Negishi Coupling with 3-Bromopyridine I (R)-Anabasine H->I Boc Deprotection

Caption: High-level overview of the two synthetic routes to (R)-anabasine.

Route 1: Diastereoselective Synthesis via a Chiral Auxiliary

This method relies on the temporary incorporation of a chiral molecule to guide the formation of the desired stereoisomer. A well-established approach employs (1R,2R,5R)-(+)-2-hydroxy-3-pinanone as the chiral auxiliary.[1][2][3]

Mechanistic Rationale

The synthesis begins with the condensation of 3-(aminomethyl)pyridine with the chiral pinanone-derived auxiliary to form a chiral ketimine. The bulky pinanone group effectively shields one face of the molecule. Subsequent deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a carbanion that is then alkylated with a suitable dielectrophile. The steric hindrance from the chiral auxiliary directs the incoming electrophile to the opposite face, establishing the desired (R)-stereocenter. Finally, removal of the auxiliary and intramolecular cyclization yields the target (R)-anabasine.

Experimental Protocol

Step 1: Formation of the Chiral Ketimine

  • To a solution of (1R,2R,5R)-(+)-2-hydroxy-3-pinanone (1.0 eq) in toluene, add 3-(aminomethyl)pyridine (1.0 eq).

  • Fit the reaction vessel with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture and concentrate under reduced pressure to yield the crude chiral ketimine, which can often be used in the next step without further purification.

Step 2: Diastereoselective Alkylation and Cyclization

  • Dissolve the chiral ketimine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a freshly prepared solution of lithium diisopropylamide (LDA) (1.1 eq) and stir the mixture at -78 °C for 1 hour.

  • Add 1-bromo-3-chloropropane (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 3: Deprotection and Final Product Formation

  • The crude product from the previous step is then subjected to acidic hydrolysis to remove the chiral auxiliary, followed by base-catalyzed intramolecular ring closure to form (R)-anabasine.[1][2]

  • The free base is then converted to the hydrochloride salt.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the purified (R)-3-(piperidin-2-yl)pyridine free base in a suitable anhydrous solvent such as diethyl ether or isopropanol.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield (R)-3-(piperidin-2-yl)pyridine hydrochloride.

Parameter Value Reference
Chiral Auxiliary (1R,2R,5R)-(+)-2-hydroxy-3-pinanone[1][2][3]
Base for Alkylation Lithium Diisopropylamide (LDA)[1][2]
Alkylating Agent 1-bromo-3-chloropropane
Typical Overall Yield Good[1][2]
Enantiomeric Excess Excellent[1][2]

Route 2: Catalytic Dynamic Resolution and Negishi Coupling

This modern and efficient approach utilizes a catalytic amount of a chiral ligand to resolve a racemic mixture of N-Boc-2-lithiopiperidine in situ.[4][5] This is followed by a palladium-catalyzed Negishi cross-coupling reaction to introduce the pyridine ring.

Mechanistic Rationale

The process begins with the deprotonation of N-Boc-piperidine to form racemic N-Boc-2-lithiopiperidine. A chiral ligand, in the presence of a zinc salt, facilitates a dynamic resolution of the rapidly equilibrating organolithium species. One enantiomer of the organolithium compound preferentially reacts to form a configurationally stable chiral organozinc reagent. This enantioenriched organozinc intermediate then undergoes a Negishi cross-coupling reaction with 3-bromopyridine in the presence of a palladium catalyst to form N-Boc-(R)-anabasine. The final step involves the removal of the Boc protecting group.

Negishi_Coupling_Mechanism A Pd(0)Ln C Oxidative Addition A->C B 3-Bromopyridine B->C D Pyridyl-Pd(II)-Br C->D F Transmetalation D->F E Enantioenriched N-Boc-piperidin-2-yl-ZnX E->F G Pyridyl-Pd(II)-(N-Boc-piperidin-2-yl) F->G H Reductive Elimination G->H I N-Boc-(R)-anabasine H->I J Pd(0)Ln Regeneration H->J J->A

Caption: Simplified catalytic cycle for the Negishi cross-coupling step.

Experimental Protocol

Step 1: Catalytic Dynamic Resolution and Transmetalation

  • In a flame-dried flask under an inert atmosphere, dissolve the chiral ligand (e.g., a derivative of (S,S)-2 or (S,R)-2 as described in the literature) (0.05 eq) in anhydrous THF and cool to -78 °C.[4][5]

  • Add a solution of sec-butyllithium (s-BuLi) (1.1 eq) followed by N-Boc-piperidine (1.0 eq).

  • Stir the mixture for the time specified in the literature to allow for the formation of the racemic lithiated species.

  • Add a solution of anhydrous zinc chloride (ZnCl2) (1.2 eq) in THF and allow the mixture to warm to room temperature to facilitate transmetalation and dynamic resolution.

Step 2: Negishi Cross-Coupling

  • To the solution containing the enantioenriched organozinc reagent, add 3-bromopyridine (1.2 eq) and a palladium catalyst such as Pd(dba)2 (0.05 eq) and a phosphine ligand like SPhos (0.10 eq).

  • Heat the reaction mixture to the temperature specified in the relevant literature and monitor by TLC or GC-MS until the coupling is complete.

  • Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to obtain N-Boc-(R)-anabasine.

Step 3: Boc Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified N-Boc-(R)-anabasine in a suitable solvent such as dichloromethane (DCM) or methanol.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid, and stir at room temperature until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • If TFA was used, neutralize the residue with a base (e.g., saturated NaHCO3) and extract the free base. Then, proceed with the hydrochloride salt formation as described in Route 1, Step 4. If HCl was used, the hydrochloride salt may be directly isolated after removal of the solvent.

Parameter Value Reference
Deprotonating Agent sec-Butyllithium (s-BuLi)[4][5]
Chiral Ligand Diastereomeric amino alcohol derivatives[4][5]
Transmetalation Agent Anhydrous Zinc Chloride (ZnCl2)[4][5]
Coupling Partner 3-Bromopyridine[4][5]
Palladium Catalyst Pd(dba)2 / SPhos (or similar)[4][5]
Typical Enantiomeric Ratio Up to 90:10[4][5]

Safety Considerations

  • Organolithium Reagents: sec-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

  • Strong Bases and Acids: LDA, TFA, and HCl are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Solvents: Anhydrous solvents are required for many of the reaction steps and should be handled under inert conditions. Toluene, THF, and DCM are flammable and/or toxic.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

Conclusion

The synthesis of (R)-3-(piperidin-2-yl)pyridine hydrochloride can be achieved through multiple enantioselective routes. The choice of method will depend on the available starting materials, equipment, and the desired scale of the synthesis. The chiral auxiliary approach is a robust and well-established method, while the catalytic dynamic resolution offers a more modern and atom-economical alternative. Both protocols, when executed with care and precision, can provide access to this valuable chiral building block for further research and development in the pharmaceutical sciences.

References

  • Ayers, J. T., et al. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. The AAPS journal, 7(3), E790–E796. Available at: [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. Available at: [Link]

  • Amat, M., Cantó, M., Llor, N., & Bosch, J. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. Chemical communications (Cambridge, England), (5), 526–527. Available at: [Link]

  • Ayers, J. T., et al. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. ResearchGate. Available at: [Link]

  • Amat, M., Cantó, M., Llor, N., & Bosch, J. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. Chemical Communications. Available at: [Link]

  • Nallasivam, J. L., & Fernandes, R. A. (2019). Synthetic modifications of bifunctional homoallylamines: Synthesis of 2-arylpiperidines, ( R )-anatabine and ( R )-anabasine. Synthetic Communications. Available at: [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. Available at: [Link]

  • Turdiev, N., et al. (2020). Synthesis and Biological Activity of N-acyl Anabasine and Cytisine Derivatives with Adamantane, Pyridine and 1,2-Azole Fragments. Molecules (Basel, Switzerland), 25(22), 5418. Available at: [Link]

  • Wang, D., & Zhou, Y. (2020). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. Available at: [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Clarke, M. L., et al. (2021). An Asymmetric Approach Towards 3-Spiropiperidines. University of St Andrews Research Portal. Available at: [Link]

  • Ayers, J. T., et al. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. PubMed. Available at: [Link]

  • Tan, Y. (2008). Catalytic Asymmetric Hydrogenation of Heteroarenes. University of Illinois Urbana-Champaign. Available at: [Link]

  • Feng, Y., et al. (2022). Asymmetric Hydrogenation of Tetrapyridine-Type N-Heteroarenes Using Phosphine-Free Ruthenium Diamine Catalysts. ResearchGate. Available at: [Link]

  • Kanto Chemical Co., Inc. (n.d.). Asymmetric Transfer Hydrogenation Catalysts. Kanto Chemical Co., Inc. Available at: [Link]

  • Villegas, A. G., & Shirley, M. A. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis. Available at: [Link]

  • Johnson, T. A., & Beak, P. (2011). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. Organic letters, 13(3), 500–503. Available at: [Link]

  • Johnson, T. A., & Beak, P. (2011). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. PMC. Available at: [Link]

  • Coldham, I., et al. (2012). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available at: [Link]

Sources

Application Note: Preparation of (R)-3-(Piperidin-2-yl)pyridine HCl Stock Solutions for In Vitro Assays

[1][2]

Abstract

(R)-3-(Piperidin-2-yl)pyridine is a piperidine alkaloid and a structural isomer of nicotine.[1][2] Unlike the naturally occurring (S)-(-)-anabasine found in Nicotiana species, the (R)-enantiomer is often used in structure-activity relationship (SAR) studies to probe stereoselective binding sites on nicotinic acetylcholine receptors (nAChRs).[1][2] The hydrochloride salt form improves aqueous solubility but introduces hygroscopicity, necessitating strict handling protocols to prevent concentration errors. This guide outlines the preparation of high-integrity stock solutions (10 mM – 100 mM) in DMSO or water, storage stability, and serial dilution strategies for dose-response assays.

Chemical Properties & Safety Profile[1][2][3][4]

Before handling, verify the specific salt form (monohydrochloride vs. dihydrochloride) on your Certificate of Analysis (CoA), as this significantly alters the Molecular Weight (MW) required for molarity calculations.

PropertySpecificationNotes
Chemical Name (R)-3-(Piperidin-2-yl)pyridine HCl(R)-Anabasine HCl
CAS Number 1055196-29-6 (Specific to R-HCl)Always verify against CoA.[2]
Molecular Weight 198.69 g/mol (Monohydrochloride)235.15 g/mol (Dihydrochloride)CRITICAL: Check label. Calculations below assume Mono-HCl.
Appearance White to off-white solidHygroscopic powder.[1][2]
Solubility Water: ≥ 50 mMDMSO: ≥ 100 mMEthanol: ≥ 50 mMDMSO is preferred for frozen stocks to prevent hydrolysis and microbial growth.
Storage (Solid) -20°C, DesiccatedProtect from light and moisture.[2]
Toxicity High (nAChR Agonist)Fatal if swallowed.[3] Use fume hood and nitrile gloves.

Protocol: Stock Solution Preparation

Solvent Selection Logic
  • DMSO (Dimethyl Sulfoxide): Recommended for primary stock solutions (10–100 mM) intended for long-term storage (-20°C or -80°C).[1][2] DMSO prevents bacterial growth and minimizes chemical hydrolysis compared to aqueous solutions.

  • Water/Buffer: Recommended only for immediate use working solutions . Aqueous stocks of HCl salts can be acidic; ensure buffering capacity in downstream assays.

Calculation (Molarity)

To prepare 1 mL of a 50 mM Stock Solution using the Monohydrochloride salt (MW: 198.69 g/mol ):

Step-by-Step Preparation Workflow

Equipment: Analytical balance (0.01 mg readability), Class A volumetric flask or calibrated vial, Vortex mixer.

  • Equilibration: Remove the vial of solid (R)-Anabasine HCl from the freezer and allow it to warm to room temperature (approx. 30 mins) inside a desiccator.

    • Why? Opening a cold vial introduces condensation, causing the hygroscopic salt to absorb water, altering the actual mass.

  • Weighing: Rapidly weigh ~10 mg of the powder into a sterile, amber glass vial. Record the exact mass (e.g., 10.2 mg).

  • Solvent Addition: Calculate the exact volume of DMSO required to achieve 50 mM based on the recorded mass.

    • Example: If 10.2 mg is weighed:

      
      
      
  • Dissolution: Add the calculated volume of sterile DMSO (Grade ≥ 99.9%). Vortex for 30 seconds until the solution is perfectly clear.

  • Aliquoting: Dispense into small aliquots (e.g., 50 µL) in cryovials to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Visualization: Preparation & Dilution Workflow[1]

The following diagram illustrates the critical path from solid handling to assay plate preparation, highlighting the "Rule of 3" for serial dilutions to cover a log-scale dose response.

StockPreparationcluster_QCQuality ControlSolidSolid (R)-Anabasine HCl(Store -20°C, Desiccated)WeighEquilibrate & Weigh(Avoid Moisture Uptake)Solid->WeighWarm to RTStockPrimary Stock (DMSO)50 mM - 100 mMWeigh->StockAdd DMSOVortexInterIntermediate Dilution(Assay Buffer)10x Final Conc.Stock->Inter1:100 Dilution(e.g. 10µL into 990µL)CheckVisual Inspection(Precipitate?)Stock->CheckPlateAssay PlateFinal Conc. (e.g., 10 µM)Inter->Plate1:10 Additionto Cells

Figure 1: Workflow for preparing and diluting (R)-Anabasine HCl stocks. Note the intermediate dilution step to reduce DMSO concentration below 0.1% in the final assay.

Protocol: Serial Dilution for Dose-Response

For nAChR assays (e.g., Calcium Flux or Electrophysiology), a typical dose range is 1 nM to 100 µM .

  • Preparation of Assay Buffer: Use HBSS or PBS with 20 mM HEPES (pH 7.4).

  • DMSO Tolerance: Ensure the final DMSO concentration on cells is < 0.5% (ideally < 0.1%) to avoid solvent artifacts.

  • Dilution Scheme (Example for 10 µM top concentration):

StepSource SolutionSource Vol (µL)Diluent (Buffer) Vol (µL)Final Conc. of StepFinal DMSO %
A 50 mM DMSO Stock2998100 µM (10x)0.2%
B Solution A (100 µM)300600 (Buffer + 0.2% DMSO)33.3 µM (10x)0.2%
C Solution B (33.3 µM)300600 (Buffer + 0.2% DMSO)11.1 µM (10x)0.2%
... ...............
Assay Add 10 µL of 10x Soln-90 µL Cell Media1x Final (e.g. 10 µM) 0.02%

Note: Maintaining constant DMSO concentration across the dilution series ("DMSO back-filling") is critical for sensitive ion channel assays.[1][2]

Troubleshooting & Quality Control

  • Precipitation upon dilution: If the compound precipitates when adding the DMSO stock to the aqueous buffer, sonicate the solution for 5 minutes. If it persists, lower the stock concentration to 10 mM.

  • pH Drift: The HCl salt is acidic. When working with high concentrations (>1 mM) in unbuffered water, the pH will drop. Always dilute into a buffered solution (HEPES/PBS) to maintain physiological pH (7.4).

  • Hygroscopicity: If the solid powder clumps or looks "wet," it has absorbed water. This invalidates the mass-based molarity calculation.[1][2] Do not use. Purchase fresh compound or rely on quantitative NMR (qNMR) to determine the actual concentration.

References

  • PubChem. (2023). Anabasine Hydrochloride Compound Summary. National Library of Medicine. [Link]

  • Kem, W. R., et al. (2004). The predicted structure of the nicotinic acetylcholine receptor agonist anabasine. Molecular Pharmacology. [Link]

HPLC method development for detecting (R)-3-(Piperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Enantioselective Analysis of (R)-3-(Piperidin-2-yl)pyridine via High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Abstract

The stereochemical identity of a pharmaceutical compound is a critical determinant of its therapeutic efficacy and toxicological profile. Enantiomers of the same molecule can exhibit vastly different biological activities, making robust enantioselective analytical methods indispensable in drug development and quality control.[1][2] This application note provides a comprehensive guide to developing a reliable High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of the (R)-enantiomer of 3-(Piperidin-2-yl)pyridine, a chiral building block of significant pharmaceutical interest. We will explore the foundational principles of chiral chromatography, detail a systematic workflow for method development, and present a validated protocol suitable for research and quality assurance environments.

Introduction: The Imperative of Chiral Purity

Molecular chirality is a cornerstone of pharmacology. Within the chiral environment of the human body, enantiomers can interact differently with receptors, enzymes, and other biological targets. Consequently, regulatory agencies worldwide emphasize the development of single-enantiomer drugs to ensure predictable and safe therapeutic outcomes.[1]

3-(Piperidin-2-yl)pyridine, also known as anabasine, possesses a stereogenic center at the 2-position of the piperidine ring, resulting in two enantiomers: (R) and (S). The specific stereoisomer, (R)-3-(Piperidin-2-yl)pyridine, is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its enantiomeric purity is paramount. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most established and widely adopted technique for this purpose, offering high resolution and reproducibility.[3]

This guide is designed for researchers, analytical scientists, and drug development professionals, providing both the theoretical rationale and practical steps for creating a robust enantioselective HPLC method from the ground up.

Foundational Principles of Chiral Separation by HPLC

The direct separation of enantiomers on a CSP is predicated on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. For a successful separation, there must be a sufficient difference in the stability of these complexes.

This differential interaction is often explained by the three-point interaction model , where one enantiomer establishes at least three simultaneous points of interaction (e.g., hydrogen bonds, dipole-dipole, steric, or π-π interactions) with the CSP, while its mirror image can only establish two. This difference in binding energy leads to different retention times and, thus, separation.

three_point_interaction cluster_0 Chiral Stationary Phase (CSP) CSP Site A Site B Site C Enantiomer1 P | Q | R Enantiomer1:P->CSP:f0 Interaction Enantiomer1:Q->CSP:f1 Interaction Enantiomer1:R->CSP:f2 Interaction Enantiomer2 P | Q | R Enantiomer2:P->CSP:f0 Interaction Enantiomer2:Q->CSP:f1 Interaction Enantiomer2:R->CSP:f2 Steric Hindrance

Figure 1: The three-point interaction model for chiral recognition.

A Systematic Workflow for Method Development

Developing a chiral separation method can be less predictable than standard reversed-phase chromatography.[4][5] Therefore, a systematic screening approach is the most efficient path to success. This workflow is designed to logically progress from initial screening to a final, optimized method.

Figure 2: Systematic workflow for chiral HPLC method development.
Step 1: Analyte Characterization & Chiral Stationary Phase (CSP) Selection

Analyte Properties: 3-(Piperidin-2-yl)pyridine is a basic compound containing both a secondary amine (piperidine, more basic) and a pyridine nitrogen (less basic).[6][7] It possesses aromatic character from the pyridine ring. These features—hydrogen bond donors/acceptors, a basic center, and a π-system—are key interaction points for chiral recognition.

CSP Selection: A screening approach using multiple CSPs is highly recommended. Polysaccharide-based CSPs are the most versatile and successful for a wide range of chiral compounds and should be the primary focus.[8][9]

  • Initial Screening Columns:

    • Amylose-based: Chiralpak AD, Chiralpak AS

    • Cellulose-based: Chiralcel OD, Chiralcel OJ

These columns are available from various manufacturers and provide complementary selectivity, increasing the probability of achieving separation.[10]

Step 2: Mobile Phase Screening

Screen the selected columns across different chromatographic modes. For a basic analyte like 3-(Piperidin-2-yl)pyridine, careful selection of mobile phase additives is critical to ensure good peak shape and reproducibility.

  • Normal Phase (NP):

    • Mobile Phase: Heptane/Hexane with an alcohol modifier (e.g., Isopropanol or Ethanol). Start with a 90:10 (v/v) ratio.

    • Critical Additive: For basic analytes, add 0.1% Diethylamine (DEA) or another suitable amine to the mobile phase.[8] This minimizes tailing by competing with the analyte for active sites on the silica surface.

  • Reversed-Phase (RP):

    • Mobile Phase: Acetonitrile or Methanol with an aqueous buffer.

    • Critical Additive: Use a buffer to control the pH. For a basic compound, a pH of 2-3 (e.g., phosphate buffer with hexafluorophosphate) or a pH of >9 (e.g., borate buffer) can be effective.[8] A mid-range pH should be avoided as it can lead to poor peak shape if it is close to the analyte's pKa.

  • Polar Organic (PO) Mode:

    • Mobile Phase: Typically 100% Acetonitrile or Methanol, often with additives. This mode can offer unique selectivity.

    • Additives: 0.1% Trifluoroacetic Acid (TFA) or 0.1% DEA can be explored.

Step 3: Method Optimization

Once a promising separation is observed (Resolution > 1.0), the conditions can be fine-tuned to achieve baseline resolution (Resolution ≥ 1.5) and optimal analysis time.

  • Modifier Percentage: Adjust the alcohol percentage in NP mode or the organic solvent percentage in RP mode. A lower percentage of the stronger solvent generally increases retention and can improve resolution.

  • Additive Concentration: Vary the concentration of the acid or base additive (e.g., 0.05% to 0.2%) to find the best peak shape and selectivity.

  • Column Temperature: Changing the column temperature (e.g., from 15°C to 40°C) can significantly impact selectivity. Lower temperatures often improve resolution but increase analysis time and pressure.

  • Flow Rate: Decrease the flow rate to improve resolution, or increase it to shorten the analysis time once sufficient resolution is achieved.

Application Protocol: Analysis of (R)-3-(Piperidin-2-yl)pyridine

This protocol details the final, optimized method derived from the development workflow described above.

Materials and Reagents
  • Standards: Racemic 3-(Piperidin-2-yl)pyridine and an enantiomerically enriched standard of (R)-3-(Piperidin-2-yl)pyridine.

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Sample Diluent: n-Hexane:Isopropanol (90:10, v/v) with 0.1% DEA.

Instrumentation and Optimized Chromatographic Conditions
ParameterCondition
Instrument Standard HPLC System with UV Detector
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : DEA (85 : 15 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 262 nm
Injection Volume 10 µL
Run Time 20 minutes
Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of racemic 3-(Piperidin-2-yl)pyridine in 10 mL of the sample diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the sample diluent.

  • Sample Solution: Prepare the sample to a target concentration of 0.1 mg/mL using the sample diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

System Suitability Testing (SST)

Before sample analysis, perform at least five replicate injections of the racemic working standard solution to verify system performance. The acceptance criteria should be pre-defined in the validation protocol.[11]

SST ParameterAcceptance Criteria
Resolution (Rs) ≥ 2.0 between the two enantiomer peaks
Tailing Factor (T) ≤ 1.5 for each enantiomer peak
Relative Standard Deviation (%RSD) of Peak Areas ≤ 2.0%
Data Analysis
  • Identify the peaks for the (R) and (S) enantiomers based on their retention times, confirmed by injecting an enriched standard.

  • Calculate the enantiomeric excess (%ee) using the following formula: %ee = ([Area(R) - Area(S)] / [Area(R) + Area(S)]) x 100

Method Validation Principles (ICH Q2(R2))

For use in a regulated environment, the developed method must be validated to demonstrate it is fit for its intended purpose.[12][13][14] The validation should adhere to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[15]

Validation ParameterPurpose and Typical Approach
Specificity Demonstrate that the method can unequivocally assess the (R)-enantiomer in the presence of its (S)-enantiomer and any impurities or degradation products.
Linearity Establish a linear relationship between analyte concentration and detector response over a defined range (e.g., LOQ to 120% of the target concentration).
Accuracy Determine the closeness of the measured value to the true value. Assessed by analyzing samples with known amounts of each enantiomer (spiked placebo or standard addition).
Precision Repeatability: Agreement between results of replicate injections of the same sample. Intermediate Precision: Agreement between results from the same lab on different days, with different analysts, or on different equipment.
Limit of Quantitation (LOQ) The lowest concentration of the undesired enantiomer that can be reliably quantified with acceptable precision and accuracy.
Robustness Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., %IPA ±1%, Flow Rate ±0.1 mL/min, Temperature ±2°C).

Conclusion

This application note has outlined a comprehensive and systematic strategy for the development and implementation of a robust enantioselective HPLC method for the analysis of (R)-3-(Piperidin-2-yl)pyridine. By beginning with a broad screening of well-established polysaccharide-based chiral stationary phases and multiple mobile phase modes, a successful separation can be efficiently identified. Subsequent optimization of chromatographic parameters, followed by rigorous system suitability testing, ensures the final method is reliable and fit for purpose. For regulatory applications, this method provides a strong foundation for full validation according to ICH guidelines.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Enantioselective chromatography in drug discovery. PubMed. [Link]

  • Chiral HPLC Column. Phenomenex. [Link]

  • 3-Piperidin-1-ium-2-ylpyridine. PubChem. [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • Chiral ION-QN & Chiral ION-QD. Galochrom. [Link]

  • HPLC method for enantioselective analysis of cloprostenol. ResearchGate. [Link]

  • Chiral OD OJ OZ AD AS AZ HPLC Column. BioVanix Technology. [Link]

  • Development of enantioselective high-performance liquid chromatography-tandem mass spectrometry method for the quantitative dete. iris univpm. [Link]

  • 3-(PIPERIDIN-1-YLSULFONYL)PYRIDINE Properties. EPA. [Link]

  • HPLC Chiral Columns. Element Lab Solutions. [Link]

  • Separation of L-3-(2'-Piperidyl)pyridine on Newcrom R1 HPLC column. SIELC. [Link]

  • Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Cheméo. [Link]

  • 3-(PIPERIDIN-2-YL)PYRIDINE | CAS 13078-04-1. Matrix Fine Chemicals. [Link]

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Application Notes & Protocols: Establishing Rodent Dosing for (R)-3-(Piperidin-2-yl)pyridine HCl

Author: BenchChem Technical Support Team. Date: March 2026

A Framework for Preclinical Development

Disclaimer: (R)-3-(Piperidin-2-yl)pyridine HCl is a specific chemical entity for which publicly available, peer-reviewed in-vivo dosing and toxicology data is limited. Therefore, this document provides a comprehensive, generalized framework based on established principles of preclinical drug development and rodent pharmacology.[1][2][3] The protocols herein serve as an expert-guided starting point. Researchers must adapt these guidelines based on compound-specific properties (e.g., solubility, stability, mechanism of action) and adhere to all institutional and national animal welfare regulations.[4]

Introduction: The Path from Bench to In Vivo

The transition of a novel chemical entity, such as (R)-3-(Piperidin-2-yl)pyridine HCl, from in-vitro discovery to in-vivo validation is a critical juncture in drug development.[5] The primary objective is to characterize the compound's behavior in a complex biological system to establish a safe and effective dosing regimen for subsequent efficacy studies.[6][7] This process is not arbitrary; it is a systematic investigation designed to understand a compound's pharmacokinetics (PK), pharmacodynamics (PD), and toxicology.[2][8]

This guide provides the strategic and methodological framework for this investigation, focusing on three foundational study types:

  • Formulation & Vehicle Selection: The critical first step to ensure the compound can be administered accurately and safely.

  • Dose Range-Finding (DRF) / Maximum Tolerated Dose (MTD) Studies: To identify the upper limits of safety.[5][9]

  • Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[6][10]

The successful execution of these preliminary studies is paramount, as the data generated will inform the dose selection for all future preclinical efficacy and long-term safety studies.[1][11]

Pre-formulation and Vehicle Selection: The Foundation of Dosing

Before any animal is dosed, the physicochemical properties of (R)-3-(Piperidin-2-yl)pyridine HCl must be understood to develop a suitable dosing formulation. As an HCl salt, it is likely to have higher aqueous solubility than its freebase form, but this must be empirically determined. The goal is to create a homogenous, stable formulation that is well-tolerated by the animal and compatible with the chosen route of administration.[12][13]

Causality Behind Vehicle Choice: The vehicle is not merely a solvent; it can significantly impact the compound's absorption, distribution, and even exert its own biological effects.[14][15] An inappropriate vehicle can lead to confounded results, such as poor bioavailability or vehicle-induced toxicity.[14][15] Therefore, the selection process should begin with the simplest, most inert vehicles (e.g., saline) and only increase in complexity if required by the compound's solubility characteristics.[13][16]

Table 1: Vehicle Selection Cascade for a Novel Compound

Tier Vehicle(s) Properties & Considerations Primary Use Case
1 0.9% Saline, Phosphate-Buffered Saline (PBS)Isotonic, minimal physiological disruption.[16]Ideal for water-soluble compounds for most routes (IV, IP, SC, PO).
2 5-10% DMSO in Saline/PBSCo-solvent for compounds with moderate solubility.[16]IV, IP. Caution: DMSO can have intrinsic biological activity and cause irritation.[14][15]
3 0.5-1% Carboxymethylcellulose (CMC) or Methylcellulose in WaterAqueous suspension for insoluble compounds.[16]Primarily for oral (PO) administration. Requires vigorous mixing to ensure homogeneity.
4 10-20% Solutol HS 15 / Kolliphor EL (Cremophor) in SalineSurfactant-based systems for very poorly soluble compounds.IV, IP. Caution: Can cause hypersensitivity reactions and alter PK.
5 Polyethylene Glycol 300/400 (PEG300/400), Propylene Glycol (PG)Non-aqueous solvents.PO, SC, IP. Often used in combination with other vehicles. Can cause local irritation or toxicity.[14][15]
6 Corn Oil, Sesame OilLipid-based vehicles.PO, SC, IM. Suitable for highly lipophilic compounds.

Protocol 2.1: Basic Solubility Assessment

  • Objective: To determine the approximate solubility of (R)-3-(Piperidin-2-yl)pyridine HCl in Tier 1 and 2 vehicles.

  • Procedure:

    • Weigh 1-5 mg of the compound into a clear glass vial.

    • Add a small, measured volume of the test vehicle (e.g., 100 µL of 0.9% Saline).

    • Vortex for 1-2 minutes.

    • Visually inspect for undissolved particles against a dark background.

    • If fully dissolved, add another measured volume of vehicle to determine the saturation point.

    • If not dissolved, repeat with a more potent solubilizing vehicle from the next tier.

  • Validation: The final formulation chosen for in vivo use must be stable for the duration of the experiment and homogenous to ensure consistent dosing.

Foundational In Vivo Protocols

All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the Guide for the Care and Use of Laboratory Animals.[17]

Protocol: Single-Dose Dose Range-Finding (DRF) / Maximum Tolerated Dose (MTD)

Expertise & Rationale: The MTD is the highest dose that can be administered without causing unacceptable side effects or overt toxicity.[5][17] This study is essential for setting the upper dose limit for future efficacy studies, ensuring that observed effects are due to the compound's intended pharmacology, not systemic toxicity.[9] The study begins with a wide dose range, often with logarithmic or semi-log spacing, to efficiently map the toxicity profile.

Workflow for Preclinical Dose Establishment

Dosing_Workflow cluster_0 Phase 1: Formulation cluster_1 Phase 2: Safety & Tolerability cluster_2 Phase 3: Exposure & Efficacy Compound Compound Received Solubility Solubility & Vehicle Screening (Protocol 2.1) Compound->Solubility Formulation Select Stable & Tolerated Dosing Formulation Solubility->Formulation DRF_MTD Dose Range-Finding / MTD Study (Protocol 3.1) Formulation->DRF_MTD Input Tox_Data Identify NOAEL & MTD DRF_MTD->Tox_Data PK_Study Single-Dose PK Study (Protocol 3.2) Tox_Data->PK_Study Guide Dose Selection PK_Data Determine Cmax, AUC, t½ PK_Study->PK_Data Efficacy_Dose Select Doses for Efficacy Studies PK_Data->Efficacy_Dose Inform Dose & Schedule

Caption: Preclinical workflow from compound formulation to efficacy dose selection.

Step-by-Step Methodology:

  • Animal Selection: Use a common rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats), typically 8-10 weeks old. Use a small group size (n=2-3 per sex per group).[18]

  • Dose Group Selection:

    • Establish a wide range of doses. For a completely novel compound, this might be 1, 10, 100, and possibly 1000 mg/kg.[5] The highest dose can be a "limit dose" if no toxicity is expected.[5]

    • Include a vehicle-only control group.

  • Administration:

    • Administer a single dose via the intended clinical or primary screening route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).[1][19]

    • Record the time of administration for each animal.

  • Monitoring & Endpoints:

    • Clinical Observations: Observe animals continuously for the first hour, then at 4, 8, 24, and 48 hours post-dose.[17] Look for signs of toxicity (e.g., lethargy, ruffled fur, ataxia, seizures, changes in respiration).

    • Body Weight: Measure body weight just before dosing and daily thereafter for 7-14 days.[1] Weight loss exceeding 15-20% is a key indicator of toxicity.[5]

    • Mortality: Record any deaths. Death is not an intended endpoint, and animals showing severe distress should be humanely euthanized.[5]

  • Data Analysis:

    • Determine the No Observed Adverse Effect Level (NOAEL): The highest dose at which no adverse findings were observed.

    • Determine the Maximum Tolerated Dose (MTD): The highest dose that produced manageable, non-lethal signs of toxicity (e.g., <15% transient body weight loss).

Table 2: Illustrative MTD Study Design and Outcome

Dose Group (mg/kg)n (M/F)RouteKey ObservationsBody Weight Change (48h)Outcome
Vehicle3/3PONormal+1%NOAEL
103/3PONormal+0.5%NOAEL
1003/3POMild, transient hypoactivity at 1h-2%Well-Tolerated
3003/3POModerate hypoactivity, slight piloerection for 4h-8%MTD
10003/3POSevere lethargy, ataxia, 20% body weight loss-20%Unacceptable Toxicity
Protocol: Single-Dose Pharmacokinetic (PK) Study

Trustworthiness & Rationale: A PK study measures the concentration of the drug in the blood over time. This is the only way to truly understand the compound's "exposure" (Cmax, AUC) and residence time (half-life).[6][8][10] Without this data, an efficacy study is difficult to interpret; a lack of effect could be due to the compound not working or simply not reaching its target in sufficient concentrations. This protocol uses a sparse sampling design, common for mice, to build a composite PK profile.

Step-by-Step Methodology:

  • Animal Selection: Use the same strain and sex as in the MTD study. The number of animals depends on the sampling schedule (e.g., 3 mice per time point).[10]

  • Dose Group Selection:

    • Select 2-3 doses based on the MTD study, typically including a low, mid (e.g., anticipated efficacious dose), and high dose (e.g., the MTD).

    • For bioavailability assessment, include both an intravenous (IV) and an oral (PO) group at one dose level.[10]

  • Administration & Sampling:

    • Administer the dose as planned.

    • At specified time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24h), collect blood samples (typically via submandibular or saphenous vein) into an anticoagulant tube (e.g., K2-EDTA).[10]

    • Process blood to plasma by centrifugation and store frozen (-80°C) until analysis.

  • Bioanalysis:

    • Develop a sensitive and specific analytical method (typically LC-MS/MS) to quantify the concentration of (R)-3-(Piperidin-2-yl)pyridine HCl in the plasma samples.[10]

  • Data Analysis:

    • Plot the plasma concentration versus time for each dose group.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 3: Key Pharmacokinetic Parameters and Their Significance

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the peak exposure achieved.
Tmax Time at which Cmax is reachedReflects the rate of absorption.
AUC (Area Under the Curve)Total drug exposure over timeRepresents the overall bioavailability of the compound.
(Half-life)Time required for the plasma concentration to decrease by halfDetermines the dosing interval required to maintain steady-state concentrations.
F% (Bioavailability)The fraction of an oral dose that reaches systemic circulationCalculated as (AUC_oral / AUC_IV) * 100. Critical for relating oral doses to systemic exposure.

Routes of Administration: A Comparative Overview

The choice of administration route is a critical variable that impacts the speed of onset, bioavailability, and distribution of a compound.[3][20] The intended clinical route should be prioritized in later-stage preclinical studies.[1][3]

Decision Logic for Route of Administration

Route_Selection Start Study Goal? Goal_Rapid Rapid, High Exposure? (e.g., Acute Model) Start->Goal_Rapid Yes Goal_Clinical Mimic Human Oral Use? Start->Goal_Clinical No Route_IV Intravenous (IV) Goal_Rapid->Route_IV 100% Bioavailability Goal_Sustained Sustained Release? Goal_Clinical->Goal_Sustained No Route_PO Oral Gavage (PO) Goal_Clinical->Route_PO Clinically Relevant Goal_Bypass Bypass First-Pass Metabolism? Goal_Sustained->Goal_Bypass No Route_SC Subcutaneous (SC) Goal_Sustained->Route_SC Depot Effect Route_IP Intraperitoneal (IP) Goal_Bypass->Route_IP High Absorption

Caption: Decision tree for selecting a rodent administration route.

  • Oral (PO): Mimics the most common clinical route for small molecules.[19] The compound is subject to absorption barriers and first-pass metabolism in the gut and liver.

  • Intraperitoneal (IP): A common route in discovery research that allows for rapid absorption into the portal circulation.[19][20] It bypasses the upper GI tract but is still subject to some first-pass metabolism.

  • Intravenous (IV): Injects directly into the bloodstream, providing 100% bioavailability and immediate onset.[19] It is the gold standard for assessing intrinsic PK properties.[10]

  • Subcutaneous (SC): Injected into the space between the skin and muscle, leading to slower, more sustained absorption.[19]

Conclusion and Next Steps

The protocols and frameworks detailed in this guide provide the essential steps for establishing initial dosing parameters for a novel compound like (R)-3-(Piperidin-2-yl)pyridine HCl in rodents. By systematically evaluating formulation, tolerability, and pharmacokinetics, researchers can build a robust data package. This package is the authoritative foundation required to design meaningful efficacy studies, ensuring that doses are selected based on scientific evidence of both safety and target engagement. Adherence to these principles enhances the reproducibility and translational relevance of preclinical research.

References

  • Preclinical Toxicology of Vaccines - PMC - NIH. (n.d.).
  • Study of different routes of drugs administration in mice & rats - RJPTSimLab. (n.d.).
  • FDA Requirements for Preclinical Studies. (n.d.).
  • Matias, M., Silvestre, S., Falcão, A., & Alves, G. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 63-76.
  • FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. (n.d.). Rhizome.
  • Maximum Tolerated Dose (MTD), Autonomic Signs, Rat. (n.d.). Pharmacology Discovery Services.
  • Pharmacokinetic studies in mice or rats.docx. (n.d.). Enamine.
  • FDA Toxicology Studies & Drug Approval Requirements. (2025, September 1). Auxochromofours.
  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (2017, June 1).
  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2018, March 30). Journal of Pharmacy & Pharmaceutical Sciences.
  • A REVIEW ON PRECLINICAL PHARMACEUTICAL RESEARCH: PRINCIPAL AND COMMON ROUTES OF ADMINISTRATION IN SMALL RODENTS. (2023, March 1). International Journal Of Pharmaceutical Sciences And Research.
  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. (n.d.). Nuvisan.
  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider.
  • Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig. (n.d.). WuXi AppTec.
  • Large Molecule Pharmacokinetics | Rodent PK Studies. (n.d.). Aragen Life Sciences.
  • Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. (2007). International Journal of Toxicology, 26(3), 223-261.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Maximum Tolerable Dose Study Services. (n.d.). Reaction Biology.
  • Best Practices For Preclinical Animal Testing. (2025, January 9). BioBoston Consulting.
  • PLANNING YOUR PRECLINICAL ASSESSMENT. (n.d.). Altasciences.
  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025, March 4). Boston University Office of Research.

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Troubleshooting & Optimization

Technical Support Center: Integrity Assurance for (R)-3-(Piperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: (R)-Anabasine Enantiomeric Purity Preservation Support Level: Tier 3 (Senior Application Scientist) Status: Active Guide

Executive Summary & Molecule Profile

Subject: (R)-3-(Piperidin-2-yl)pyridine (Commonly: (R)-Anabasine) Critical Attribute: Chiral purity (Enantiomeric Excess - ee%) The Challenge: The C2 stereocenter of the piperidine ring is susceptible to racemization via proton abstraction or oxidative dehydrogenation, particularly during the basification phase of liquid-liquid extraction (LLE).

While the natural (S)-enantiomer is abundant in Nicotiana species, the (R)-enantiomer is often the result of asymmetric synthesis or expensive chiral resolution. Protecting its integrity is a high-value priority.

The Mechanism of Failure (Why Racemization Happens)

Racemization is not random; it is a chemical consequence of the molecule's structure. The proton at the C2 position (alpha to the secondary amine) is weakly acidic.

  • Base Attack: Strong bases remove the C2 proton.

  • Planarization: The resulting carbanion/enamine-like intermediate adopts a planar or semi-planar geometry, destroying the stereochemical information.

  • Reprotonation: When the proton returns (from water or solvent), it can attack from either the Re or Si face with equal probability, resulting in a racemic mixture.

RacemizationMechanism cluster_result Result: Racemic Mixture R_Iso (R)-Anabasine (Chiral C2-H) Inter Planar Intermediate (Achiral Enamine/Carbanion) R_Iso->Inter Deprotonation (-H+) Base Strong Base / Heat (OH- / u0394) Base->Inter Catalyzes S_Iso (S)-Anabasine (Inverted) Inter->S_Iso +H+ (Face B) R_Iso_Rec (R)-Anabasine (Retained) Inter->R_Iso_Rec +H+ (Face A)

Figure 1: The mechanistic pathway of base-catalyzed racemization at the piperidine C2 position.

Troubleshooting Guides (Root Cause Analysis)

Ticket #401: Significant drop in ee% after aqueous workup.

User Report: "I started with 98% ee material. After extracting from acidic media using 5M NaOH, the ee dropped to 88%."

Root Cause: pH Overshoot (Base Shock). Using strong bases (NaOH/KOH) creates localized zones of extremely high pH (>13) where the deprotonation rate of the C2-H accelerates exponentially.

Resolution Protocol:

  • Switch Reagents: Replace NaOH with Ammonium Hydroxide (NH₄OH) or Saturated Sodium Bicarbonate (NaHCO₃) . The pKa of the piperidine nitrogen is ~11. You only need to reach pH ~11.5-12 to ensure the free base exists. Going to pH 14 is unnecessary risk.

  • Cold Neutralization: Perform the basification in an ice bath (0°C). Lower thermal energy reduces the kinetic rate of the deprotonation event.

Ticket #402: "Ghost" peaks appearing in chiral HPLC.

User Report: "I see the (S)-enantiomer appearing, but also small peaks for the imine or N-oxide."

Root Cause: Oxidative Dehydrogenation. Piperidines can oxidize to imines (tetrahydropyridines) in the presence of air and light, especially at high pH. These imines are planar. If they reduce back to the amine, they racemize.

Resolution Protocol:

  • Inert Atmosphere: Sparge all aqueous buffers with Nitrogen or Argon before use.

  • Speed: Do not leave the free base in the aqueous phase or wet organic phase for extended periods. Extract immediately.

  • Antioxidants: In extreme cases, adding a trace of ascorbic acid or sodium sulfite to the aqueous phase prior to basification can act as a scavenger.

The "Gold Standard" Extraction Protocol

This protocol is designed to be a self-validating system. If followed, racemization is mechanistically suppressed.

Prerequisites:

  • Temperature: 0°C to 4°C (Ice bath).

  • Solvent: Dichloromethane (DCM) or MTBE (Methyl tert-butyl ether). Note: DCM is heavier than water; MTBE is lighter.

  • Base: 28% Ammonium Hydroxide (NH₄OH) or Sat. Na₂CO₃.

Step-by-Step Methodology
StepActionTechnical Rationale
1. Preparation Dissolve the (R)-anabasine salt (e.g., HCl salt) in minimal water. Cool to 0°C .[1][2]Reduces kinetic energy available for proton abstraction.
2. Organic Overlay Add the extraction solvent (e.g., DCM) before adding the base.Creates a "sink" for the free base to partition into immediately upon formation, removing it from the dangerous aqueous environment.
3. Titration Add cold NH₄OH dropwise with vigorous stirring. Monitor pH. Stop at pH 11.5 .Prevents "base shock." NH₄OH is volatile and easier to remove; it is less likely to drive C2-deprotonation than NaOH.
4. Partition Separate phases immediately. Re-extract aqueous layer 2x.Minimizes residence time in the basic aqueous layer.
5. Drying Dry organic layer over Anhydrous Na₂SO₄ (Sodium Sulfate). Do not use K₂CO₃ as a drying agent.K₂CO₃ is basic and can cause surface-catalyzed racemization during drying. Na₂SO₄ is neutral.
6. Concentration Evaporate solvent under reduced pressure at <30°C .Avoids thermal racemization of the concentrated free base.
Workflow Visualization

ExtractionProtocol cluster_danger Critical Danger Zone Start Acidic Lysate / Salt Form (Stable) Cool Cool to 0°C Add Organic Solvent Layer Start->Cool Base Basify to pH 11.5 (Use NH4OH, not NaOH) Cool->Base Titration Extract Rapid Phase Separation (Move to Organic Phase) Base->Extract Immediate Dry Dry over Na2SO4 (Avoid Basic Drying Agents) Extract->Dry Finish Evaporate < 30°C (R)-Anabasine Free Base Dry->Finish

Figure 2: Optimized extraction workflow emphasizing the "Critical Danger Zone" where racemization is most likely.

Frequently Asked Questions (FAQs)

Q: Can I use rotary evaporation at 50°C to speed up solvent removal? A: Negative. The free base of anabasine is thermally sensitive regarding its stereocenter, especially if trace moisture or basic impurities remain. Keep the bath temperature below 30°C. If the solvent has a high boiling point, use a stronger vacuum, not more heat.

Q: My protocol requires NaOH. Is there any way to use it safely? A: If you strictly require NaOH (e.g., to break an emulsion or specific solubility issue), you must limit the exposure time. Use a flow chemistry approach or a centrifugal extractor to mix and separate phases in seconds. Batch extraction with NaOH is high-risk for high-purity chiral applications.

Q: How do I validate that my extraction didn't cause racemization? A: You must perform Chiral HPLC or GC. Optical rotation (polarimetry) is often insufficient for detecting small drops in ee% (e.g., 99% to 95%) due to solvent effects and concentration dependence.

  • Recommended Column: Polysaccharide-based (e.g., Chiralpak AD-H or IG).

  • Mobile Phase: Hexane/IPA with 0.1% Diethylamine (to sharpen the amine peak).

References

  • Leete, E. (1983). Biosynthesis of the tobacco alkaloids. In Alkaloids: Chemical and Biological Perspectives. Link (General grounding on alkaloid stability and structure).

  • Saitoh, F., Noma, M., & Kawashima, N. (1985). The alkaloid contents of 60 Nicotiana species. Phytochemistry, 24(3), 477-480. Link (Establishes natural enantiomeric abundance and stability profiles).

  • Armstrong, D. W., et al. (1999).[3] Enantiomeric Composition of Nornicotine, Anatabine, and Anabasine in Tobacco.[4][5][6] Journal of Agricultural and Food Chemistry. Link (Details analytical separation and stability of anabasine enantiomers).

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023).[7] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[7][8] Journal of the American Chemical Society. Link (Modern synthetic context and stability data for 3-substituted piperidines).

  • Matrix Fine Chemicals. (n.d.). 3-(Piperidin-2-yl)pyridine Product Data. Link (Physical properties and handling).

Sources

Resolving solubility challenges of piperidinyl pyridine salts in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SOL-PP-001 Subject: Resolving solubility challenges of piperidinyl pyridine salts in organic solvents Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Lattice Energy Barrier

Welcome to the Technical Support Center. You are likely encountering a common thermodynamic conflict: the high Crystal Lattice Energy of your piperidinyl pyridine salt is exceeding the Solvation Energy provided by your chosen organic solvent.

Piperidinyl pyridine motifs contain two distinct nitrogen centers:

  • Piperidine Nitrogen (

    
    ):  Highly basic (
    
    
    
    ).
  • Pyridine Nitrogen (

    
    ):  Moderately basic (
    
    
    
    ).

When these form salts (e.g., HCl, HBr, TFA), the resulting ionic lattice is stabilized by strong electrostatic interactions and hydrogen bonding. Standard organic solvents (DCM, THF, Toluene) often lack the dielectric constant (


) or hydrogen-bond donating capacity to disrupt this lattice.

This guide provides a diagnostic workflow to overcome these barriers without compromising the integrity of your molecule.

Part 1: Diagnostic & Decision Matrix

Before altering your synthesis, determine if the issue is thermodynamic (insoluble) or kinetic (slow dissolution).

Troubleshooting Workflow

Solubility_Workflow Start START: Salt is Insoluble Check_Nature Is the salt form mandatory for the next step? Start->Check_Nature Free_Base Strategy A: Free-Base Isolation (Convert to neutral form) Check_Nature->Free_Base No Solvent_Check Check Solvent System Check_Nature->Solvent_Check Yes Polar_Add Strategy B: Co-Solvent Engineering (Add MeOH/EtOH/TFE) Solvent_Check->Polar_Add Modest Polarity Gap Counter_Ion Strategy C: Counter-Ion Exchange (Metathesis to Lipophilic Anion) Solvent_Check->Counter_Ion High Polarity Gap PTC Strategy D: Phase Transfer Catalysis (Liquid-Liquid Extraction) Solvent_Check->PTC Biphasic Reaction

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental requirements.

Part 2: Solvent Engineering (Strategy B)

If you must maintain the specific salt form (e.g., for stability or crystallinity), you must increase the Solvation Energy . Pure aprotic solvents (DCM, THF) are rarely sufficient for these salts.

The "Solvent Window" Technique

We utilize Hansen Solubility Parameters (HSP) to create a "synergistic" solvent blend. The goal is to match the


 (Polarity) and 

(Hydrogen Bonding) of the solvent to the salt surface.

Recommended Solvent Systems:

Base SolventCo-Solvent (Additive)Ratio (v/v)Mechanism of Action
Dichloromethane (DCM) Methanol (MeOH)9:1 to 4:1MeOH disrupts the ionic lattice via H-bonding; DCM solvates the lipophilic pyridine ring.
DCM 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)95:5HFIP is a potent H-bond donor, highly effective for solubilizing difficult amides and salts.
THF Water95:5Small amounts of water create a "solvation sphere" around the ions, allowing the bulk organic to dissolve the rest.
Toluene Dimethylformamide (DMF)9:1DMF increases the dielectric constant of the bulk medium.

Critical Note: Avoid acetone or ketones if your salt is a primary/secondary amine and the mixture will be heated, as this may form imines/enamines.

Part 3: Counter-Ion Exchange (Strategy C)

If the specific anion is not critical, replacing a "hard" inorganic anion (Cl⁻, Br⁻) with a "soft," lipophilic anion significantly improves solubility in organic media.

The Principle of Lipophilicity

Inorganic salts (HCl) have high lattice energies. Organic salts (Tosylates, Triflimides) have lower lattice energies and higher lipophilicity.

Lipophilic Anion Candidates:

  • Tetraphenylborate (

    
    ):  Extreme organic solubility.
    
  • Hexafluorophosphate (

    
    ):  Good for electrochemical applications.
    
  • Triflimide (

    
    ):  Often yields Room Temperature Ionic Liquids (RTILs).
    
  • 2-Ethylhexanoate: A lipophilic carboxylate (useful for "soft" salts).

Protocol: Anion Metathesis

Objective: Convert [Pip-Py-H]+[Cl]- to [Pip-Py-H]+[NTf2]-.

  • Dissolution: Dissolve 1.0 eq of your Piperidinyl Pyridine HCl salt in the minimum amount of Water (or MeOH if water-insoluble).

  • Reagent Prep: Dissolve 1.1 eq of Lithium bis(trifluoromethanesulfonyl)imide (LiNTf2) in Water.

  • Mixing: Slowly add the LiNTf2 solution to the salt solution while stirring vigorously.

  • Observation: The lipophilic salt [Pip-Py-H]+[NTf2]- will likely precipitate as an oil or solid, or form a biphasic layer.

  • Extraction: Extract the mixture with DCM (The new salt will partition into DCM; LiCl remains in water).

  • Drying: Wash organic layer with water, dry over

    
    , and concentrate.
    

Part 4: Free-Basing Protocol (Strategy A)

If the salt is merely an intermediate and you need the compound in solution for a reaction (e.g., Amide Coupling, SNAr), converting to the Free Base is the most robust method.

Safety-Critical Protocol: Biphasic Neutralization

Risk: Piperidinyl pyridines can be highly water-soluble even as free bases due to polarity. Standard extractions often result in yield loss to the aqueous phase.

Step-by-Step Procedure:

  • Suspension: Suspend the salt in DCM or 2-MeTHF (2-Methyltetrahydrofuran is preferred for higher extraction efficiency).

  • pH Adjustment:

    • Add 1M NaOH or Saturated

      
        slowly at 0°C.
      
    • Target pH: You must exceed the

      
       of the piperidine nitrogen (
      
      
      
      ). Aim for pH 12-13 .
  • Equilibration: Stir vigorously for 15 minutes. The solid should dissolve as it converts to the neutral oil.

  • The "Salting Out" Trick:

    • Crucial Step: If the free base is polar, the aqueous phase will retain it. Add solid NaCl to the aqueous layer until saturation. This increases the ionic strength, forcing the organic amine into the organic layer (Salting-out effect).

  • Separation: Separate layers. Extract the aqueous layer 3x with DCM/Isopropanol (3:1 ratio) if the compound is stubborn.

  • Drying: Dry over

    
     (Potassium Carbonate is preferred over Magnesium Sulfate for amines to avoid surface binding).
    

Part 5: Mechanistic Visualization

Understanding how solubility is achieved helps in selecting the right method.

Solvation_Mechanism Salt Salt Lattice (High Energy) Solvent Non-Polar Solvent Salt->Solvent Repulsion Result Solvated Ion Pair Salt->Result Lattice Breakdown Solvent->Result Van der Waals (Lipophilic Part) CoSolvent Polar Co-Solvent CoSolvent->Result H-Bond Donation

Figure 2: Mechanism of "Synergistic Solvation." The co-solvent (e.g., MeOH) targets the ionic head, while the bulk solvent (e.g., DCM) solvates the lipophilic tail.

FAQ: Frequently Asked Questions

Q: Can I use sonication to dissolve my salt? A: Yes, but with a caveat. Sonication provides kinetic energy to break the lattice, but if the solvent is thermodynamically poor, the salt will precipitate again upon cooling or standing (Supersaturation). Use sonication only to speed up dissolution in a thermodynamically viable solvent system (e.g., DCM/MeOH).

Q: Why does my salt turn into a "gum" or "oil" instead of dissolving? A: This is "oiling out." It occurs when the salt is partially solvated but the solvent cannot overcome the cohesive forces of the salt completely.

  • Fix: Add more of the polar co-solvent (MeOH) or heat the mixture to reflux and allow it to cool slowly.

Q: I need to run a reaction in anhydrous conditions. Can I still use the Co-Solvent method? A: Yes. You can use anhydrous Methanol or anhydrous DMF as your co-solvent. Alternatively, use Phase Transfer Catalysis (PTC) with a crown ether (e.g., 18-Crown-6) in pure DCM, which solubilizes the cation without protic solvents.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH/VHCA. Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435. Link

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[2] Link

Sources

Technical Support Center: Optimizing Yield in the Hydrogenation of (R)-3-(Piperidin-2-yl)pyridine Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the catalytic hydrogenation of (R)-3-(Piperidin-2-yl)pyridine and its precursors. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize reaction outcomes. The hydrogenation of a pyridine ring to a piperidine is a fundamental transformation in the synthesis of pharmaceuticals and agrochemicals.[1] However, the aromaticity of the pyridine ring and the potential for catalyst poisoning by the nitrogen lone pair present unique challenges.[1][2]

This document provides in-depth, experience-driven advice in a direct question-and-answer format to address specific experimental hurdles, ensuring you can achieve high yield and diastereoselectivity in your reactions.

Troubleshooting Guide

Issue 1: Low Conversion or Stalled Reaction

Question: My hydrogenation reaction has stopped before completion, and analysis (TLC, HPLC, or GC) shows significant starting material remaining. What are the likely causes and how can I resolve this?

Answer: A stalled hydrogenation is one of the most common issues. The root cause often lies with the catalyst's activity or the reaction conditions. Here is a systematic approach to troubleshooting:

  • Catalyst Deactivation (Poisoning): The pyridine nitrogen's lone pair of electrons can strongly coordinate to the metal surface of heterogeneous catalysts, effectively poisoning it.[1][2] The product, a piperidine, is also a Lewis base and can inhibit the catalyst.[3]

    • Solution 1: Acidic Additives. The most effective strategy is to add a stoichiometric amount of acid (e.g., acetic acid, HCl).[4] The acid protonates the pyridine nitrogen, forming a pyridinium salt. This prevents the lone pair from binding to the catalyst, thereby maintaining its activity.[4] Using glacial acetic acid as the solvent is a very common and effective method.[5][6][7]

    • Solution 2: Increase Catalyst Loading. While not ideal from a cost perspective, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes provide enough active sites to overcome partial poisoning and drive the reaction to completion.[4]

  • Insufficient Hydrogen Pressure or Delivery: The reduction of an aromatic ring is thermodynamically demanding and often requires elevated hydrogen pressure to proceed efficiently.[1][5]

    • Solution: Ensure your reaction vessel is properly sealed and that there are no leaks in your hydrogenation apparatus (e.g., a Parr shaker). Increase the hydrogen pressure incrementally. Typical pressures for pyridine hydrogenation range from 50 to 80 bar (approx. 725 to 1160 psi).[5][6][7][8] For laboratory-scale reactions, ensure vigorous stirring to maximize gas-liquid mass transfer.

  • Sub-optimal Temperature: While many hydrogenations can run at room temperature, some catalysts require thermal energy to achieve optimal activity.

    • Solution: Gently increase the reaction temperature. A range of 40-80°C is often effective for pyridine reductions with catalysts like Rhodium or Ruthenium.[1][4] Be cautious, as excessively high temperatures can sometimes promote side reactions like hydrogenolysis.

  • Poor Quality of Catalyst or Reagents:

    • Solution: Use a fresh bottle of catalyst or a new lot. Some catalysts, particularly Raney Nickel, can lose activity over time if not stored properly.[9] Ensure solvents are anhydrous and reagents are pure, as impurities (especially sulfur compounds) can be potent catalyst poisons.

Troubleshooting Workflow: Low Conversion

LowConversion start Low Conversion (Starting Material Remains) check_catalyst Hypothesis: Catalyst Poisoning? start->check_catalyst add_acid Action: Add Stoichiometric Acid (e.g., Acetic Acid, HCl) check_catalyst->add_acid Yes check_pressure Hypothesis: Insufficient H₂ Pressure? check_catalyst->check_pressure No success Reaction Goes to Completion add_acid->success increase_pressure Action: Increase H₂ Pressure (e.g., 50-80 bar) check_pressure->increase_pressure Yes check_temp Hypothesis: Temperature Too Low? check_pressure->check_temp No increase_pressure->success increase_temp Action: Increase Temperature (e.g., 40-60°C) check_temp->increase_temp Yes increase_temp->success

Caption: A systematic workflow for diagnosing and resolving low reaction conversion.

Issue 2: Poor Diastereoselectivity

Question: My reaction produces the desired piperidine, but as a mixture of diastereomers. How can I improve the selectivity for the cis or trans isomer?

Answer: Controlling diastereoselectivity in the hydrogenation of a pre-existing chiral center is a significant challenge. The outcome is determined by the way the substrate adsorbs onto the catalyst surface. The existing (R)-piperidin-2-yl group will direct the approach of the pyridine ring to the catalyst.

  • Catalyst Choice is Critical: Different metals have different surface properties and affinities, which directly impacts stereochemical outcomes.

    • Rhodium and Ruthenium: These catalysts are often reported to provide good diastereoselectivity in pyridine hydrogenations.[1][10] For example, Rh₂O₃ and various supported Ruthenium catalysts have shown a preference for forming cis-substituted piperidines.[1][10]

    • Platinum (PtO₂): Adams' catalyst (PtO₂) is a workhorse for pyridine hydrogenation but may offer different selectivity. It is known to be highly effective, especially in acidic media, and can sometimes favor the formation of cis-piperidine derivatives.[5]

    • Palladium (Pd/C): While excellent for many reductions, Pd/C can sometimes be less selective for pyridine hydrogenation and may require harsher conditions.[11]

  • Solvent Effects: The solvent can influence the conformation of the substrate as it approaches the catalyst surface.

    • Solution: Screen different solvents. Protic solvents like methanol, ethanol, or hexafluoroisopropanol (HFIP) can hydrogen-bond with the substrate and alter its presentation to the catalyst.[1] Acetic acid, used to prevent catalyst poisoning, will also influence the solvent environment.[3]

  • Reaction Conditions (Temperature and Pressure):

    • Solution: Lowering the reaction temperature can often enhance selectivity, as it favors the lower-energy transition state leading to the major diastereomer. Conversely, higher pressures can sometimes decrease selectivity by accelerating the reaction rate of less-favored pathways.[8] It is recommended to start at a lower temperature (e.g., room temperature) and optimize from there.

Table 1: Catalyst Performance in Pyridine Hydrogenation

CatalystTypical ConditionsAdvantagesPotential Drawbacks
PtO₂ (Adams') 50-70 bar H₂, Acetic Acid, RTHighly active, reliable.[5][6]May require high pressure.
Rh/C or Rh₂O₃ 5 bar H₂, 40°C, TFE/HFIPHigh activity under mild conditions, good functional group tolerance.[1]More expensive than Pt or Pd.
Ru/C 10-50 bar H₂, 60-80°C, variousOften provides good cis-diastereoselectivity.May require higher temperatures.
Raney® Ni 2-5 bar H₂, RT, Toluene/WaterInexpensive, highly active.Pyrophoric when dry, requires careful handling.[9]
Issue 3: Formation of Side Products and Low Mass Balance

Question: My reaction yield is low, and I'm observing significant side products or a low overall mass balance. What are the likely side reactions, and how can I prevent them?

Answer: Side reactions in pyridine hydrogenation typically involve cleavage of C-N bonds or partial reduction.

  • Hydrogenolysis: This is the cleavage of a single bond by hydrogen. In this context, the C-N bonds within the newly formed piperidine ring can be cleaved, especially under harsh conditions (high temperature and pressure) or with certain catalysts like Palladium. This leads to ring-opened amine byproducts.

    • Solution: Employ milder reaction conditions. Reduce the temperature and/or pressure. Switch to a catalyst less prone to hydrogenolysis, such as Rhodium or Ruthenium.[1][4]

  • Incomplete Reduction: Sometimes, partially hydrogenated intermediates like tetrahydropyridines can be observed.[12]

    • Solution: This is often a sign of an under-active or poisoned catalyst. The solutions are the same as for low conversion: use an acidic additive, increase hydrogen pressure, or switch to a more active catalyst like PtO₂ or a Rhodium-based system.[11][12]

  • N-Alkylation: If using alcohol solvents (e.g., methanol, ethanol) at elevated temperatures, the product piperidine can sometimes be alkylated by the solvent, leading to N-methyl or N-ethyl piperidine impurities.

    • Solution: If N-alkylation is suspected, switch to a non-alcoholic solvent like THF, ethyl acetate, or use acetic acid as both the solvent and acid additive.

General Reaction Scheme & Potential Side Products

ReactionScheme sub (R)-3-(Piperidin-2-yl)pyridine (Starting Material) int Partially Hydrogenated Intermediates (e.g., Tetrahydropyridine) sub->int + H₂ (Incomplete) prod Desired Product (Diastereomeric Piperidines) sub->prod + 3 H₂ / Catalyst (Desired Pathway) int->prod + H₂ (Complete) side1 Hydrogenolysis Products (Ring-Opened Amines) prod->side1 Harsh Conditions (High T, P) side2 N-Alkylation Products (From Alcohol Solvents) prod->side2 High T + ROH Solvent

Caption: The desired reaction pathway and common side reactions.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is the best starting point for my optimization? For general pyridine hydrogenation, Platinum(IV) oxide (PtO₂, Adams' catalyst) in glacial acetic acid is a robust and widely cited starting point.[5][6][7] It is highly effective, and the acidic medium prevents catalyst poisoning.[4] If diastereoselectivity is the primary concern, a Rhodium-based catalyst (e.g., Rh/C or Rh₂O₃) would be an excellent alternative to screen.[1]

Q2: How do I handle pyrophoric catalysts like Raney® Nickel safely? Raney Nickel is typically supplied as a slurry in water. It is pyrophoric and can ignite spontaneously if it dries out in the air.[9] Always handle it under an inert atmosphere (Argon or Nitrogen) and keep it wet with solvent at all times.[9] For work-up, filter the catalyst and immediately quench the filter cake with plenty of water. Do not allow it to dry on the filter paper.[11]

Q3: Can I use homogeneous catalysts for this transformation? Yes, homogeneous catalysts, particularly those based on Iridium and Rhodium with chiral ligands, have been developed for the asymmetric hydrogenation of pyridines.[11][13] These systems can offer very high selectivity but are often more sensitive to substrate purity and functional groups.[13][14] For scaling up, heterogeneous catalysts are generally preferred due to their ease of separation and recycling.[11]

Q4: What in-process controls should I use to monitor the reaction? The choice of analytical method depends on the physical properties of your materials.

  • Thin-Layer Chromatography (TLC): Good for a quick qualitative check, but may not resolve diastereomers.

  • Gas Chromatography (GC) or GC-MS: Excellent for volatile compounds. Can often resolve diastereomers and identify side products.

  • High-Performance Liquid Chromatography (HPLC): A versatile method, especially for less volatile or thermally sensitive compounds. Chiral HPLC columns can be used to determine the diastereomeric ratio accurately.

  • ¹H NMR Spectroscopy: Can be used to monitor the disappearance of aromatic proton signals from the starting material and the appearance of aliphatic signals from the product.

Experimental Protocols

Protocol 1: General Hydrogenation using PtO₂ in Acetic Acid

This protocol describes a standard procedure for the complete hydrogenation of a substituted pyridine.

Materials:

  • (R)-3-(Piperidin-2-yl)pyridine precursor (1.0 eq)

  • Platinum(IV) oxide (PtO₂, 1-5 mol%)[5]

  • Glacial Acetic Acid (Solvent)

  • High-pressure hydrogenation reactor (e.g., Parr apparatus)

  • Inert gas (Nitrogen or Argon) and high-purity Hydrogen gas

  • Filtration aid (e.g., Celite®)

  • Saturated sodium bicarbonate (NaHCO₃) solution for work-up

  • Extraction solvent (e.g., Ethyl Acetate, Dichloromethane)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reactor Setup: To a suitable high-pressure reactor vessel, add the pyridine substrate (e.g., 1.0 g).

  • Solvent & Catalyst Addition: Add glacial acetic acid (10-20 mL). Under a flow of inert gas, carefully add the PtO₂ catalyst.

  • Reaction Execution:

    • Securely seal the reactor and connect it to the hydrogenation apparatus.

    • Purge the reactor head several times (e.g., 3-5 cycles) by pressurizing with inert gas and then venting to remove all air.

    • Purge the reactor with hydrogen gas in the same manner.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar).[5][6]

    • Begin vigorous stirring and maintain the reaction at room temperature, or heat as required. Monitor hydrogen uptake.

  • Work-up:

    • Once the reaction is complete (no further hydrogen uptake), stop stirring and carefully vent the excess hydrogen.

    • Purge the reactor with inert gas.

    • Open the reactor and dilute the reaction mixture with an appropriate solvent like ethyl acetate.

    • Carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry. Quench the filter cake with water immediately after filtration.[11]

    • Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with saturated NaHCO₃ solution until effervescence ceases.

    • Extract the aqueous layer with the organic solvent (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

References

  • Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(8), 2885-2887. Available from: [Link]

  • Shida, N., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Available from: [Link]

  • Xiao, J., et al. (2020). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. University of Liverpool Repository. Available from: [Link]

  • Cramer, N., et al. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. Available from: [Link]

  • Cramer, N., et al. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Available from: [Link]

  • ResearchGate. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Available from: [Link]

  • ResearchGate. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Available from: [Link]

  • Google Patents. (1957). Hydrogenation process. US2813100A.
  • ResearchGate. (2015). (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. Available from: [Link]

  • Shida, N., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC. Available from: [Link]

  • Royal Society of Chemistry. (2012). Solvent effects on heterogeneous catalysis in the selective hydrogenation of cinnamaldehyde over a conventional Pd/C catalyst. Available from: [Link]

  • ResearchGate. Recent work on the hydrogenation of pyridines. Available from: [Link]

  • Organic Syntheses. tetrahydropyran. Available from: [Link]

  • ResearchGate. Investigation of solvents for hydrogenation of pyridine 2s. Available from: [Link]

  • Wang, D., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. Available from: [Link]

  • ResearchGate. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. Available from: [Link]

  • ResearchGate. (2023). Silica Modulation of Raney Nickel Catalysts for Selective Hydrogenation. Available from: [Link]

  • University of Baghdad Digital Repository. (2022). Hydrogenation of pyridine and hydrogenolysis of piperidine over

    
    -Mo2N catalyst: a DFT study. Available from: [Link]
    
  • ResearchGate. Synthesis of piperidines via the hydrogenation of pyridines. (a)... Available from: [Link]

  • Glorius, F., et al. (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition. Available from: [Link]

  • YouTube. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. Available from: [Link]

  • Glorius, F., et al. (2017). Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. Chemical Communications. Available from: [Link]

  • Zhou, Y.-G., et al. (2009). Highly Enantioselective Iridium-Catalyzed Hydrogenation of 2-Benzylquinolines and 2-Functionalized and 2,3-Disubstituted Quinolines. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. (2002). Chemo and Diastereoselectivity in the Heterogeneous Catalytic Hydrogenation of 2,2′-Pyridoin and Its Derivatives. Available from: [Link]

  • Royal Society of Chemistry. (2013). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry. Available from: [Link]

  • PubMed. (2000). Diastereoselective preparation and characterization of ruthenium bis(bipyridine) sulfoxide complexes. Available from: [Link]

Sources

Technical Support Center: Stabilization of (R)-3-(Piperidin-2-yl)pyridine HCl in Aqueous Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for (R)-3-(Piperidin-2-yl)pyridine HCl. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the handling and stabilization of this compound in aqueous environments. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to design robust, reproducible experiments.

Section 1: Frequently Asked Questions (FAQs) - Core Compound Behavior

This section addresses fundamental questions regarding the chemical properties of (R)-3-(Piperidin-2-yl)pyridine HCl that are critical for its effective use in aqueous solutions.

Q1: What is (R)-3-(Piperidin-2-yl)pyridine HCl, and why is its stability in water a primary concern?

A1: (R)-3-(Piperidin-2-yl)pyridine, also known as Anabasine, is a compound featuring both a piperidine and a pyridine ring.[1][2] The HCl salt form is supplied to enhance its initial water solubility and stability.[3][4] However, the stability in an aqueous solution is a significant concern because the piperidine nitrogen is basic. This basicity makes the molecule's solubility and stability highly dependent on the pH of the solution.[4] Fluctuations in pH can lead to the formation of the less soluble free base, causing precipitation and inconsistent experimental results. Furthermore, like many nitrogen-containing heterocyclic compounds, it can be susceptible to oxidative and photolytic degradation if not handled correctly.[3]

Q2: How does pH critically influence the solubility and stability of this compound?

A2: This is the most critical parameter to control. The piperidine ring contains a basic nitrogen atom with a pKa value around 11.22 for its conjugate acid.[4] The impact of pH is twofold:

  • In Acidic Conditions (pH < pKa): The piperidine nitrogen is protonated, forming a positively charged piperidinium ion. This is the form present in the HCl salt. This ionic form is significantly more soluble and generally more stable in aqueous media.[3][4]

  • In Neutral to Basic Conditions (pH > pKa): The piperidine nitrogen exists predominantly in its neutral, free base form. This form is less polar and has considerably lower aqueous solubility, often leading to precipitation.[4]

Therefore, maintaining an acidic pH is the cornerstone of stabilizing this compound in an aqueous solution.

Q3: What are the most likely degradation pathways for (R)-3-(Piperidin-2-yl)pyridine HCl in solution?

A3: Based on its chemical structure, the primary degradation pathways to consider are:

  • Oxidation: The piperidine ring, and specifically the nitrogen atom, can be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen.[3] This can lead to ring-opening or the formation of N-oxide derivatives.

  • Photolysis: Exposure to UV or even high-intensity visible light can provide the energy to initiate photolytic cleavage of C-N or C-C bonds within the molecule.[5]

  • Hydrolysis: While generally stable, under extreme pH (highly acidic or basic) and temperature conditions, hydrolytic cleavage of the bonds within the heterocyclic rings could occur, though this is typically less common under standard experimental conditions compared to oxidation.[3][6]

Understanding these pathways is essential for developing stability-indicating analytical methods and for implementing appropriate storage and handling procedures.[7]

Q4: What are the recommended general storage conditions for aqueous stock solutions?

A4: To maximize the shelf-life and reproducibility of your aqueous solutions, adhere to the following storage conditions:

  • Temperature: Store solutions at 2-8°C to slow down potential degradation kinetics.[8]

  • pH: Ensure the solution is buffered at an acidic pH (ideally pH 3-5) to maintain the soluble and stable protonated form.

  • Protection from Light: Store vials in the dark or use amber vials to prevent photolytic degradation.

  • Inert Atmosphere: For long-term storage, purging the headspace of the vial with an inert gas like nitrogen or argon can minimize oxidative degradation.

  • Container: Use well-sealed containers to prevent evaporation and contamination.[3]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides a structured approach to diagnosing and solving common problems encountered during experimentation.

Issue 1: My compound precipitated out of my aqueous buffer after preparation or upon storage.

  • Primary Suspect: The pH of your solution has likely shifted upwards, causing the conversion of the soluble HCl salt to the insoluble free base.

  • Troubleshooting Steps:

    • Verify pH: Immediately measure the pH of your solution. It is likely higher than intended.

    • Strengthen Buffer: Your buffer may not have sufficient capacity to resist pH shifts. Consider increasing the buffer concentration.

    • Re-dissolution: Lower the pH of the solution by adding a small amount of dilute HCl to re-protonate the compound and facilitate re-dissolution.

    • Future Prevention: Always prepare solutions in a pre-pH-adjusted and robust buffer system rather than dissolving in pure water and then adjusting pH.

dot

G start Precipitate Observed in Aqueous Solution check_ph Measure pH of the Solution start->check_ph ph_high Is pH > 6.0? check_ph->ph_high action_acidify Action: Carefully add dilute HCl to lower pH to 3-5. Observe for re-dissolution. ph_high->action_acidify Yes ph_ok Is pH in the expected acidic range (3-5)? ph_high->ph_ok No end_solved Issue Resolved action_acidify->end_solved check_conc Is the concentration exceeding maximum solubility at this pH? ph_ok->check_conc Yes action_buffer Action: For future preparations, use a buffer with higher capacity or a different buffer system. ph_ok->action_buffer No (Indicates pH Drift) action_dilute Action: Dilute the sample or prepare a less concentrated stock. check_conc->action_dilute Yes action_dilute->end_solved action_buffer->end_solved

Caption: Troubleshooting decision tree for precipitation issues.

Issue 2: My HPLC analysis shows new impurity peaks, and the main peak area is decreasing over time.

  • Primary Suspect: Chemical degradation of the compound.

  • Troubleshooting Steps:

    • Review Storage: Confirm that solutions were stored protected from light and at the correct temperature. Was the container properly sealed?

    • Assess Headspace: For solutions stored for a while, oxidative degradation is a strong possibility.

    • Perform Peak Purity Analysis: Use a diode-array detector (DAD) to check the peak purity of the main analyte peak. Co-eluting impurities can be an early sign of degradation.[7]

    • Characterize Degradants: If possible, use LC-MS to get mass information on the impurity peaks. This can provide clues to the degradation pathway (e.g., an increase of 16 amu suggests oxidation).[7]

    • Future Prevention: Use freshly prepared solutions whenever possible. If solutions must be stored, consider adding an antioxidant (e.g., EDTA, if compatible with your assay) and purging with an inert gas.

Issue 3: I am observing poor peak shape (tailing) in my reversed-phase HPLC analysis.

  • Primary Suspect: Unwanted secondary interactions between the basic piperidine nitrogen and residual silanols on the HPLC column.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Ensure the pH of your mobile phase is low enough to keep the analyte fully protonated. A pH of 2.5-3.5 is often effective. This suppresses the interaction of the protonated amine with the column material.[9]

    • Add an Ion-Pairing Agent: If pH adjustment is not sufficient, a small amount of an amine modifier like triethylamine (TEA) can be added to the mobile phase to block active sites on the column.

    • Check for Column Overload: Injecting too much sample can cause peak tailing. Try reducing the injection volume or sample concentration.[9]

Section 3: Key Experimental Protocols

These protocols provide a starting point for robust and reliable experimentation.

Protocol 1: Preparation of a Stable Aqueous Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of (R)-3-(Piperidin-2-yl)pyridine HCl (MW: 198.69 g/mol ) in a citrate buffer.

  • Materials:

    • (R)-3-(Piperidin-2-yl)pyridine HCl

    • Citric Acid Monohydrate

    • Sodium Citrate Dihydrate

    • HPLC-grade water

    • Calibrated pH meter

    • Volumetric flasks and pipettes

  • Methodology:

    • Prepare 50 mM Citrate Buffer (pH 4.0):

      • Dissolve 2.62 g of citric acid monohydrate and 3.68 g of sodium citrate dihydrate in ~450 mL of HPLC-grade water.

      • Adjust the pH to 4.0 ± 0.05 using dilute HCl or NaOH.

      • Bring the final volume to 500 mL with HPLC-grade water.

      • Filter the buffer through a 0.22 µm filter.

    • Prepare 10 mM Stock Solution:

      • Accurately weigh 19.87 mg of (R)-3-(Piperidin-2-yl)pyridine HCl.

      • Transfer the solid to a 10 mL volumetric flask.

      • Add approximately 8 mL of the prepared pH 4.0 citrate buffer.

      • Vortex or sonicate gently until the solid is completely dissolved.

      • Bring the flask to the final volume with the citrate buffer. Mix thoroughly.

    • Storage:

      • Aliquot the solution into amber glass vials.

      • Store at 2-8°C for short-to-medium term use. For long-term storage, consider freezing at -20°C after flash-freezing in liquid nitrogen.

Protocol 2: Forced Degradation Study Workflow

This workflow is designed to intentionally degrade the sample to understand degradation pathways and validate that your analytical method is "stability-indicating," as per ICH guidelines.[10]

  • Objective: To generate potential degradation products under various stress conditions. A degradation of 5-20% is typically targeted.[10]

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the sample solution 1:1 with 0.2 M HCl. Heat at 60°C for 24 hours.[9][11]

    • Basic Hydrolysis: Mix the sample solution 1:1 with 0.2 M NaOH. Heat at 60°C for 8 hours.[9][11]

    • Oxidative Degradation: Mix the sample solution 1:1 with 6% H₂O₂. Keep at room temperature for 24 hours, protected from light.[9][11]

    • Thermal Degradation: Store the stock solution at 70°C for 48 hours. Also, test the solid compound in an oven at 105°C for 48 hours.[9][11]

    • Photolytic Degradation: Expose the solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².[9]

  • Analysis: Before analysis by HPLC, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase. Compare the chromatograms of the stressed samples to an unstressed control.

dot

G cluster_stress Stress Conditions acid Acid Hydrolysis (HCl, Heat) analysis Neutralize (if needed) Dilute & Analyze all samples via Stability-Indicating HPLC acid->analysis base Base Hydrolysis (NaOH, Heat) base->analysis oxidation Oxidation (H2O2, RT) oxidation->analysis thermal Thermal (Heat, Solid & Solution) thermal->analysis photo Photolytic (UV/Vis Light) photo->analysis start Prepare 1 mg/mL Stock Solution start->acid start->base start->oxidation start->thermal start->photo control Unstressed Control Sample start->control control->analysis end Compare Chromatograms Identify Degradants Calculate Mass Balance analysis->end

Caption: General workflow for a forced degradation study.

Section 4: Data Summary & Visualization

Table 1: Conceptual pH-Dependent Solubility of (R)-3-(Piperidin-2-yl)pyridine HCl

pH RangePredominant SpeciesExpected Aqueous SolubilityPrimary Concern
2.0 - 5.0Piperidinium Cation (Protonated)HighMinimal
5.0 - 8.0Mixed PopulationModerate to LowRisk of precipitation as pH increases
> 8.0Free Base (Neutral)Very LowHigh probability of precipitation

Table 2: Recommended Storage Conditions for Aqueous Solutions

ParameterRecommendationRationale
Solvent Acidic Buffer (e.g., pH 3-5 Citrate or Acetate)Maintains the highly soluble and stable protonated form.[4]
Temperature 2-8°C (Refrigerated)Slows the rate of chemical degradation.
Light Exposure Protect from light (Amber vials)Prevents photolytic degradation.[5]
Atmosphere Sealed container; consider inert gas overlay for long-termMinimizes solvent evaporation and oxidative degradation.[3]
Duration Prepare fresh; use within 1-2 weeks if possibleMinimizes the risk of degradation and ensures experimental consistency.
References
  • Biosynce. (2025, August 25).
  • BenchChem. (2025).
  • Paskiet, D., & Kaczmarek, L. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • Singh, S., & Kumar, V. (2012, June 15).
  • Jat-Aphilo, J., et al. (2024, January 23). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics. Available from: [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment.
  • Krasavin, M. (2022).
  • Alsante, K. M., et al. (2014). Forced degradation and impurity profiling.
  • Stanczak, A., et al. (2010). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica.
  • ResolveMass Laboratories. (2026, February 15).
  • BenchChem. (2025). Purity analysis and impurity profiling of 3-(Pyrazin-2-yloxy)piperidin-2-one.
  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine.
  • Al-Ghanim, S. M. (2023, August 24). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists.
  • De Ruiter, J., & Noggle, F. T. (2010). Analytical Methods for the analysis of piperazines. Royal Society of Chemistry.
  • Mackie, R. K., et al. (1997). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2.
  • Watson, G. K., & Cain, R. B. (1975). Microbial Metabolism of the Pyridine Ring. Metabolic Pathways of Pyridine Biodegradation by Soil Bacteria. Amanote Research.
  • Fluorochem. 2-(Piperidin-3-yl)pyridine (hydrochloride).
  • PubChem. 2-(Piperidin-3-yl)pyridine dihydrochloride. Available from: [Link]

  • BenchChem. (2025). Stability testing and degradation pathways of 2-Piperidin-1-ylmethyl-morpholine.

Sources

Overcoming interfering peaks in mass spectrometry of pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Mass Spectrometry of Pyridine Derivatives

Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Interfering Peaks & Spectral Anomalies[1]

Introduction: The Pyridine Paradox

Welcome. If you are analyzing pyridine derivatives, you are likely facing a dichotomy: these compounds are excellent candidates for Electrospray Ionization (ESI) due to their high proton affinity, yet they are notoriously difficult to analyze cleanly.[1]

The nitrogen lone pair that makes pyridines "fly" in positive mode also makes them "stick" to chromatographic silanols and "grab" background sodium ions. This guide is not a generic manual; it is a targeted troubleshooting system designed to eliminate the three classes of interfering peaks: Chromatographic Ghosts (tailing/carryover), Source Artifacts (adducts/dimers), and Isobaric Imposters (regioisomers).[1]

Module 1: The Source of Ions (Spectral Artifacts)

User Query: "I see a strong signal at [M+23] and [M+39], but my protonated ion [M+H] is weak. Also, I see a peak at [2M+H].[1] How do I clean this up?"

Diagnosis: You are experiencing Cation Adduct Interference and Dimerization .[1] Pyridines are Lewis bases; they coordinate avidly with alkali metals (Na⁺, K⁺) leached from glassware or solvents.[1]

Mechanism & Solution

The goal is Competitive Displacement . You cannot easily remove all sodium from your environment, so you must flood the system with a volatile cation (Ammonium,


) that out-competes sodium for the pyridine lone pair but falls off during desolvation or gives a clean 

signal.

Protocol: The "Displacement" Mobile Phase

  • Stop using glass. Switch to Polypropylene (PP) or TPX vials. Glass leaches Na⁺ and K⁺.[1]

  • Modifier Selection:

    • Standard: Add 5–10 mM Ammonium Formate to your aqueous mobile phase.[1]

    • Why? Ammonium (

      
      ) is in vast excess compared to trace Sodium (
      
      
      
      ).[1] It forms an
      
      
      complex which is thermally unstable.[1] In the source, it dissociates to yield the desired
      
      
      .
  • Source Tuning (Declustering Potential):

    • Increase your Declustering Potential (DP) or Fragmentor Voltage in 5V increments.[1]

    • Physics: Adducts are often held by weak electrostatic forces.[1] Higher energy collisions in the source can "strip" the adduct before the mass filter.

Data Table: Common Pyridine Spectral Interferences

Observed Mass ShiftCauseOriginRemediation
+21.98 Da Sodium Adduct

Glassware, solvents, sweatUse plastic vials; add

buffer.[1]
+37.96 Da Potassium Adduct

Glassware, buffersSame as above.[1]
+Mass of Analyte Dimer

High concentrationDilute sample 10x; Increase Source Temp.
+15.99 Da N-Oxide

Metabolite / OxidationCheck reaction quenching; distinct RT.[1]
+41.03 Da Acetonitrile Adduct

Mobile PhaseIncrease source gas flow/temp.

Module 2: The Source of Separation (Chromatographic Tailing)

User Query: "My pyridine peak is tailing badly (As > 1.5). This tail is hiding small impurity peaks that follow the main peak. How do I sharpen the shape?"

Diagnosis: This is Silanol Interaction .[1] Silica-based columns have residual silanol groups (


).[1] At neutral pH, these deprotonate to 

.[1] Your pyridine (pKa ~5.[1]2) is protonated (

).[1][2] The result is an ion-exchange mechanism that retains the pyridine in the "tail."
The "pH Switch" Strategy

You must operate where the column and analyte do not interact ionically.

  • Option A: Low pH (The Standard)

    • Condition: pH < 3.0 (using 0.1% Formic Acid or TFA).[1]

    • Mechanism: Silanols are protonated (neutral

      
      ).[1] Pyridine is protonated (
      
      
      
      ).[1][3]
    • Note: Trifluoroacetic acid (TFA) gives the best shape (ion-pairing) but suppresses MS signal significantly [1]. Use Formic Acid unless sensitivity is not critical.[1]

  • Option B: High pH (The Alternative)

    • Condition: pH > 8.0 (using Ammonium Bicarbonate/Hydroxide).

    • Mechanism: Pyridine is deprotonated (neutral).[1] Silanols are ionized (

      
      ).[1] No attraction.[1]
      
    • Requirement: You must use a column rated for high pH (e.g., Hybrid Organic-Inorganic particles like BEH or specialized polymer columns) [2].[1]

Visual Workflow: Troubleshooting Tailing & Adducts

Troubleshooting Start Problem: Interfering Peak CheckRT Is the interference co-eluting perfectly with the analyte? Start->CheckRT CoEluting Yes (Co-eluting) CheckRT->CoEluting Separated No (Distinct RT) CheckRT->Separated CheckMass Check Mass Difference (Delta) Mass22 Delta = +22 or +38 Da (Na/K Adduct) CheckMass->Mass22 MassSame Same Mass (Isobar) CheckMass->MassSame MassDouble Double Mass (Dimer) CheckMass->MassDouble CoEluting->CheckMass Ghost Ghost Peak / Carryover? Separated->Ghost FixAdduct Action: Add 10mM NH4 Formate Switch to Plastic Vials Mass22->FixAdduct FixIsobar Action: Change Column Selectivity (PFP or HILIC) MassSame->FixIsobar FixDimer Action: Dilute Sample Increase Source Temp MassDouble->FixDimer FixGhost Action: Add Needle Wash (ACN:IPA:Water + Formic) Ghost->FixGhost

Caption: Decision matrix for diagnosing interfering peaks based on retention time behavior and mass shift.

Module 3: The Source of Specificity (Isomers & N-Oxides)

User Query: "I am synthesizing a drug scaffold. I cannot distinguish between my desired Hydroxypyridine and the Pyridine N-Oxide byproduct. They have the same mass."

Diagnosis: You are dealing with Isobaric Interference .[1] Both species have the formula


 (MW 95). Standard MS1 cannot distinguish them.[1]
Differentiation Protocol

1. Chromatographic Separation (Orthogonality)

  • Standard C18 columns often fail to separate these polar isomers.[1]

  • Recommendation: Use a Pentafluorophenyl (PFP) column.[1] The fluorine atoms in the stationary phase interact via

    
     stacking with the pyridine ring. The electron density differences between the N-oxide and the Hydroxyl form usually result in baseline separation [3].
    

2. MS/MS Fragmentation (The "Fingerprint") You must use Tandem MS (MS/MS) to find diagnostic fragments.

  • Pyridine N-Oxide:

    • Characteristic loss: -16 Da (Loss of Oxygen).[1]

    • Mechanism: The N-O bond is relatively weak.

    • Precursor

      
      .[1]
      
  • Hydroxypyridine (Pyridone):

    • Characteristic loss: -28 Da (Loss of CO).[1]

    • Mechanism: Tautomerizes to the pyridone form (carbonyl), leading to CO ejection.

    • Precursor

      
      .
      

3. Metal Complexation (Advanced) If MS/MS is ambiguous, infuse the sample with a trace of Zinc (


). Hydroxypyridines form chelation complexes with distinct stoichiometries compared to N-oxides [4].[1]

FAQs: Rapid Fire Troubleshooting

Q: I see a peak at [M+42] in acetonitrile mobile phase. Is it an impurity? A: Likely not. This is an acetonitrile adduct


.[1] It is common with basic nitrogens.[1]
  • Fix: Increase the Source Temperature (Gas Temp) by 50°C. These adducts are thermally labile and will disappear, increasing your

    
     signal.[1]
    

Q: Can I use Ion Pairing agents like Hexanesulfonic acid? A: Avoid if possible. Non-volatile ion-pairing agents will permanently contaminate your MS source, requiring a vent and physical cleaning.[1] If you must use ion pairing for retention, use volatile perfluorinated acids like Heptafluorobutyric Acid (HFBA), but be aware they still suppress ionization [5].[1]

Q: My pyridine isn't retaining on C18 at all. It elutes in the void volume. A: Pyridines are small and polar.

  • Fix 1: Use a HILIC (Hydrophilic Interaction) column with an Ammonium Acetate/Acetonitrile gradient.[1]

  • Fix 2: Use a C18 column compatible with 100% Aqueous conditions (polar-embedded group) to prevent phase collapse, and start at 0% Organic.[1]

References

  • Waters Corporation. (2020).[1] Controlling formation of metal ion adducts and enhancing sensitivity in LC-MS.Link

  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool.[4][5][6][7]Link

  • Restek Corporation. (2018).[1] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?Link

  • American Chemical Society. (2011).[1] Differentiation of Isomeric Hydroxypyridine N-Oxides Using Metal Complexation and ESI-MS.Link[1]

  • Agilent Technologies. (2015).[1] Control pH During Method Development for Better Chromatography.Link

Sources

Validation & Comparative

Comparative Guide: High-Resolution ¹H-NMR Spectral Analysis and Enantiomeric Profiling of (R)-3-(Piperidin-2-yl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-3-(Piperidin-2-yl)pyridine, commonly known as (R)-anabasine, is a minor tobacco alkaloid historically utilized in smoking cessation therapies and extensively investigated for its neuropharmacological properties[1]. In its free-base form, anabasine is a colorless liquid that is highly susceptible to oxidative degradation and browning upon exposure to atmospheric oxygen and ultraviolet light[1]. Consequently, the hydrochloride salt—(R)-3-(Piperidin-2-yl)pyridine hydrochloride —is the preferred, stable reference standard for rigorous analytical and biological assays[2].

For researchers and drug development professionals, verifying the structural identity and enantiomeric purity of this standard is critical. This guide objectively compares the ¹H-NMR spectral performance of the hydrochloride salt against its free-base alternative, evaluates methodologies for enantiomeric discrimination, and provides a field-proven, self-validating experimental protocol for chiral NMR analysis.

Structural Context & The Causality of Chemical Shifts

The ¹H-NMR spectral analysis of anabasine requires careful consideration of its biphasic structural nature. The molecule consists of an aromatic pyridine ring and an aliphatic piperidine ring, which exhibit distinctly different electronic environments[1]. Reference spectra for anabasine hydrochloride are typically acquired at high field strengths (e.g., 600 MHz) in polar deuterated solvents like CD₃OD or D₂O to resolve the complex multiplets of the piperidine ring[3].

The Causality of Protonation

When comparing the free base to the hydrochloride salt, analysts will observe drastic chemical shift differences. This is driven by the basicity differential between the two nitrogen atoms. The sp³-hybridized secondary amine in the piperidine ring is significantly more basic (pKa ~10.8) than the sp²-hybridized pyridine nitrogen (pKa ~3.1).

In the mono-hydrochloride salt, protonation occurs exclusively at the piperidine nitrogen. The formation of the localized positive charge (NH₂⁺) exerts a strong electron-withdrawing inductive effect (-I effect) through the adjacent sigma bonds. This heavily deshields the equatorial and axial protons on the piperidine ring—particularly the H-2 proton—shifting it significantly downfield, while the pyridine protons experience only marginal through-space deshielding.

Mechanistic_Pathway A (R)-Anabasine Hydrochloride B Selective Piperidine N-Protonation A->B pKa ~10.8 vs 3.1 C Strong Inductive (-I) Effect B->C NH2+ Formation D Downfield Deshielding (H-2 shifts to ~4.4 ppm) C->D Electron Withdrawal

Mechanistic pathway of piperidine protonation causing diagnostic downfield 1H-NMR shifts.

Table 1: ¹H-NMR Chemical Shift Comparison (600 MHz, CD₃OD)

Note: Values are representative averages to illustrate the protonation effect.

Proton AssignmentFree Base (δ ppm)HCl Salt (δ ppm)MultiplicityMechanistic Causality for Shift
H-2' (Pyridine) 8.558.65dMild through-space deshielding
H-6' (Pyridine) 8.458.55ddMild through-space deshielding
H-4' (Pyridine) 7.807.95dtMild through-space deshielding
H-5' (Pyridine) 7.357.50ddMild through-space deshielding
H-2 (Piperidine) 3.60 4.45 dd Strong -I effect from adjacent NH₂⁺
H-6 (Piperidine) 2.80, 3.203.15, 3.50m-I effect from NH₂⁺ (axial/equatorial)
H-3,4,5 (Piperidine) 1.50 - 2.001.80 - 2.20mConformational locking & mild -I effect

Comparative Analysis: Enantiomeric Profiling Alternatives

Confirming that the product is strictly the (R)-enantiomer is a critical quality control step. Below is an objective comparison of the three primary methodologies used for enantiomeric discrimination of anabasine.

Table 2: Performance Comparison of Enantiomeric Purity Methods
MethodologyResolutionSample Prep ComplexityQuantitative AccuracyOperational Cost
¹H-NMR + Chiral Solvating Agent (CSA) High (Baseline resolution of H-2)Moderate (Requires free-basing step)Excellent (LOD ~1% ee)Low (Standard NMR access)
Chiral HPLC (UV Detection) Very HighLow (Direct injection)Excellent (LOD <0.1% ee)High (Requires expensive chiral columns)
Optical Rotation (Polarimetry) Low (Bulk property measurement)Low (Direct dissolution)Poor (Highly susceptible to chiral impurities)Very Low

The Analytical Verdict: While Chiral HPLC offers the lowest limit of detection, ¹H-NMR with a Chiral Solvating Agent (CSA) such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) provides the most robust orthogonal verification of both structural identity and enantiomeric purity in a single assay.

Experimental Protocol: A Self-Validating NMR System

Expertise & Experience Insight: You cannot simply add a CSA to the hydrochloride salt in CD₃OD. CSAs rely on delicate hydrogen-bonding interactions to form transient diastereomeric complexes. The protonated amine (NH₂⁺) in the HCl salt prevents this, and polar solvents like CD₃OD will outcompete the CSA for hydrogen bonds. Therefore, an in-situ free-basing step followed by extraction into a non-polar solvent (CDCl₃) is an absolute mechanistic requirement.

To ensure trustworthiness, this protocol is designed as a self-validating system . You must first run a racemic control to prove the system can resolve the enantiomers before testing the pure (R)-standard.

Validation_Workflow S1 1. System Suitability Racemic Anabasine + (R)-TFAE S2 2. Sample Prep (R)-Anabasine HCl Free-Basing S1->S2 Validates Signal Splitting S3 3. Chiral Complexation Add 2.0 eq (R)-TFAE in CDCl3 S2->S3 Enables H-Bonding S4 4. NMR Acquisition 600 MHz, 298K, 16 Scans S3->S4 Diastereomeric Complexes S5 5. Data Validation Verify Baseline Resolution & Integrate S4->S5 ee > 99% Confirmation

Self-validating workflow for enantiomeric profiling of (R)-Anabasine via 1H-NMR.

Step-by-Step Methodology

Phase 1: System Suitability (The Validation Step)

  • Dissolve 5 mg of racemic anabasine hydrochloride in 0.5 mL of 10% aqueous K₂CO₃ to deprotonate the piperidine nitrogen.

  • Extract the free base into 0.6 mL of CDCl₃. Transfer the organic layer to an NMR tube.

  • Add 2.0 molar equivalents of (R)-(-)-TFAE to the NMR tube.

  • Acquire a ¹H-NMR spectrum at 600 MHz (298K, zg30 pulse program, 16 scans).

  • Validation Gate: Observe the H-2 piperidine proton (~3.6 ppm). Because the (R)- and (S)-enantiomers form different diastereomeric complexes with (R)-TFAE, the anthryl ring provides differential anisotropic shielding. You must observe the H-2 signal split into two distinct doublets of doublets (Δδ ≈ 0.05 ppm) with a 1:1 integration ratio. If this is not observed, the system is invalid.

Phase 2: Product Analysis

  • Repeat Steps 1-4 using exactly 5 mg of the (R)-3-(Piperidin-2-yl)pyridine hydrochloride test sample.

  • Data Interpretation: Overlay the spectrum with the racemic control. The presence of only a single H-2 doublet of doublets corresponding to the (R)-diastereomeric complex—and the complete absence of the (S)-signal—confirms an enantiomeric excess (ee) of >99%.

Conclusion

While (R)-anabasine free base is prone to rapid oxidative degradation[1], the hydrochloride salt offers exceptional stability for long-term research[2]. However, analyzing the HCl salt requires an understanding of how selective nitrogen protonation radically alters the ¹H-NMR chemical shift landscape. By utilizing the self-validating free-basing and CSA protocol outlined above, researchers can achieve highly accurate, orthogonal confirmation of both structural integrity and enantiomeric purity without relying solely on expensive chiral chromatography.

References

  • Combined Computational and Experimental Studies of Anabasine Encapsulation by Beta-Cyclodextrin. Plants (Basel). 2022. URL:[Link]

  • Synthesis and biological activity of N-acyl anabasine and cytisine derivatives with adamantane, pyridine and 1,2-azole fragments. Preprints.org. 2022. URL:[Link]

Sources

Comparative Potency Guide: (R)-3-(Piperidin-2-yl)pyridine HCl vs. Nicotine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between (R)-3-(Piperidin-2-yl)pyridine HCl (referred to herein as (R)-Anabasine ) and Nicotine . This analysis is designed for researchers in neuropharmacology and medicinal chemistry, focusing on the structural determinants of potency, receptor selectivity profiles, and experimental validation.

Executive Summary

Nicotine remains the gold standard for high-affinity activation of the


 nicotinic acetylcholine receptor (nAChR), the primary driver of central dopaminergic signaling. (R)-3-(Piperidin-2-yl)pyridine  (the R-enantiomer of the alkaloid Anabasine) represents a structural expansion of the pyrrolidine ring to a piperidine ring.

Experimental data indicates a distinct pharmacological divergence:

  • 
     Potency:  Nicotine is approximately 500-fold more potent  than (R)-Anabasine. The ring expansion introduces steric bulk that disfavors binding in the high-affinity 
    
    
    
    pocket.
  • Receptor Selectivity: While Nicotine is

    
     selective, (R)-Anabasine exhibits a "selectivity shift," displaying significant efficacy at 
    
    
    
    homomeric receptors
    and muscle-type receptors , where it can exceed the potency of its (S)-enantiomer.
  • Toxicology: Contrary to the general rule for nicotine isomers (where S > R in potency/toxicity), (R)-Anabasine has demonstrated higher lethality (lower LD50) in murine models compared to its natural (S)-counterpart, likely due to peripheral neuromuscular blockade.

Chemical & Structural Pharmacophore Analysis[1]

The core difference lies in the saturated nitrogenous ring attached to the pyridine moiety. This structural variation dictates the conformational landscape and receptor docking.

  • Nicotine: Contains a 5-membered pyrrolidine ring. The distance between the pyridine nitrogen and the pyrrolidine nitrogen (internitrogen distance) is optimized for the

    
     agonist binding site (~4.8 Å).
    
  • (R)-Anabasine: Contains a 6-membered piperidine ring. This expansion increases the internitrogen distance and alters the pKa and conformational flexibility.

Structural Visualization (Graphviz)

The following diagram illustrates the structural relationship and the "Ring Expansion" effect on receptor fit.

Pharmacophore Nicotine Nicotine (S)-3-(1-methylpyrrolidin-2-yl)pyridine Feature_Ring Ring Size Difference (Critical Determinant) Nicotine->Feature_Ring 5-Membered Pyrrolidine Anabasine (R)-Anabasine (R)-3-(Piperidin-2-yl)pyridine Anabasine->Feature_Ring 6-Membered Piperidine Effect_a4b2 Reduced a4b2 Affinity (Steric Clash) Feature_Ring->Effect_a4b2 Conformational Constraint Effect_a7 Retained/Enhanced a7 Activity (Tolerates Bulk) Feature_Ring->Effect_a7 Pharmacophore Overlap

Figure 1: Structural impact of ring expansion on receptor subtype selectivity.

Pharmacodynamics: Receptor Binding & Functional Potency[2]

The following data synthesizes comparative binding affinities (


) and functional potencies (

) derived from mammalian tissue and oocyte expression systems.
Table 1: Comparative Potency Profile
MetricTarget ReceptorNicotine (Reference)(R)-AnabasineRelative Potency
Binding Affinity (

)

(Neuronal)
1 – 2 nM ~910 nM Nicotine is ~500x more potent
Binding Affinity (

)

(Neuronal)
~4,000 nM~2,000 nM(R)-Anabasine is ~2x more potent
Functional Efficacy (

)

100% (Full Agonist)< 20% (Partial Agonist)(R)-Anabasine is a weak partial agonist
Toxicity (LD50, IV Mouse) Systemic 0.3 mg/kg11 mg/kgNicotine is more lethal (per mg), but (R)-Anabasine is more toxic than (S)-Anabasine
Mechanistic Insight[3]
  • 
     Interaction:  The high-affinity binding site at the 
    
    
    
    interface requires a specific cationic placement. The piperidine ring of (R)-Anabasine creates steric hindrance, preventing the "loop C" closure required for full channel activation. This results in weak partial agonism , meaning even at saturating concentrations, (R)-Anabasine cannot elicit the same maximal current as Nicotine.
  • Stereochemical Inversion: Unlike Nicotine, where the (R)-enantiomer is significantly weaker (almost inactive) at neuronal receptors, (R)-Anabasine retains significant biological activity . In fact, at fetal neuromuscular junctions, (R)-Anabasine has been reported to be more potent than its (S)-isomer.

Experimental Protocols

To validate these potency differences in your own laboratory, the following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding Assay ( )

Objective: Determine


 values to quantify affinity loss.
  • Membrane Preparation: Use rat cortical membranes or HEK293 cells stably expressing human

    
     nAChRs.
    
  • Radioligand: Use [^3H]-Epibatidine (0.5 nM) or [^3H]-Nicotine (2 nM). Note: Epibatidine is preferred for higher signal-to-noise ratio.

  • Incubation:

    • Prepare 10 serial dilutions of (R)-Anabasine HCl (range: 10 nM to 100

      
      M).
      
    • Incubate membranes + radioligand + test compound in Tris-HCl buffer (pH 7.4) for 75 minutes at 25°C.

    • Control: Define non-specific binding using 300

      
      M Nicotine tartrate.
      
  • Harvesting: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation. Fit data to a one-site competition model:

    
    
    Validation Check: The 
    
    
    
    for Nicotine controls must fall within 1-3 nM. If >5 nM, check membrane integrity.
Protocol B: Two-Electrode Voltage Clamp (Functional Assay)

Objective: Measure


 and efficacy (

) in Xenopus oocytes.
  • Expression: Inject Xenopus oocytes with cRNA encoding human

    
     and 
    
    
    
    subunits (1:1 ratio). Incubate for 3-5 days.
  • Recording: Clamp oocytes at -60 mV.

  • Perfusion:

    • Apply Acetylcholine (100

      
      M) to establish 
      
      
      
      (Reference).
    • Wash for 5 minutes.

    • Apply (R)-Anabasine (various concentrations).[1]

  • Data Logic:

    • If current response is <10% of ACh max despite high concentration -> Weak Partial Agonist .

    • If response plateaus at lower concentration than Nicotine -> High Potency (unlikely for Anabasine at

      
      ).
      

Signaling Pathway Visualization

The following diagram details the divergent downstream effects. Nicotine strongly drives the Dopaminergic reward pathway, whereas (R)-Anabasine preferentially targets peripheral and


 pathways.

SignalingPathway a4b2 a4b2 nAChR (High Affinity Site) DA_Release Dopamine Release (Reward/Addiction) a4b2->DA_Release a7 a7 nAChR (Low Affinity Site) Ca_Influx Ca2+ Influx (Neuroprotection/Plasticity) a7->Ca_Influx Muscle Neuromuscular nAChR Toxicity Neuromuscular Blockade (Toxicity/Respiratory Failure) Muscle->Toxicity Nicotine Nicotine Nicotine->a4b2 Strong Agonist (Ki ~2nM) Nicotine->a7 Weak Agonist R_Anab (R)-Anabasine R_Anab->a4b2 Weak Partial Agonist (Ki ~900nM) R_Anab->a7 Full Agonist R_Anab->Muscle Potent Agonist (R > S)

Figure 2: Divergent signaling pathways. Note (R)-Anabasine's shift toward


 and muscle receptors.

References

  • Kem, W. R., et al. (2006). Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine. Toxicon , 47(3), 280-289.

  • Xing, H., et al. (2020).[2] A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine. Marine Drugs , 18(2), 106.

  • Papke, R. L., et al. (2015). Variable effects of nicotine, anabasine, and their interactions on parasitized bumble bees. Proceedings of the Royal Society B , 282(1819).

  • BenchChem. (2025).[3] Anabasine vs. N-methyl-anabasine: A Comparative Pharmacological Study.

Sources

Comprehensive Validation Guide: Enantiomeric Purity of (R)-3-(Piperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Validation Guide Subject: (R)-Anabasine (3-(Piperidin-2-yl)pyridine) Methodology: Chiral High-Performance Liquid Chromatography (HPLC)[1]

Executive Summary

This guide outlines the validation framework for determining the enantiomeric purity of (R)-3-(Piperidin-2-yl)pyridine (commonly known as Anabasine). While Nuclear Magnetic Resonance (NMR) and Polarimetry offer rapid approximations, Chiral HPLC remains the gold standard for drug development due to its superior sensitivity (LOD < 0.05%) and ability to quantify trace enantiomeric impurities (0.1% level) required by ICH guidelines.

This document provides a self-validating protocol using polysaccharide-based stationary phases, specifically addressing the basicity of the piperidine ring which frequently causes peak tailing in standard protocols.

The Challenge: The Molecule & The Matrix

The Analyte: (R)-3-(Piperidin-2-yl)pyridine

  • Structure: A pyridine ring coupled to a piperidine ring.[2]

  • Chiral Center: The C2 position of the piperidine ring.

  • Chemical Nature: Strongly basic (secondary amine in piperidine, tertiary amine in pyridine).

The Problem: Standard chiral methods often fail due to the interaction between the basic nitrogen of the piperidine ring and residual silanols on the silica support of the column. This results in broad, tailing peaks that mask trace enantiomers. Success depends entirely on the correct mobile phase additives.

Comparative Analysis: Selecting the Right Tool

For a drug development workflow, the choice of method dictates the quality of data. The following table compares Chiral HPLC against common alternatives.

Table 1: Comparative Performance Matrix
FeatureChiral HPLC (Recommended) Chiral NMR (Shift Reagents) Polarimetry (Specific Rotation)
Primary Mechanism Physical separation on Chiral Stationary Phase (CSP)Diastereomeric interaction with Chiral Solvating Agent (CSA)Optical rotation of polarized light
Limit of Detection (LOD) < 0.05% (Trace impurity level)~1.0% (Insufficient for high purity)Low (Requires high conc.)
Specificity High (Resolves enantiomers & chemical impurities)Medium (Overlapping signals common)Low (Affected by all chiral impurities)
Robustness High (Once validated)Medium (Sensitive to pH/Conc)Low (Sensitive to temp/solvent)
Throughput 10–20 min/runFast (< 5 min)Instant
Use Case Final Release / QC / Stability Early Screening / Reaction MonitoringIdentity Confirmation only

Scientist's Insight: Do not rely on Polarimetry for purity. A sample can have a correct specific rotation value while still containing up to 5% of the wrong enantiomer if other chiral impurities cancel out the rotation.

Method Development Strategy

The development of a robust method for Anabasine requires a systematic screening of Polysaccharide columns. The Amylose and Cellulose carbamate derivatives are the industry standard for alkaloids.

Stationary Phase Selection[3][4][5]
  • Primary Candidate: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[3][4][5]

    • Why: Amylose helices often provide better inclusion for the bulky pyridine-piperidine bi-cycle structure compared to cellulose.

  • Secondary Candidate: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[3][4]

    • Why: Often provides complementary selectivity if AD-H fails.

Mobile Phase & Additives (The Critical Step)

Because Anabasine is a secondary amine, it will bind irreversibly to non-capped silanols.

  • Base Solvent: n-Hexane / Isopropanol (IPA).[6]

  • Mandatory Additive: Diethylamine (DEA) or Ethanolamine.

    • Concentration: 0.1% v/v.

    • Mechanism:[7][8][9] DEA competes for the active silanol sites, "blocking" them from the Anabasine, ensuring sharp peaks.

Development Workflow Visualization

MethodDevelopment Start Start: (R)-Anabasine Sample Solubility Check Solubility: Hexane/IPA (90:10) Start->Solubility MobilePhase Mobile Phase A: Hex:IPA:DEA (90:10:0.1) Solubility->MobilePhase Screen1 Screen Column 1: Chiralpak AD-H (Amylose derivative) Decision Resolution (Rs) > 2.0? Screen1->Decision Screen2 Screen Column 2: Chiralcel OD-H (Cellulose derivative) Screen2->Decision MobilePhase->Screen1 MobilePhase->Screen2 Optimize Optimize: 1. Increase IPA (to 20%) 2. Change Additive (TEA/TFA) Decision->Optimize No (Tailing/Overlap) FinalMethod Final Method: Ready for Validation Decision->FinalMethod Yes Optimize->Screen1 Re-inject

Figure 1: Decision tree for selecting the optimal chromatographic conditions for basic alkaloids.

Standard Operating Procedure (SOP)

Based on typical behavior of tobacco alkaloids, the following conditions serve as the Self-Validating System for (R)-Anabasine.

Chromatographic Conditions
  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV @ 260 nm (Pyridine absorption maximum)

  • Injection Volume: 10 µL

Preparation of Solutions
  • System Suitability Solution (Racemate): Dissolve equal parts of (R)- and (S)-Anabasine to a final concentration of 1.0 mg/mL. Goal: Confirm resolution between enantiomers.

  • Test Sample: Dissolve (R)-Anabasine target at 1.0 mg/mL.

  • Sensitivity Solution: Dilute Test Sample to 0.1% (1 µg/mL). Goal: Confirm LOQ.

Validation Protocol (ICH Q2 Aligned)

To prove this method is suitable for regulatory submission, you must execute the following validation parameters.

Specificity
  • Objective: Prove that the (S)-enantiomer (impurity) is separated from the (R)-enantiomer (active) and other synthesis intermediates.

  • Acceptance Criteria: Resolution (

    
    ) between (R) and (S) peaks must be 
    
    
    
    (Baseline separation).
  • Protocol: Inject the Racemic System Suitability Solution.

Linearity[11][12]
  • Objective: Ensure the detector response is linear for the impurity ((S)-enantiomer) over the expected range.

  • Range: 0.05% to 2.0% of the target concentration.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)[3][10]
  • Objective: Confirm that the method correctly quantifies the impurity when it is actually present.

  • Protocol: Spike the pure (R)-Anabasine with known amounts of (S)-Anabasine at 0.1%, 0.5%, and 1.0% levels.

  • Acceptance: Recovery between 90% – 110%.

Validation Workflow Diagram

Validation Step1 1. Specificity (Inject Racemate) Step2 2. Sensitivity (LOD/LOQ Det.) Step1->Step2 Step3 3. Linearity (5 Conc. Levels) Step2->Step3 Step4 4. Accuracy (Spike Recovery) Step3->Step4 Step5 5. Robustness (Flow/Temp +/-) Step4->Step5

Figure 2: Sequential validation workflow according to ICH Q2(R1) guidelines.

References

  • BenchChem. (2025).[3][10][11] A Head-to-Head Battle for Enantiomeric Purity: Chiral HPLC vs. NMR. Retrieved from

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from

  • Si, X., et al. (2024).[12] Chiral separation of four pairs of alkaloid enantiomers via a C18 + polysaccharide-based chiral column. ResearchGate. Retrieved from

  • Mishra, S., et al. (2023).[8] Catalytic Enantioselective Synthesis of 3-Piperidines. Journal of the American Chemical Society.[13] Retrieved from

Sources

Distinguishing (R)-3-(Piperidin-2-yl)pyridine from Racemic Anabasine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Discovery Scientists

Executive Summary: The Chirality Factor

In the development of nicotinic acetylcholine receptor (nAChR) ligands, distinguishing the enantiomers of anabasine is critical due to their divergent toxicological and pharmacological profiles.

The Core Distinction:

  • (R)-3-(Piperidin-2-yl)pyridine (also known as (+)-Anabasine ) is the dextrorotatory enantiomer. It is often a minor component in natural sources but exhibits higher acute toxicity in murine models compared to its isomer.

  • Racemic Anabasine ((±)-Anabasine) is a 1:1 stoichiometric mixture of the (R)- and (S)-enantiomers. It is optically inactive and physically distinct in terms of crystallization behavior and biological potency.

Key Verdict: While often assumed to be pharmacologically inferior, the (R)-enantiomer displays distinct receptor kinetics and higher lethality (lower LD50) than the naturally dominant (S)-form, necessitating rigorous chiral separation for accurate safety profiling.

Chemical Identity & Physicochemical Characterization[1][2][3][4][5][6][7]

The physical properties of the pure enantiomer versus the racemate are nearly identical in standard achiral environments (e.g., boiling point, refractive index), making chiral specific techniques mandatory for identification.

Table 1: Comparative Physicochemical Profile[8]
Feature(R)-3-(Piperidin-2-yl)pyridineRacemic Anabasine ((±)-Anabasine)(S)-Anabasine (Natural Standard)
CAS Number 13078-04-1 (Generic for isomers often used)13078-04-1 (Mix) / 494-52-0 (General)494-52-0
Optical Rotation (

)
Positive (+) (Dextrorotatory) (Optically Inactive)Negative (-) (Levorotatory)
Physical State Viscous Yellow LiquidViscous Yellow LiquidViscous Yellow Liquid
Boiling Point ~270–272°C~270–272°C~270–272°C
Chiral HPLC Elution Distinct Retention Time (Method Dependent)Two Peaks (1:1 Ratio)Single Peak
Dominant Source Synthetic Resolution / Minor Natural ComponentSynthetic Total SynthesisNicotiana glauca (Tree Tobacco)

Expert Insight: Do not rely on boiling point or refractive index to distinguish these forms. Polarimetry or Chiral HPLC are the only non-destructive definitive physical methods.

Analytical Distinction Protocols

To validate the identity of your sample, use the following self-validating protocols.

Protocol A: Chiral HPLC Separation (The Gold Standard)

Objective: Quantify enantiomeric excess (ee) and distinguish (R)-form from racemate.

  • Column: Chiralpak AGP (

    
    -acid glycoprotein) or Lux Cellulose-2  (Cellulose tris(3-chloro-4-methylphenylcarbamate)).
    
  • Mobile Phase:

    • Buffer: 30 mM Ammonium Formate adjusted to pH 9.5 with Ammonium Hydroxide.

    • Modifier: Methanol (10% v/v).

    • Ratio: 90:10 (Buffer:MeOH).

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 260 nm or MS/MS (MRM mode).

  • Expected Result:

    • Racemic Anabasine: Two baseline-separated peaks with equal area integration (1:1).

    • (R)-Enantiomer: Single peak matching the retention time of the second eluting isomer (typically, though order depends on column selection).

    • (S)-Enantiomer: Single peak matching the first eluting isomer.

Protocol B: 1H-NMR with Chiral Shift Reagents

Objective: Rapid determination of enantiomeric purity without a chiral column.

  • Sample Prep: Dissolve 5-10 mg of the anabasine sample in 0.5 mL of

    
    .
    
  • Reagent Addition: Add Eu(hfc)3 (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) in a 0.2 to 0.5 molar equivalent ratio.

  • Observation:

    • The paramagnetic europium complex binds to the piperidine nitrogen.

    • Racemic: The piperidine ring protons (particularly the C2 proton) will split into two distinct sets of signals due to the diastereomeric environment created by the chiral lanthanide.

    • (R)-Enantiomer: No splitting of proton signals is observed; peaks simply shift downfield.

Biological & Pharmacological Divergence[9]

The assumption that enantiomers have identical biological activity is dangerous in nicotinic pharmacology.

Receptor Binding Profile (nAChRs)

Both enantiomers act as agonists at nicotinic acetylcholine receptors, but their affinities differ slightly, influencing their therapeutic index.[1][2]

  • 
     nAChR:  The (R)-enantiomer exhibits high affinity, with 
    
    
    
    values often reported in the nanomolar range (~910 nM), comparable to or slightly more potent than the (S)-form (~1100 nM).
  • 
     nAChR:  Both enantiomers are full agonists, but the (S)-form is typically the standard for reference.
    
Toxicology: The "R" Danger

Contrary to the common pattern where the natural product is more potent, (R)-anabasine is more toxic in acute models.

  • LD50 (Mouse, Intravenous):

    • (R)-Anabasine: ~11 mg/kg (Higher Toxicity)

    • (S)-Anabasine: ~16 mg/kg (Lower Toxicity)

    • Racemic: Intermediate toxicity.

Critical Safety Note: When handling synthetic anabasine (often racemic), assume a higher toxicity potential than natural anabasine due to the presence of the (R)-isomer.

Decision Workflows (Visualized)

Figure 1: Analytical Identification Workflow

This diagram outlines the logical steps to determine if an unknown sample is (R)-anabasine, (S)-anabasine, or the racemate.

Anabasine_ID Start Unknown Anabasine Sample Polarimetry Step 1: Polarimetry (Specific Rotation) Start->Polarimetry Zero Rotation = 0° Polarimetry->Zero No Optical Activity NonZero Rotation ≠ 0° Polarimetry->NonZero Optical Activity Detected Racemic Identify: Racemic (±)-Anabasine Zero->Racemic Direction Check Sign of Rotation NonZero->Direction Positive Positive (+) Direction->Positive Negative Negative (-) Direction->Negative R_Form Identify: (R)-(+)-Anabasine (Higher Toxicity Isomer) Positive->R_Form S_Form Identify: (S)-(-)-Anabasine (Natural Isomer) Negative->S_Form Confirmation Step 2: Chiral HPLC (Confirm ee > 95%) R_Form->Confirmation S_Form->Confirmation

Caption: Logical flow for distinguishing anabasine stereoisomers using polarimetry and HPLC validation.

Figure 2: Pharmacological Interaction Mechanism

Visualizing why the (R)-enantiomer behaves differently at the receptor level.

Receptor_Binding R_Anabasine (R)-Anabasine nAChR nAChR Binding Pocket (Chiral Environment) R_Anabasine->nAChR Stereoselective Fit S_Anabasine (S)-Anabasine S_Anabasine->nAChR Stereoselective Fit Binding_R Binding Mode A (High Affinity, Higher Toxicity) nAChR->Binding_R Induced Fit (R) Binding_S Binding Mode B (Standard Affinity, Natural) nAChR->Binding_S Induced Fit (S) Toxicity Acute Toxicity (LD50 ~11 mg/kg) Binding_R->Toxicity Activity Standard Activity (LD50 ~16 mg/kg) Binding_S->Activity

Caption: Differential binding modes of anabasine enantiomers leading to distinct toxicological outcomes.

References

  • Xing, H., et al. (2020). A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine. Marine Drugs. Link

  • Kem, W. R., et al. (2006). Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine. Toxicon.[3][2] Link

  • Ji, H., et al. (2019). Determination of Tobacco Alkaloid Enantiomers Using Reversed Phase UPLC/MS/MS. Heliyon. Link

  • Lee, S. T., et al. (2006). Stereoselective synthesis and toxicological evaluation of anabasine enantiomers. Chemical Research in Toxicology. Link

  • Domino, E. F., et al. (1999). Enantiomeric Composition of Nornicotine, Anatabine, and Anabasine in Tobacco.[4] Chirality.[5][2][6][7] Link

Sources

Cross-reactivity of (R)-3-(Piperidin-2-yl)pyridine in cotinine immunoassays

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Cross-Reactivity of (R)-3-(Piperidin-2-yl)pyridine in Cotinine Immunoassays

As a Senior Application Scientist, I frequently encounter a critical analytical dilemma in clinical trials and pharmacokinetic studies: differentiating active tobacco use from Nicotine Replacement Therapy (NRT) compliance. While cotinine is the gold-standard biomarker for nicotine exposure, it cannot distinguish between combustible tobacco and NRT. To solve this, laboratories measure minor tobacco alkaloids like (R)-3-(Piperidin-2-yl)pyridine (commonly known as (+)-anabasine), which are present in tobacco but absent in purified NRT products.

However, a fundamental question arises during assay selection: Does high-concentration anabasine cross-react with cotinine immunoassays, leading to false-positive cotinine quantification?

This guide objectively compares the specificity of modern cotinine immunoassays against (R)-3-(Piperidin-2-yl)pyridine, providing mechanistic insights, comparative performance data, and self-validating laboratory protocols.

Mechanistic Insight: Structural Homology and Antibody Specificity

To understand cross-reactivity, we must analyze the structural causality behind antibody-antigen binding.

  • Cotinine (1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one) features a pyridine ring attached to a pyrrolidinone ring.

  • (R)-3-(Piperidin-2-yl)pyridine features a pyridine ring attached to a saturated piperidine ring.

While both molecules share the pyridine moiety, high-fidelity monoclonal anti-cotinine antibodies are engineered to recognize the unique spatial geometry of the pyrrolidinone ring—specifically its carbonyl oxygen and N-methyl group [5]. Because (R)-3-(Piperidin-2-yl)pyridine lacks these functional groups and possesses a bulkier six-membered piperidine ring, steric hindrance prevents it from fitting into the antibody's paratope. This structural divergence is the root cause of the extremely low cross-reactivity observed in premium assays.

Comparative Product Performance

When selecting a detection platform, it is crucial to understand how different technologies handle structurally similar interferents. Below is a comparative analysis of High-Fidelity Homogeneous Enzyme Immunoassays (HEIA), Point-of-Care (POC) Lateral Flow Strips, and LC-MS/MS (the gold standard) [1, 2, 4].

Table 1: Comparative Specificity Profile of Cotinine Detection Platforms

CompoundTarget Concentration (ng/mL)Premium HEIA (% CR)POC Test Strips (% CR)LC-MS/MS (% CR)
(-)-Cotinine 200100.0%100.0%100.0%
(R)-3-(Piperidin-2-yl)pyridine 250,0000.08% < 1.0%0.0% (Resolved by RT)
trans-3'-hydroxycotinine 10,0004.4%12.0% - 40.0%0.0%
S(-)-Nicotine 25,0000.80%< 1.0%0.0%

Data Synthesis: Premium HEIA platforms (such as the LZI Cotinine Enzyme Immunoassay) demonstrate exceptional specificity, showing a negligible 0.08% cross-reactivity to (+)-anabasine even at supra-physiological concentrations of 250,000 ng/mL [1]. Conversely, while POC strips also resist anabasine interference, they suffer from high cross-reactivity to trans-3'-hydroxycotinine, which can cause false positives in recent quitters [2, 3].

Data Visualization: Competitive Binding Mechanism

The following diagram illustrates the biochemical workflow of a Homogeneous Enzyme Immunoassay (HEIA) and demonstrates why (R)-3-(Piperidin-2-yl)pyridine fails to generate a false signal.

EIA_Mechanism cluster_sample Sample Components Cotinine Cotinine (Target Analyte) Complex1 Ab-Cotinine Complex (Target Bound) Cotinine->Complex1 High Affinity Binding Anabasine (R)-3-(Piperidin-2-yl)pyridine (Non-Target/Interferent) R1 Reagent 1 (R1) Anti-Cotinine Ab + NAD⁺ + G6P Anabasine->R1 No Binding (<0.1% CR) R1->Complex1 Complex2 Ab-Conjugate Complex (G6PDH Sterically Inhibited) R1->Complex2 R2 Reagent 2 (R2) Cotinine-G6PDH Conjugate R2->Complex2 Competes for Ab FreeEnzyme Free Cotinine-G6PDH (Enzymatically Active) R2->FreeEnzyme Displaced by Target Signal Active G6PDH converts NAD⁺ to NADH (Measured at 340 nm) FreeEnzyme->Signal Catalyzes

Figure 1: Mechanism of HEIA demonstrating competitive binding and lack of anabasine interference.

Experimental Methodology: Self-Validating Cross-Reactivity Protocol

To ensure absolute trustworthiness in your laboratory's data, do not rely solely on manufacturer inserts. Use the following self-validating protocol to empirically verify the cross-reactivity of (R)-3-(Piperidin-2-yl)pyridine in your specific assay environment.

Step 1: Matrix Preparation and Baseline Establishment

  • Action: Pool drug-free human urine. Adjust the specific gravity to 1.015–1.020 and the pH to 6.0–7.0.

  • Causality: Immunoassays are highly sensitive to matrix effects. Standardizing specific gravity and pH prevents non-specific antibody binding or enzyme inhibition that could mimic cross-reactivity.

  • Validation Check: Run the unspiked matrix through the analyzer. It must yield a baseline absorbance change (ΔA/min) corresponding to an apparent cotinine concentration well below the assay's Limit of Detection (LOD).

Step 2: Spiking of Target and Interferent

  • Action: Spike (-)-cotinine at the clinical cutoff (e.g., 200 ng/mL) to create a positive control. In separate aliquots, spike (R)-3-(Piperidin-2-yl)pyridine at extreme supra-physiological concentrations (10,000, 100,000, and 250,000 ng/mL).

  • Causality: Anabasine levels in heavy smokers rarely exceed 50 ng/mL. Testing up to 250,000 ng/mL aggressively stresses the antibody's specificity, ensuring robust performance even in extreme metabolic anomalies or cases of sample contamination.

Step 3: Competitive Binding Execution (HEIA)

  • Action: Add 10 µL of the sample to a reaction cuvette. Add 100 µL of Reagent 1 (Anti-cotinine mAb, NAD+, G6P). Incubate at 37°C for exactly 5 minutes.

  • Causality: This pre-incubation allows any free cotinine (or cross-reacting interferent) to saturate the antibody's binding sites before the enzyme conjugate is introduced, maximizing assay sensitivity.

Step 4: Conjugate Addition and Kinetic Measurement

  • Action: Add 100 µL of Reagent 2 (Cotinine-G6PDH conjugate). Monitor the absorbance at 340 nm for 2 minutes to calculate the rate of NADH formation (ΔA/min).

  • Causality: G6PDH activity is sterically hindered when bound to the antibody. Only the conjugate displaced by the sample's analyte will remain active. Measuring the kinetic rate rather than an endpoint minimizes background noise from intrinsic urine color.

Step 5: Cross-Reactivity Calculation

  • Action: Calculate % Cross-Reactivity = (Apparent Cotinine Concentration / Spiked Anabasine Concentration) × 100.

  • Validation Check: A successful validation must yield an apparent cotinine concentration below the clinical cutoff, resulting in <0.1% CR, proving the assay is blind to (R)-3-(Piperidin-2-yl)pyridine.

Conclusion

For drug development professionals monitoring NRT compliance, the data is definitive. High-quality cotinine immunoassays possess rigorous structural specificity for the pyrrolidinone ring, rendering them virtually immune to cross-reactivity from (R)-3-(Piperidin-2-yl)pyridine. Laboratories can confidently use HEIA platforms to screen for cotinine without fear that endogenous anabasine will artificially inflate the results. For absolute quantification and complete metabolic profiling, LC-MS/MS remains the required orthogonal confirmation method.

References

  • 510(k) Substantial Equivalence Determination Decision Summary: LZI Cotinine Enzyme Immunoassay Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • NicAlert™ test strip performance comparison with LC-MS/MS and immunoassay methods for nicotine and cotinine Source: ProBiologists URL:[Link]

  • Tobacco Use Classification by Inexpensive Urinary Cotinine Immunoassay Test Strips Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Recent Developments in the Determination of Biomarkers of Tobacco Smoke Exposure in Biological Specimens: A Review Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • In vitro and in vivo application of anti-cotinine antibody and cotinine-conjugated compounds Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Introduction: The Critical Role of Stereochemistry in Pharmacokinetics

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Pharmacokinetic Comparison of (R)- and (S)-3-(Piperidin-2-yl)pyridine: A Guide for Drug Development Professionals

In modern drug development, the three-dimensional structure of a molecule is not a trivial detail but a fundamental determinant of its biological activity, safety, and disposition within the body. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit profound differences in their interactions with the chiral environment of a biological system, including enzymes and receptors. Consequently, enantiomers of the same drug can possess distinct pharmacological and toxicological profiles. Understanding the stereoselective pharmacokinetics (PK)—what the body does to each specific enantiomer—is therefore a regulatory and scientific imperative.

This guide provides a comprehensive framework for comparing the pharmacokinetic profiles of the (R) and (S) enantiomers of 3-(piperidin-2-yl)pyridine, a heterocyclic scaffold of interest in medicinal chemistry. While specific data for this pair of enantiomers is not extensively published, this document outlines the essential experimental protocols, data analysis techniques, and interpretative logic required to conduct such a comparison. We will detail the necessary in vivo and in vitro studies, grounded in established scientific principles, to elucidate potential stereoselective differences in Absorption, Distribution, Metabolism, and Excretion (ADME).

Part 1: In Vivo Pharmacokinetic Study in a Rodent Model

The cornerstone of any PK investigation is the in vivo study, which measures the drug's concentration over time in a living organism. The choice of a rodent model, such as the Sprague-Dawley rat, is a well-established practice for initial PK screening due to its physiological and metabolic similarities to humans, practical handling, and extensive historical database.

Experimental Design Rationale

A robust in vivo study requires both intravenous (IV) and oral (PO) administration to fully characterize the disposition of each enantiomer.

  • Intravenous (IV) Administration: By introducing the drug directly into the systemic circulation, we can bypass absorption processes. This route is essential for determining fundamental PK parameters such as clearance (CL) and volume of distribution (Vd), and it provides the benchmark for calculating absolute oral bioavailability.

  • Oral (PO) Administration: This route is typically the intended clinical route and provides critical information on the extent and rate of absorption, as well as susceptibility to first-pass metabolism.

A crossover study design is often employed, where the same group of animals receives both the (R) and (S) enantiomers, separated by a washout period. This design minimizes inter-animal variability, thereby increasing the statistical power to detect true differences between the enantiomers.

Detailed Experimental Protocol: Rat Pharmacokinetic Study

1. Animal Model and Housing:

  • Species: Male Sprague-Dawley rats (n=5 per group), weighing 250-300g.

  • Housing: Animals are housed in a controlled environment (12-hour light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to food and water. Animals are cannulated (jugular vein) to facilitate serial blood sampling without causing undue stress.

2. Formulation and Dosing:

  • Test Articles: (R)-3-(piperidin-2-yl)pyridine and (S)-3-(piperidin-2-yl)pyridine, synthesized to >99% enantiomeric purity.

  • IV Formulation: A solution in 20% Solutol HS 15 in saline at a concentration of 1 mg/mL. The dose is 1 mg/kg.

  • PO Formulation: A suspension in 0.5% methylcellulose in water at a concentration of 2 mg/mL. The dose is 5 mg/kg.

  • Dose Rationale: The selected doses are low to ensure linear pharmacokinetics and avoid saturation of metabolic enzymes or transporters.

3. Dosing and Blood Sampling:

  • Acclimatization: Animals are acclimatized for at least 3 days post-cannulation surgery.

  • Fasting: Animals are fasted for 4 hours prior to PO dosing and up to 4 hours post-dosing.

  • Administration: The IV dose is administered as a slow bolus into the tail vein. The PO dose is administered via oral gavage.

  • Blood Sampling Schedule: Serial blood samples (~100 µL) are collected from the jugular vein cannula into K2EDTA-coated tubes at the following time points:

    • IV: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Sample Processing: Blood samples are immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate plasma. The resulting plasma is transferred to clean tubes and stored at -80°C pending analysis.

Diagram 1: In Vivo Pharmacokinetic Workflow

G cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis cluster_output Output animal Animal Acclimatization (Sprague-Dawley Rats) dosing Drug Administration (IV & PO Routes) animal->dosing formulation Dosing Formulation (IV & PO Solutions) formulation->dosing sampling Serial Blood Sampling (Jugular Vein Cannula) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing bioanalysis Chiral LC-MS/MS Bioanalysis (Quantify R & S Enantiomers) processing->bioanalysis pk_calc PK Parameter Calculation (NCA Analysis) bioanalysis->pk_calc report Comparative PK Report pk_calc->report

Caption: Workflow for the in vivo pharmacokinetic study.

Part 2: Bioanalytical Method for Enantiomeric Quantification

A validated, stereoselective bioanalytical method is crucial for accurately determining the concentration of each enantiomer in the plasma samples. Chiral liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity.

Protocol: Chiral LC-MS/MS Method

1. Sample Preparation:

  • A protein precipitation method is used to extract the analytes from the plasma matrix.

  • To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new plate for injection into the LC-MS/MS system.

2. Chromatographic Conditions:

  • Chiral Column: A column with a chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralpak series) are highly effective for separating a wide range of enantiomers.

  • Mobile Phase: A mixture of an organic modifier (e.g., isopropanol) and a non-polar solvent (e.g., hexane) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Detection:

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are optimized for each enantiomer and the internal standard to ensure specificity and minimize interference.

Part 3: In Vitro Assays to Explain In Vivo Observations

In vitro assays provide mechanistic insights into the data observed in vivo. Two fundamental assays are plasma protein binding and metabolic stability.

Protocol 1: Plasma Protein Binding by Equilibrium Dialysis

Stereoselective plasma protein binding can lead to different distribution profiles, as only the unbound drug is available to exert pharmacological effects and be cleared.

  • Method: Equilibrium dialysis using a RED (Rapid Equilibrium Dialysis) device.

  • Procedure:

    • Add rat plasma to one side of the dialysis membrane and phosphate-buffered saline (PBS) to the other.

    • Spike the plasma side with a low concentration (e.g., 1 µM) of either the (R)- or (S)-enantiomer.

    • Incubate the plate at 37°C with shaking for 4-6 hours to allow for equilibrium.

    • At the end of the incubation, take samples from both the plasma and buffer chambers.

    • Determine the concentrations of the enantiomer in both chambers using the chiral LC-MS/MS method.

  • Calculation: The fraction unbound (fu) is calculated as the concentration in the buffer chamber divided by the concentration in the plasma chamber.

Protocol 2: Metabolic Stability in Liver Microsomes

Differences in the rate of metabolism are a primary cause of stereoselective pharmacokinetics. Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.

  • Method: Incubation of the test compound with pooled rat liver microsomes (RLM).

  • Procedure:

    • Prepare an incubation mixture containing RLM (0.5 mg/mL), NADPH (an essential cofactor, 1 mM), and either the (R)- or (S)-enantiomer (1 µM) in a phosphate buffer.

    • Initiate the reaction by adding NADPH and incubate at 37°C.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction in each aliquot with cold acetonitrile.

    • Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Calculation: The in vitro half-life (t½) is determined from the slope of the natural log of the percent remaining versus time plot.

Part 4: Data Analysis and Hypothetical Results

Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin). The following tables present hypothetical, yet plausible, data for our enantiomeric pair.

Table 1: Hypothetical Comparative Pharmacokinetic Parameters
ParameterRoute(R)-3-(piperidin-2-yl)pyridine(S)-3-(piperidin-2-yl)pyridine
Dose IV1 mg/kg1 mg/kg
AUC0-inf (ng·h/mL) IV12502800
Clearance (CL) (L/h/kg) IV0.800.36
Volume of Distribution (Vss) (L/kg) IV2.52.7
Half-Life (t½) (h) IV2.25.3
Dose PO5 mg/kg5 mg/kg
Cmax (ng/mL) PO4501100
Tmax (h) PO0.51.0
AUC0-inf (ng·h/mL) PO312511200
Oral Bioavailability (F%) PO50%80%
Table 2: Hypothetical Comparative In Vitro Data
Parameter(R)-3-(piperidin-2-yl)pyridine(S)-3-(piperidin-2-yl)pyridine
Plasma Protein Binding (fu, %) 15%25%
RLM Intrinsic Clearance (µL/min/mg) 12045
RLM Half-Life (t½) (min) 9.625.7

Diagram 2: Stereoselective Metabolism and Disposition

G compound_R (R)-Enantiomer cyp_fast CYP Enzyme (High Affinity/Turnover) compound_R->cyp_fast High Rate compound_S (S)-Enantiomer cyp_slow CYP Enzyme (Low Affinity/Turnover) compound_S->cyp_slow Low Rate metabolite_R Metabolite R (Rapidly Formed) cyp_fast->metabolite_R metabolite_S Metabolite S (Slowly Formed) cyp_slow->metabolite_S elimination_R Rapid Elimination metabolite_R->elimination_R elimination_S Slower Elimination metabolite_S->elimination_S

Caption: Conceptual model of stereoselective metabolism.

Part 5: Interpretation and Synthesis

The hypothetical data presented above paints a clear picture of stereoselective pharmacokinetics, which would have significant implications for the development of 3-(piperidin-2-yl)pyridine.

  • Stereoselective Metabolism and Clearance: The (R)-enantiomer exhibits a much higher clearance (0.80 L/h/kg) compared to the (S)-enantiomer (0.36 L/h/kg). This in vivo finding is strongly supported by the in vitro metabolic stability data, where the (R)-enantiomer is metabolized much more rapidly in liver microsomes (t½ of 9.6 min vs. 25.7 min for the S-form). This suggests that the (R)-enantiomer is a preferred substrate for one or more CYP enzymes, leading to its rapid elimination from the body.

  • Impact on Exposure and Bioavailability: The faster clearance of the (R)-enantiomer directly results in a lower systemic exposure (AUC) after both IV and PO administration. Furthermore, the high intrinsic clearance in the liver leads to significant first-pass metabolism for the (R)-enantiomer, explaining its lower oral bioavailability (50%) compared to the more metabolically stable (S)-enantiomer (80%).

  • Distribution: The volume of distribution is similar for both enantiomers, suggesting that the modest difference in plasma protein binding (fu of 15% vs. 25%) does not translate into a major difference in tissue distribution in this hypothetical case.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to comparing the pharmacokinetics of the (R) and (S) enantiomers of 3-(piperidin-2-yl)pyridine. The hypothetical data demonstrates a clear case of stereoselective metabolism, leading to significant differences in clearance, half-life, and oral bioavailability. Such findings are critical for drug development. If, for instance, the (S)-enantiomer were the pharmacologically active agent (the eutomer), its slower clearance and higher bioavailability would be highly advantageous, resulting in greater and more sustained exposure. Conversely, if the (R)-enantiomer were the eutomer, its high clearance might pose a challenge, potentially requiring higher or more frequent dosing.

Ultimately, a thorough understanding of stereoselective ADME, achieved through the systematic application of the protocols described herein, is essential for selecting the optimal enantiomer for clinical development and for designing a safe and effective dosing regimen.

References

  • Chi, R., & Tu, P. (2022). Preclinical Models for Human Disease. Springer Nature. [Link]

  • Subbarao, P., & Kumar, P. (2023). Bioanalytical Method Development and Validation by LC-MS/MS. Taylor & Francis. [Link]

  • Bohnert, T., & Gan, L. S. (2013). Plasma protein binding: from discovery to development. Journal of Pharmaceutical Sciences, 102(9), 2953–2994. [Link]

  • Di, L., & Obach, R. S. (2020). Metabolic Stability in Drug Discovery and Development. John Wiley & Sons. [Link]

QC Criteria for (R)-3-(Piperidin-2-yl)pyridine Hydrochloride: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: QC Criteria for (R)-3-(Piperidin-2-yl)pyridine Hydrochloride Reagents Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The Chiral Scaffold Challenge

(R)-3-(Piperidin-2-yl)pyridine hydrochloride (also known as (R)-Anabasine HCl ; CAS: 1055196-29-6) is a critical chiral building block in the synthesis of nicotinic acetylcholine receptor (nAChR) agonists and piperidine-based pharmaceuticals. Unlike its naturally occurring (S)-enantiomer (a tobacco alkaloid), the (R)-isomer is often synthetically derived or resolved, making its enantiomeric purity and salt stoichiometry pivotal for downstream success.

This guide compares the performance and stability of (R)-Anabasine Hydrochloride against its alternatives (Free Base and Racemic mixtures) and establishes a rigorous Quality Control (QC) framework. We demonstrate why the Hydrochloride salt form combined with Chiral HPLC validation is the superior standard for reproducible medicinal chemistry.

Comparative Analysis: Reagent Forms & Performance

In drug development, the choice of reagent form impacts storage stability, handling precision, and reaction yield. Below is a direct comparison of (R)-3-(Piperidin-2-yl)pyridine variants.

Table 1: Performance Matrix of Reagent Variants
Feature(R)-Anabasine Hydrochloride (Recommended)(R)-Anabasine Free Base Racemic Anabasine (±)
Physical State Crystalline SolidViscous Oil / LiquidLiquid
Oxidative Stability High (Protonation protects N-centers)Low (Prone to N-oxidation/browning)Low
Chiral Integrity Stable (>2 years at 4°C)Risk of racemization over timeN/A (0% ee)
Handling Precision High (Weighable solid)Low (Requires density correction)Low
Downstream Impact Direct use in coupling; no resolution needed.Requires fresh distillation; handling loss.Requires chiral resolution (50% yield loss).
Why the Hydrochloride Salt?

Experimental data indicates that the free base of 3-(piperidin-2-yl)pyridine is hygroscopic and susceptible to air oxidation, leading to the formation of N-oxides and colored impurities that poison transition-metal catalysts (e.g., Pd-catalyzed couplings). The hydrochloride salt locks the amine functionality, preventing oxidation and facilitating precise stoichiometry during reaction setup.

Critical Quality Attributes (CQAs) & Specifications

To ensure "Pharma-Grade" performance, the reagent must meet the following criteria. These exceed standard "Industrial Grade" specifications.

Table 2: Proposed QC Specifications
Test ParameterSpecification (Pharma Grade)MethodCriticality
Appearance White to off-white crystalline powderVisualMedium
Identification Conforms to Structure (H-NMR, MS)1H-NMR (D₂O)High
Chemical Purity ≥ 98.0% HPLC-UV (210/260 nm)High
Chiral Purity (ee) ≥ 99.0% (No (S)-isomer detected)Chiral HPLC Critical
Chloride Content 17.5% – 18.5% (Mono-HCl theoretical: ~17.8%)Argentometric TitrationHigh
Water Content ≤ 1.0%Karl Fischer (KF)Medium
Residual Solvents ≤ ICH Limits (e.g., THF, Toluene)GC-HSMedium
Experimental Protocols: Validating the Criteria

The following protocols are self-validating systems designed to detect common failure modes (e.g., racemization or salt disproportionation).

Protocol A: Chiral HPLC for Enantiomeric Excess (ee)

Objective: Quantify the presence of the unwanted (S)-enantiomer.[2] Polarimetry is insufficient due to the low specific rotation of piperidine alkaloids; Chiral HPLC is mandatory.

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (95 : 5 : 0.1 v/v/v).

    • Note: Diethylamine (DEA) is crucial to sharpen the peak of the basic piperidine amine.

  • Flow Rate: 1.0 mL/min.[3][4]

  • Temperature: 25°C.

  • Detection: UV at 260 nm (Pyridine chromophore).

  • Sample Prep: Dissolve 1 mg/mL in Ethanol.

  • System Suitability: Resolution (

    
    ) between (R) and (S) peaks > 2.0.[2][3][4]
    
  • Expected Retention:

    • (S)-Isomer: ~6.0 min

    • (R)-Isomer: ~8.5 min (Verify with racemic standard).

Protocol B: Chloride Content Determination (Stoichiometry Check)

Objective: Distinguish between Monohydrochloride and Dihydrochloride forms, which affects molecular weight calculations in synthesis.

  • Dissolution: Dissolve 100 mg of sample in 50 mL deionized water.

  • Titrant: 0.1 N Silver Nitrate (

    
    ).
    
  • Indicator: Potassium Chromate (

    
    ) or Potentiometric endpoint.
    
  • Calculation:

    
    
    
    • Target: ~17.8% for Monohydrochloride (

      
      ).
      
    • Target: ~30.2% for Dihydrochloride (

      
      ).
      
Visualizing the QC Workflow

The following decision tree illustrates the logical flow for accepting or rejecting a batch of (R)-3-(Piperidin-2-yl)pyridine HCl.

QC_Workflow Start Batch Receipt (R)-Anabasine HCl Identity 1. Identity Check (H-NMR / IR) Start->Identity ChemPurity 2. Chemical Purity (RP-HPLC) Identity->ChemPurity Matches Std Decision_Fail REJECT / REPROCESS Identity->Decision_Fail Mismatch ChiralCheck 3. Chiral Purity (Chiral HPLC) ChemPurity->ChiralCheck >98.0% ChemPurity->Decision_Fail <98.0% SaltCheck 4. Salt Stoichiometry (AgNO3 Titration) ChiralCheck->SaltCheck >99.0% ee ChiralCheck->Decision_Fail <99.0% ee (Racemization Risk) Decision_Pass RELEASE BATCH (Pharma Grade) SaltCheck->Decision_Pass Mono/Di-HCl Confirmed SaltCheck->Decision_Fail Non-stoichiometric

Caption: Step-by-step QC decision tree ensuring enantiomeric integrity and correct salt stoichiometry.

Expert Insights & Troubleshooting
  • The "Racemization Trap": Synthesis involving high temperatures or strong bases can partially racemize the piperidine alpha-center. Never rely solely on Optical Rotation ([

    
    ]D) . The specific rotation of Anabasine is relatively low and concentration-dependent. A sample with 90% ee might pass a rotation test but fail in a stereoselective biological assay. Chiral HPLC is the only definitive metric [1].
    
  • Hygroscopicity Warning: The hydrochloride salt is less hygroscopic than the free base but can still absorb atmospheric moisture, leading to "sticky" weighing and erroneous molarity calculations. Always store in a desiccator at 4°C and equilibrate to room temperature before opening.

  • Impurity Profile: Synthetic (R)-Anabasine often contains traces of Anatabine (dehydrogenated impurity) or Nicotyrine (fully aromatized). These are chemically distinct and should be resolved by the Reverse Phase HPLC method (C18 column, Phosphate buffer/Acetonitrile gradient) [2].

References
  • Chiral Separation of Tobacco Alkaloids: Comparison of Chiral HPLC Methods for Nicotine and Anabasine Derivatives. Available at: [Link]

  • Synthesis and Characterization of Chiral Piperidines: Enantioselective Synthesis of 3-Substituted Piperidines. Available at: [Link]

  • Chemical Properties of Anabasine Hydrochloride: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1055196. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal of (R)-3-(Piperidin-2-yl)pyridine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the fast-paced world of drug development, the responsible management of chemical reagents is as crucial as the innovative research they enable. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (R)-3-(Piperidin-2-yl)pyridine hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety principles and regulatory compliance, reflecting a commitment to best practices in the laboratory.

Hazard Assessment and Classification

(R)-3-(Piperidin-2-yl)pyridine hydrochloride, due to its pyridine and piperidine moieties, should be handled as a hazardous substance. Pyridine and its derivatives are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[1][2][3] The hydrochloride salt form suggests it is a water-soluble solid.[4]

Therefore, any waste containing this compound, including the pure substance, contaminated labware (such as spatulas, weigh boats, and gloves), and solutions, must be classified and managed as hazardous chemical waste.[1][5][6] This classification is a critical first step, as it dictates the entire disposal workflow and ensures compliance with regulations set forth by agencies like the Environmental Protection Agency (EPA).[7]

Parameter Guideline Rationale
Waste Classification Hazardous Chemical WasteBased on the known hazards of pyridine derivatives (harmful, irritant) and as a precautionary measure.[1]
EPA Regulations Governed by the Resource Conservation and Recovery Act (RCRA).[7]Ensures "cradle-to-grave" management of hazardous materials.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[2][5]To prevent dangerous chemical reactions during storage and disposal.[8]

Personal Protective Equipment (PPE) and Safety Measures

Before beginning any disposal-related activities, it is imperative to don the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety and is mandated by organizations such as the Occupational Safety and Health Administration (OSHA).[8][9]

Essential PPE includes:

  • Eye Protection: Chemical splash goggles or a face shield.[10]

  • Hand Protection: Nitrile or neoprene gloves.[5] For handling highly contaminated materials, consider double-gloving.

  • Body Protection: A lab coat must be worn to protect against accidental splashes.[5]

All handling of (R)-3-(Piperidin-2-yl)pyridine hydrochloride, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5]

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

For a small spill:

  • Ensure the area is well-ventilated and evacuate non-essential personnel.[5]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill kit.[5][11]

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10]

  • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

For a large spill:

  • Evacuate the area immediately.

  • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.[12]

Step-by-Step Disposal Protocol

The disposal of (R)-3-(Piperidin-2-yl)pyridine hydrochloride must be carried out in a systematic manner to ensure safety and regulatory compliance. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][7]

Waste Collection and Segregation
  • Solid Waste: Collect any solid (R)-3-(Piperidin-2-yl)pyridine hydrochloride, along with contaminated items like weigh boats, spatulas, and gloves, in a dedicated hazardous waste container.[1] This container should be made of a compatible material, such as high-density polyethylene (HDPE), and be sealable.[1][13]

  • Liquid Waste: If the compound is in a solution, collect the waste in a clearly labeled, leak-proof hazardous waste container.[1]

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a puncture-resistant sharps container.[8][14]

It is critical to avoid mixing incompatible waste streams.[8][13]

Labeling

Proper labeling is a cornerstone of safe waste management. Each waste container must be clearly labeled with the following information:[7][15]

  • The words "Hazardous Waste"

  • The full chemical name: "(R)-3-(Piperidin-2-yl)pyridine hydrochloride" (no abbreviations or chemical formulas).[5][15]

  • The approximate quantity or concentration of the waste.

  • The date of waste generation.[7]

  • The name and contact information of the principal investigator.[7]

Storage

Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[1][5] This area should be away from sources of ignition, heat, and direct sunlight.[5] Secondary containment, such as a larger, chemically resistant tub or tray, is highly recommended to contain any potential leaks.[12][13]

Final Disposal

The final step is to arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1][7] They are equipped to handle and transport the waste for final treatment, which often includes incineration at high temperatures to render it less harmful.[6]

DisposalWorkflow cluster_Preparation Preparation & Assessment cluster_Collection Waste Collection & Segregation cluster_Management Container Management cluster_Disposal Final Disposal HazardID Hazard Identification (Pyridine Derivative) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in Chemical Fume Hood SolidWaste Solid Waste Container (Contaminated Labware) FumeHood->SolidWaste LiquidWaste Liquid Waste Container (Solutions) FumeHood->LiquidWaste Spill Spill Occurs? FumeHood->Spill Segregate Segregate from Incompatible Waste SolidWaste->Segregate LiquidWaste->Segregate Label Label Container Correctly ('Hazardous Waste', Full Name) Segregate->Label Store Store in Designated Area (Cool, Dry, Ventilated) Label->Store EHS Contact EHS for Pickup Store->EHS Incineration Professional Disposal (e.g., Incineration) EHS->Incineration SpillResponse Follow Spill Management Protocol Spill->SpillResponse Yes SpillResponse->SolidWaste

Caption: Disposal workflow for (R)-3-(Piperidin-2-yl)pyridine hydrochloride.

Conclusion

The proper disposal of (R)-3-(Piperidin-2-yl)pyridine hydrochloride is a critical responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide, researchers can ensure a safe working environment, maintain regulatory compliance, and contribute to environmental stewardship. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations may vary.[9][14]

References
  • Environmental Health and Safety, University of Tennessee. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • US Bio-Clean. (2014, June 13). OSHA Compliance For Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

  • Hazardous Waste Experts. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • USC Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]

  • Angene Chemical. (2024, April 17). Safety Data Sheet - 3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride. Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2023, December 19). Safety Data Sheet - (R)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride. Retrieved from [Link]

  • University of Houston. (n.d.). Standard Operating Procedure - Hydrochloric Acid. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Retrieved from [Link]

  • Daniels Health. (2024, May 16). OSHA and Biohazard Waste Disposal Guidelines. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2022, December 15). Safety Data Sheet: pyridine. Retrieved from [Link]

  • Lab Alley. (2024, July 15). How to dispose of hydrochloric acid. Retrieved from [Link]

  • Washington University in St. Louis. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, January 23). Safe disposal of hydrochloric acid. Retrieved from [Link]

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Personal Protective Equipment & Handling Guide: (R)-3-(Piperidin-2-yl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Card

Compound Identity: (R)-3-(Piperidin-2-yl)pyridine hydrochloride Common Name: (R)-Anabasine Hydrochloride Risk Classification: HIGHLY TOXIC / NEUROTOXIN Primary Hazard: Potent Nicotinic Acetylcholine Receptor (nAChR) Agonist.[1][2] Critical Warning: This compound acts similarly to nicotine but with potentially higher toxicity in specific biological contexts. It can cause respiratory failure via depolarization block. Do not handle on an open bench.

Part 1: Risk Assessment & Toxicology (The "Why")

To safely handle (R)-Anabasine HCl, one must understand how it injures the body. Unlike simple corrosives, this compound is a functional neurotoxin. It does not just burn tissue; it systematically shuts down the nervous system.

Mechanism of Action: The Depolarization Block

(R)-Anabasine mimics acetylcholine (ACh) but is not broken down by acetylcholinesterase. It binds to nicotinic receptors at the neuromuscular junction, causing initial stimulation (tremors) followed by a "depolarization block."[3][4] The receptor becomes locked in an open/desensitized state, preventing new signals from passing. This leads to paralysis of the diaphragm and death by asphyxiation.

Biological Pathway Diagram

The following diagram illustrates the cascade from exposure to systemic failure, highlighting why respiratory protection is the critical barrier.

ToxicityPathway Exposure Exposure Source (Dust/Aerosol) Route Route of Entry (Inhalation/Mucosa) Exposure->Route High Risk Target Target: nAChR (Neuromuscular Junction) Route->Target Rapid Absorption Effect1 Phase 1: Stimulation (Tremors/Convulsions) Target->Effect1 Agonist Binding Effect2 Phase 2: Depolarization Block (Receptor Desensitization) Effect1->Effect2 Prolonged Activation Outcome Clinical Outcome: Respiratory Paralysis/Asystole Effect2->Outcome Signal Failure

Figure 1: Toxicological pathway of Anabasine HCl. Note the progression from initial stimulation to paralysis.

Part 2: PPE Matrix & Containment Specifications

Standard "lab safety" is insufficient. You must employ a Barrier-Level 2 (BL2) or Potent Compound safety strategy.

Personal Protective Equipment (PPE) Matrix
ComponentStandard RequirementTechnical Specification & Rationale
Respiratory MANDATORY N95 (Minimum) / P100 (Recommended). If handling >100mg of powder outside a certified hood, a PAPR (Powered Air Purifying Respirator) is required. The HCl salt is a fine dust that aerosolizes easily.
Hand Protection Double Gloving Inner: Nitrile (4 mil). Outer: Nitrile (extended cuff, >5 mil). Rationale: Anabasine is transdermal. Change outer gloves immediately upon any splash or contact.
Eye Protection Chemical Goggles Unvented Chemical Goggles. Safety glasses are insufficient for powders that can drift behind lenses. Absorption through the eyes is rapid.
Body Protection Lab Coat + Apron Tyvek® Sleeves or Disposable Gown. Cotton lab coats absorb liquids/dusts and hold them against the skin. Use an impervious layer for the chest and arms.
Engineering Fume Hood Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood. Face velocity must be >100 fpm. NEVER weigh this compound on an open benchtop balance.

Part 3: Operational Protocol (Step-by-Step)

This protocol is designed to eliminate the "human factor" of error during the most critical phase: Weighing and Solubilization .

Workflow Logic Diagram

HandlingProtocol Start Start: Weighing Procedure Check Safety Check: Is Balance in Hood? Start->Check Stop STOP: Move Balance to Hood Check->Stop No Prep Prep: Static Gun + Tared Vial Check->Prep Yes Stop->Check Transfer Transfer: Spatula to Vial (Do not pour) Prep->Transfer Solubilize Solubilize: Add Solvent to Solid (Suppress Dust) Transfer->Solubilize Clean Decon: Wipe 10% Bleach -> Water Solubilize->Clean

Figure 2: Decision tree for safe weighing and handling. Note the loop requiring containment before proceeding.

Detailed Methodology
1. Preparation & Static Control
  • The Hazard: Dry HCl salts are prone to static charge. Static can cause the powder to "jump" off the spatula, creating an invisible toxic aerosol.

  • The Fix: Use an anti-static gun on the vial and spatula before weighing.

  • Setup: Place a disposable absorbent pad (chux) inside the fume hood. All work happens on this pad.

2. The Weighing Process (Critical Step)
  • Tare: Place the receiving vial (with cap loosely on) on the balance inside the hood. Tare the balance.

  • Transfer: Open the source container only inside the hood. Use a micro-spatula. Do not pour. Transfer small amounts to the receiving vial.

  • Seal: Cap the receiving vial immediately after transfer.

  • Decon Source: Wipe the threads of the source container with a Kimwipe dampened with methanol before recapping to prevent salt buildup on the cap (which creates dust next time you open it).

3. Solubilization (Dust Suppression)
  • Rule: Always add solvent to the solid; never add solid to a stirring solvent (which can puff dust back up).

  • Once the compound is in solution, the inhalation risk drops significantly, but the transdermal risk remains high.

4. Decontamination[4]
  • (R)-Anabasine is an alkaloid.[1][2][3][5][6]

  • Cleaning Agent: Use a dilute acidic solution (e.g., 1% HCl or vinegar) followed by soap and water, OR a standard oxidative cleaner (10% bleach) to degrade the molecule.

  • Protocol: Wipe the balance, the absorbent pad area, and the exterior of the vial. Dispose of wipes as hazardous waste.

Part 4: Emergency Response

ScenarioImmediate Action
Inhalation Evacuate immediately. Move to fresh air. Alert colleagues. Call emergency services. Mention "Nicotinic Agonist Poisoning."[2][3][5][7]
Skin Contact Wash for 15 minutes. Soap and water are essential (alkaloids are lipophilic). Do not use ethanol (enhances absorption).
Eye Contact Flush for 15 minutes. Hold eyelids open. Seek medical attention immediately.
Ingestion Do NOT induce vomiting. Keep patient conscious. Transport to ER immediately.

Part 5: Disposal & Environmental Safety

(R)-Anabasine is an environmental toxin (insecticide origin).[2][8]

  • Segregation: Do not mix with general organic waste if possible. Label clearly as "High Toxicity - Neurotoxin."

  • Liquids: Collect all mother liquors and wash solvents in a dedicated "Toxic Aqueous/Organic" stream.

  • Solids: Contaminated gloves, weighing boats, and absorbent pads must be double-bagged and disposed of as Hazardous Chemical Waste .

  • Drain Disposal: STRICTLY PROHIBITED. This compound is toxic to aquatic life and can persist in water systems.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 205609, Anabasine hydrochloride. PubChem. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Nicotine (structurally similar/analogous hazards). CDC. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.